Product packaging for (2R,3S)-3-Phenylisoserine methyl ester(Cat. No.:CAS No. 131968-74-6)

(2R,3S)-3-Phenylisoserine methyl ester

Cat. No.: B159354
CAS No.: 131968-74-6
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R,3S)-3-Phenylisoserine methyl ester is a high-value chiral building block extensively used in pharmaceutical research and development, most notably as a key precursor for the C-13 side chain of the blockbuster anticancer drugs Paclitaxel (Taxol) and Docetaxel . Its primary research value lies in providing the correct stereochemistry required for the biological activity of these taxane-based chemotherapeutic agents, which are used in the treatment of ovarian, breast, and non-small cell lung cancers, among others . The compound serves as a versatile intermediate in organic synthesis , particularly in the semi-synthesis of complex natural products. The efficient synthesis of this enantiomerically pure compound is a subject of continued research, with methods ranging from traditional chemical resolution to advanced chemoenzymatic routes using epoxide hydrolases, which can achieve excellent enantioselectivity (e.e. > 99%) . This makes it a molecule of interest not only for process chemists in drug manufacturing but also for researchers in the field of asymmetric synthesis and biocatalysis. As a reference standard, it is essential for analytical method development, validation (AMV), and quality control (QC) in pharmaceutical laboratories, ensuring the identity, purity, and strength of final drug substances . This compound is offered with comprehensive characterization data and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B159354 (2R,3S)-3-Phenylisoserine methyl ester CAS No. 131968-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPZWAQKLOPJEL-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436431
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131968-74-6
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of various bioactive molecules, most notably as a precursor to the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®) and its analogues. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the context of taxane-based cancer chemotherapy.

Core Physicochemical Properties

This compound is a stable, colorless to pale yellow solid at room temperature[1]. It is soluble in a range of organic solvents, including ethanol and ether[1]. The fundamental properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature, which may be attributed to the presence of different polymorphic forms or impurities.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃ChemScene, ChemBK
Molecular Weight 195.22 g/mol ChemScene, ChemBK
Appearance Colorless to pale yellow solid[1]
Melting Point 87-88°C or 115-117°CChemBK
Boiling Point (Predicted) 343.0 ± 42.0 °CChemBK
Density (Predicted) 1.212 ± 0.06 g/cm³ChemBK
Purity (Commercial) ≥95% to 99%ChemScene, AvaChem Scientific

Spectroscopic Data

General Notes on Expected NMR Spectra:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the two diastereotopic protons on the isoserine backbone. The coupling constants between the C2 and C3 protons would be indicative of the syn stereochemistry.

  • ¹³C NMR: The spectrum should display ten distinct carbon signals, including those corresponding to the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the two carbons of the isoserine backbone.

Experimental Protocols

The enantioselective synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. The following protocol is a synthesized methodology based on patent literature for the preparation of its acetate salt, which can be subsequently converted to the free base.

Enantioselective Synthesis of this compound Acetate Salt

This process involves the resolution of racemic threo-3-phenylisoserine amide.

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

  • Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of an enantiomerically pure resolving agent, such as (-)-dibenzoyltartaric acid, in ethanol.

  • Reflux the suspension for a sufficient period to allow for salt formation.

  • Cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt of (2R,3S)-3-phenylisoserine amide.

  • Isolate the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Conversion to the Inorganic Acid Salt

  • Suspend the isolated diastereomeric salt in ethanol.

  • Slowly add a strong inorganic acid, such as concentrated hydrochloric acid, to the suspension while maintaining a controlled temperature.

  • Cool the mixture to induce precipitation of the (2R,3S)-3-phenylisoserine amide inorganic acid salt (e.g., hydrochloride).

  • Filter the product, wash with ethanol, and dry.

Step 3: Esterification and Salt Formation

  • Suspend the (2R,3S)-3-phenylisoserine amide inorganic acid salt in methanol.

  • Introduce gaseous hydrogen chloride while maintaining the temperature at approximately 25°C.

  • Heat the mixture at reflux for several hours to facilitate esterification.

  • Distill off a portion of the methanol and cool the mixture to room temperature.

  • Add ethyl acetate, followed by the addition of a base such as triethylamine.

  • Treat the reaction mixture with acetic acid to crystallize the this compound acetate salt.

  • The final product can be isolated by filtration and further purified by recrystallization.

G cluster_synthesis Synthesis Workflow Racemic threo-3-phenylisoserine amide Racemic threo-3-phenylisoserine amide Resolution with (-)-dibenzoyltartaric acid Resolution with (-)-dibenzoyltartaric acid Racemic threo-3-phenylisoserine amide->Resolution with (-)-dibenzoyltartaric acid (2R,3S)-3-phenylisoserine amide diastereomeric salt (2R,3S)-3-phenylisoserine amide diastereomeric salt Resolution with (-)-dibenzoyltartaric acid->(2R,3S)-3-phenylisoserine amide diastereomeric salt Treatment with strong inorganic acid Treatment with strong inorganic acid (2R,3S)-3-phenylisoserine amide diastereomeric salt->Treatment with strong inorganic acid (2R,3S)-3-phenylisoserine amide inorganic acid salt (2R,3S)-3-phenylisoserine amide inorganic acid salt Treatment with strong inorganic acid->(2R,3S)-3-phenylisoserine amide inorganic acid salt Esterification with Methanol/HCl Esterification with Methanol/HCl (2R,3S)-3-phenylisoserine amide inorganic acid salt->Esterification with Methanol/HCl This compound acetate salt This compound acetate salt Esterification with Methanol/HCl->this compound acetate salt

Caption: Workflow for the enantioselective synthesis.

Biological Significance and Role in Drug Development

The primary importance of this compound lies in its role as a key intermediate for the synthesis of the C-13 side chain of taxanes. This side chain is crucial for the biological activity of these anticancer drugs.

Mechanism of Action of Taxanes

Taxanes, including Paclitaxel and Docetaxel, are mitotic inhibitors that target microtubules within the cell. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.

  • Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization into tubulin dimers.

  • Mitotic Arrest: This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.

  • Induction of Apoptosis: The prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. This can be influenced by the phosphorylation of anti-apoptotic proteins like Bcl-2.

  • Micronucleation and Nuclear Damage: More recent studies have shown that taxanes can also induce the formation of multiple micronuclei, leading to irreversible rupture of the nuclear membrane and subsequent cell death[3].

  • Antiangiogenic Effects: At lower concentrations, paclitaxel has been shown to inhibit angiogenesis by initiating a mitochondrial apoptotic signaling pathway in endothelial cells.

The (2R,3S) stereochemistry of the phenylisoserine side chain is essential for the high-affinity binding of taxanes to β-tubulin and, consequently, for their potent antitumor activity.

G cluster_pathway Taxane Signaling Pathway Taxane (e.g., Paclitaxel) Taxane (e.g., Paclitaxel) β-tubulin β-tubulin Taxane (e.g., Paclitaxel)->β-tubulin Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Stabilization->Disruption of Microtubule Dynamics Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis Micronucleation & Nuclear Rupture Micronucleation & Nuclear Rupture Mitotic Arrest (G2/M Phase)->Micronucleation & Nuclear Rupture Cell Death Cell Death Apoptosis->Cell Death Bcl-2 Phosphorylation Bcl-2 Phosphorylation Bcl-2 Phosphorylation->Apoptosis Micronucleation & Nuclear Rupture->Cell Death

Caption: Simplified signaling pathway of taxanes.

Safety and Handling

Limited information is available regarding the specific toxicity of this compound. As with all chemical reagents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of high value in synthetic and medicinal chemistry. Its core physicochemical properties, coupled with established methods for its enantioselective synthesis, make it an accessible and critical precursor for the development of taxane-based therapeutics. A thorough understanding of its properties and the biological mechanisms of its derivatives is essential for researchers and professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a crucial building block in the semi-synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of taxane-based anticancer drugs.

Chemical and Physical Properties

This compound, in its unprotected form, is a colorless to pale yellow solid.[1] The compound and its more commonly handled N-protected derivatives possess distinct physical and chemical properties critical for their application in synthesis and analysis.

PropertyValueCompoundCAS Number
CAS Number 131968-74-6rel-(2R,3S)-3-Phenylisoserine methyl ester131968-74-6
Molecular Formula C₁₀H₁₃NO₃This compound131968-74-6
Molecular Weight 195.22 g/mol This compound131968-74-6
Appearance Colorless to pale yellow solidThis compound131968-74-6
Melting Point 178-183 °CMethyl (2R,3S)-N-Benzoyl-3-Phenylisoserine32981-85-4
Boiling Point 540.3 °C at 760 mmHgMethyl (2R,3S)-N-Benzoyl-3-Phenylisoserine32981-85-4
Density 1.236 g/cm³Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine32981-85-4
Solubility Soluble in methanol, ethanol, DMSO, and other organic solventsMethyl (2R,3S)-N-Benzoyl-3-Phenylisoserine32981-85-4

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step in its utilization for pharmaceutical applications. A common and patented method involves the resolution of racemic threo-phenylisoserine amide, followed by conversion to the desired methyl ester.[2][3]

Synthesis Workflow

G cluster_0 Step 1: Resolution of Racemic Amide cluster_1 Step 2: Isolation of Desired Diastereomer cluster_2 Step 3: Conversion to Inorganic Acid Salt cluster_3 Step 4: Esterification and Salt Formation racemic_amide Racemic threo-3-Phenylisoserine Amide diastereomeric_salt Diastereomeric Salt Formation racemic_amide->diastereomeric_salt in Ethanol, Reflux resolving_agent Enantiomerically Pure Organic Acid (e.g., (-)-Dibenzoyltartaric Acid) resolving_agent->diastereomeric_salt crystallization Crystallization diastereomeric_salt->crystallization desired_salt (2R,3S)-3-Phenylisoserine Amide Dibenzoyl-tartaric Acid Salt crystallization->desired_salt amide_hcl (2R,3S)-3-Phenylisoserine Amide Hydrochloride desired_salt->amide_hcl Treatment inorganic_acid Strong Inorganic Acid (e.g., HCl in Ethanol) inorganic_acid->amide_hcl esterification Esterification with Methanol and HCl amide_hcl->esterification acetate_formation Treatment with Acetic Acid esterification->acetate_formation final_product (2R,3S)-3-Phenylisoserine Methyl Ester Acetate Salt acetate_formation->final_product

Caption: Enantioselective synthesis of this compound acetate salt.

Experimental Protocol: Enantioselective Preparation of this compound Acetate Salt

This protocol is adapted from patented industrial processes.[2][3][4]

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

  • Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of (-)-dibenzoyltartaric acid in ethanol.

  • Reflux the suspension for 2 hours.

  • Cool the mixture to room temperature and stir for an additional 60 minutes.

  • Filter the precipitate, wash with ethanol, and dry under vacuum to yield the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.

Step 2: Conversion to the Hydrochloride Salt

  • Suspend the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt in ethanol and heat to approximately 42 °C.

  • Slowly add concentrated hydrochloric acid (32%) while maintaining the temperature around 45 °C.

  • After the addition is complete, cool the mixture to 0 °C over 1 hour and stir for another hour.

  • Filter the product, wash with ethanol, and dry under vacuum to obtain (2R,3S)-3-phenylisoserine amide hydrochloride.

Step 3: Esterification and Formation of the Acetate Salt

  • Suspend the (2R,3S)-3-phenylisoserine amide hydrochloride in methanol.

  • Slowly add gaseous HCl while maintaining the temperature at about 25 °C.

  • Heat the mixture at reflux for 3 hours.

  • Distill off a portion of the methanol and cool the mixture to room temperature.

  • Add ethyl acetate followed by triethylamine, keeping the temperature at 25 °C.

  • Distill off the solvent and add more ethyl acetate.

  • The final product, this compound acetate salt, can be crystallized from a suitable solvent system like ethyl acetate and heptane.[2]

Applications in Drug Development

The primary and most critical application of this compound is as a key chiral precursor for the C-13 side-chain of taxane anticancer agents, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[4] The specific stereochemistry of this side chain is essential for the therapeutic efficacy of these drugs, which exert their cytotoxic effects by promoting the assembly of microtubules and inhibiting their depolymerization.

While the methyl ester itself is a synthetic intermediate, its N-benzoyl derivative has been reported to exhibit cytotoxic, antiviral, and immunomodulatory activities.[5]

Analytical Methodologies: Chiral HPLC

Ensuring the enantiomeric purity of this compound and its derivatives is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis. The following table outlines a typical method for the N-benzoyl derivative, which can be adapted for the unprotected ester.

ParameterSpecification
Instrumentation HPLC system with a UV detector
Chiral Column Amylose-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane and Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Sample Preparation Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase (1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Purity Calculation Based on the area percent of the main peak relative to the total peak area.
Enantiomeric Excess (ee) Calculation ee (%) = [ (Area(2R,3S) - Area(2S,3R)) / (Area(2R,3S) + Area(2S,3R)) ] x 100

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself is involved in specific signaling pathways. Its significance lies in its role as a structural component of taxane drugs. The taxanes, into which this molecule is incorporated, are well-known to target microtubules, leading to the activation of the spindle assembly checkpoint and subsequent induction of apoptosis. The intricate signaling cascades triggered by microtubule disruption are the subject of extensive research in cancer biology.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of life-saving anticancer medications. A thorough understanding of its properties, enantioselective synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and medicinal chemistry. The methodologies outlined in this guide provide a solid foundation for the synthesis and quality control of this vital pharmaceutical intermediate.

References

In-depth Technical Guide: Molecular Weight of (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight determination for the compound (2R,3S)-3-Phenylisoserine methyl ester. The calculation is based on its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Structure

This compound is an organic compound with the molecular formula C₁₁H₁₃NO₃. This formula is the basis for calculating its molecular weight.

Atomic Weight of Constituent Elements

The calculation of the molecular weight requires the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). These values are standardized and widely accepted in the scientific community.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[1][2][3][4]
HydrogenH1.008[5][6][7][8][9]
NitrogenN14.007[10][11][12][13][14]
OxygenO15.999[15][16][17][18][19]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. For C₁₁H₁₃NO₃, the calculation is as follows:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH131.00813.104
NitrogenN114.00714.007
OxygenO315.99947.997
Total 207.229

Thus, the molecular weight of this compound is 207.229 g/mol .

Workflow for Molecular Weight Determination

The process of calculating the molecular weight can be visualized as a straightforward workflow.

A Identify Molecular Formula (C₁₁H₁₃NO₃) B Determine Atomic Weights (C, H, N, O) A->B C Multiply Atomic Weight by Atom Count for each Element B->C D Sum the Total Weights of all Elements C->D E Result: Molecular Weight D->E

Workflow for Molecular Weight Calculation

Note on Methodologies: The determination of a compound's molecular weight from its formula is a computational process based on established atomic weights. As such, experimental protocols typically associated with laboratory analysis (e.g., mass spectrometry) are not detailed here. Similarly, signaling pathways are not relevant to the fundamental chemical property of molecular weight.

References

An In-depth Technical Guide on (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods related to (2R,3S)-3-Phenylisoserine methyl ester. This chiral molecule is a critical intermediate in the semi-synthesis of the prominent anticancer drug, Paclitaxel.

Physicochemical Properties

This compound, also known as methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate, is a chiral organic compound with two stereocenters. It typically appears as a colorless to pale yellow solid and is soluble in many organic solvents, including ethanol and ether.[1]

There is conflicting information in publicly available data regarding the precise melting point of this compound. Some sources report a melting point range of 115-117°C .[1][2] Other sources, associated with the CAS number 131968-74-6 , indicate a melting point of 87-88°C . This discrepancy highlights the importance of empirical verification of physical constants for synthesized batches of this compound.

For comparison, the N-benzoyl derivative, Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine, has a reported melting point of 178-183°C.[3]

Summary of Quantitative Data
PropertyValueSource
Melting Point 115-117°CChemBK[1][2]
87-88°C (for CAS 131968-74-6)
Appearance Colorless to pale yellow solidChemBK[1][2]
Solubility Soluble in ethanol and etherChemBK[1][2]

Synthesis and Application

This compound is a key building block in the pharmaceutical industry, primarily utilized in the semi-synthesis of Paclitaxel and its analogues. The synthesis of this side chain is a critical step in the overall production of the final drug product.

The general workflow for the semi-synthesis of Paclitaxel involves the coupling of a protected baccatin III core with the (2R,3S)-3-Phenylisoserine side chain. The methyl ester of the side chain is a common intermediate in this process.

G cluster_side_chain Side Chain Synthesis cluster_core Core Structure cluster_coupling Coupling and Final Product Racemic threo-phenylisoserine amide Racemic threo-phenylisoserine amide Resolution Resolution Racemic threo-phenylisoserine amide->Resolution enantiomerically pure organic acid (2R,3S)-3-phenylisoserine\n amide salt (2R,3S)-3-phenylisoserine amide salt Resolution->(2R,3S)-3-phenylisoserine\n amide salt Esterification Esterification (2R,3S)-3-phenylisoserine\n amide salt->Esterification Methanol, HCl (2R,3S)-3-Phenylisoserine\n methyl ester (2R,3S)-3-Phenylisoserine methyl ester Esterification->(2R,3S)-3-Phenylisoserine\n methyl ester Coupling Reaction Coupling Reaction (2R,3S)-3-Phenylisoserine\n methyl ester->Coupling Reaction Protecting Groups Baccatin III Baccatin III Baccatin III->Coupling Reaction Deprotection Deprotection Coupling Reaction->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Semi-synthesis workflow of Paclitaxel.

Experimental Protocols

General Protocol for Melting Point Determination

The following is a generalized experimental protocol for the determination of the melting point of a solid organic compound like this compound using the capillary method.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently crush the crystalline sample using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For an unknown compound or to determine an approximate melting range, heat the sample rapidly and note the temperature at which it melts.

    • For an accurate determination, allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

G cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement A Dry Crystalline Sample B Grind to Fine Powder A->B C Introduce Sample into Open End of Capillary B->C D Pack Sample to 2-3 mm Height C->D E Place Capillary in Apparatus D->E F Heat Rapidly for Approximate Range E->F G Cool and Re-heat Slowly (1-2°C/min) F->G H Record Start and End of Melting G->H

Workflow for melting point determination.

Signaling Pathways

Currently, there is no publicly available scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary role is established as a synthetic intermediate in the production of pharmacologically active molecules.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its role as a precursor to Paclitaxel. While its physical properties are generally characterized, the discrepancy in its reported melting point underscores the need for careful analytical confirmation in a research and development setting. The synthetic pathways for its production are well-established, forming a crucial part of the overall semi-synthesis of taxane-based anticancer agents. Further research into the direct biological activities of this compound, if any, could open new avenues for its application.

References

An In-depth Technical Guide on the Solubility of (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2R,3S)-3-phenylisoserine methyl ester. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the necessary theoretical and practical framework for researchers to determine this data experimentally. It outlines established protocols for solubility assessment and includes a relevant experimental workflow visualization.

Solubility Profile of this compound

This compound is a chiral organic compound often used as a synthetic raw material for pharmaceutical intermediates.[1] It presents as a colorless to pale yellow solid with a melting point of approximately 115-117°C.[1]

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and bioassay results.[3] Two primary types of solubility are typically measured: thermodynamic (equilibrium) solubility and kinetic solubility.[4]

Data Presentation: Comparison of Solubility Determination Methods

The table below summarizes the key characteristics of the most common experimental methods for determining solubility, providing a clear comparison for researchers to select the most appropriate protocol for their needs.

FeatureShake-Flask Method (Thermodynamic)Nephelometric Assay (Kinetic)
Principle Measures the concentration of a compound in a saturated solution that has reached equilibrium.Measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[3]
Type of Solubility Equilibrium (Thermodynamic)[5]Kinetic[6]
Throughput Low to Moderate[3]High[7]
Incubation Time Long (typically 24-72 hours) to ensure equilibrium is reached.[4][8]Short (e.g., 2 hours)[4][9]
Sample Requirement Higher amount of solid compound required.[4]Minimal amount required (e.g., from a DMSO stock solution).[7]
Primary Application Lead optimization, pre-formulation, and when true equilibrium solubility is needed.[3][4]Early drug discovery, high-throughput screening (HTS), and ranking compounds.[4][6]
Detection Method HPLC, UV-Vis Spectroscopy after filtration/centrifugation.[5]Nephelometry (light scattering).[7][9]

Detailed Methodology 1: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[5]

Experimental Protocol:

  • Preparation of Solvent: Prepare the desired solvent system (e.g., phosphate-buffered saline pH 7.4, purified water, or organic solvent).

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed and undissolved solid remains present.[8] For low-solubility compounds, 1-2 mg/mL may be sufficient to create a surplus.[5]

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C).[10][11] Agitate the mixture for a sufficient period to reach equilibrium, typically between 24 and 72 hours.[8] The agitation speed should be adequate to keep the solid suspended, for instance, 100 RPM.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is crucial and can be achieved by:

    • Filtration: Using a syringe filter with a low-binding membrane (e.g., PVDF).

    • Centrifugation: Centrifuging the sample at high speed and carefully collecting the supernatant.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant.[5] A specific and linear analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, should be used.[5] It may be necessary to dilute the supernatant to fall within the linear range of the analytical method.[5]

  • Confirmation of Equilibrium: To confirm that equilibrium was reached, the remaining suspension can be re-equilibrated for an additional period (e.g., 24 hours) and re-analyzed. The solubility value should remain constant.[5]

Detailed Methodology 2: Nephelometric Assay for Kinetic Solubility

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[3][7] It measures the light scattered by undissolved particles (precipitate) that form when a compound is introduced into an aqueous buffer from a DMSO stock.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 or 20 mM).[6]

  • Plate Setup: Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate (e.g., 96- or 384-well).[9]

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the target compound concentrations. Often, a serial dilution is performed across the plate to test a range of concentrations.[7]

  • Incubation: Mix the contents and incubate the plate at a controlled temperature for a specified period, typically around 2 hours.[9]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The instrument directs a laser through the sample, and the amount of scattered light is measured, usually in Nephelometric Turbidity Units (NTU).[6]

  • Data Analysis: Plot the light scattering signal (NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[6]

Visualization of a Relevant Experimental Workflow

While no signaling pathways involving this compound were identified, it is a key component in the synthesis of more complex molecules. The "β-Lactam Synthon Method," pioneered by Iwao Ojima, is a powerful strategy for asymmetric synthesis and provides a relevant experimental workflow.[12][13] The diagram below illustrates the logical flow of the Ojima lactam synthesis, a process central to producing Taxol and its analogs.[12]

Ojima_Lactam_Synthesis Logical Workflow for Ojima β-Lactam Asymmetric Synthesis cluster_start Starting Materials cluster_process Synthesis Pathway cluster_products Intermediates & Final Product chiral_aux Chiral Auxiliary (e.g., trans-2-phenyl-1-cyclohexanol) enolate_synth 1. Chiral Enolate Synthesis chiral_aux->enolate_synth glycolic_acid Glycolic Acid Derivative glycolic_acid->enolate_synth benzaldehyde Benzaldehyde imine_synth 2. Imine Synthesis benzaldehyde->imine_synth hmdis Hexamethyldisilazane (HMDS) hmdis->imine_synth chiral_enolate Lithium Chiral Enolate enolate_synth->chiral_enolate imine N-silylimine imine_synth->imine cycloaddition 3. [2+2] Cycloaddition (Imine + Enolate) beta_lactam cis-β-Lactam Intermediate cycloaddition->beta_lactam hydrolysis 4. Ring Opening / Hydrolysis final_product N-Benzoyl-(2R,3S)-3-phenylisoserine (Taxol Side Chain Precursor) hydrolysis->final_product chiral_enolate->cycloaddition imine->cycloaddition beta_lactam->hydrolysis

Logical workflow for the Ojima β-lactam asymmetric synthesis.

References

Spectroscopic Profile of (2R,3S)-3-Phenylisoserine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R,3S)-3-Phenylisoserine methyl ester, a key chiral building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete public dataset for the free ester, this document consolidates available experimental data for its common salt forms and provides general protocols for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for derivatives of this compound. It is important to note that chemical shifts and peak positions can vary depending on the solvent, concentration, and counter-ion.

Table 1: ¹H NMR Spectroscopic Data of this compound Salts
Proton This compound acetate salt in d₆-DMSO This compound hydrochloride in CDCl₃
H-24.21 (1H)4.40 (1H)
H-34.39 (1H)5.31 (1H)
Phenyl-H7.40 (5H)7.22 (3H), 7.48 (2H)
NH₃⁺8.54 (3H)Not specified
OCH₃Not specified3.79 (3H)
OHNot specified3.23 (1H)

Data for the acetate salt is sourced from patent US8106231B2. Data for the hydrochloride salt is also from US8106231B2.

Table 2: ¹³C NMR, IR, and MS Data
Spectroscopy Data
¹³C NMR No experimental data found for the free ester or its simple salts.
IR No experimental data found for the free ester.
Mass Spectrometry (Predicted) [M+H]⁺: 196.0968 m/z

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as O-H, N-H, C=O (ester), and aromatic C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, Q-TOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.

  • Infusion: Infuse the sample solution into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Structure_Elucidation Structural Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Prep_Sample Prepare Sample (5-10 mg in 0.6 mL deuterated solvent) Setup Instrument Setup (Lock & Shim) Prep_Sample->Setup Acquire_H1 ¹H NMR Acquisition Setup->Acquire_H1 Acquire_C13 ¹³C NMR Acquisition Setup->Acquire_C13 Processing Data Processing (FT, Phase, Baseline) Acquire_H1->Processing Acquire_C13->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Structural Analysis Referencing->Analysis

Caption: Detailed workflow for NMR spectroscopy.

An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its specific stereochemistry is crucial as it serves as a key building block for the synthesis of the side chain of paclitaxel (Taxol®), a potent anti-cancer agent.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₁₀H₁₃NO₃, is a derivative of the amino acid serine, featuring a phenyl group at the beta position.[2] The molecule possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers. The designation "(2R,3S)" specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. This particular isomer belongs to the threo diastereomeric pair.

The stereochemical integrity of this compound is paramount for its application in the synthesis of paclitaxel, where the precise spatial arrangement of the functional groups on the side chain is essential for its biological activity.

Below is a diagram illustrating the relationship between the four stereoisomers of 3-phenylisoserine.

G Stereoisomers of 3-Phenylisoserine cluster_threo threo Diastereomers cluster_erythro erythro Diastereomers (2R,3S) (2R,3S)-3-Phenylisoserine (2S,3R) (2S,3R)-3-Phenylisoserine (2R,3S)->(2S,3R) Enantiomers (2R,3R) (2R,3R)-3-Phenylisoserine (2R,3S)->(2R,3R) Diastereomers (2S,3S) (2S,3S)-3-Phenylisoserine (2R,3S)->(2S,3S) Diastereomers (2S,3R)->(2R,3R) Diastereomers (2S,3R)->(2S,3S) Diastereomers (2R,3R)->(2S,3S) Enantiomers

Caption: Stereoisomeric relationships of 3-phenylisoserine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in synthetic procedures.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[2][3]
Molecular Weight 195.22 g/mol [2][3]
Appearance White to off-white powder[4]
Melting Point 87-88 °C[2]
Boiling Point (Predicted) 343.0 ± 42.0 °C[2]
Density (Predicted) 1.212 ± 0.06 g/cm³[2]
Solubility Soluble in methanol, ethanol, DMSO and other organic solvents.[5]
Optical Rotation [α]²⁰/D -40° (c = 1.0 in ethanol) for the N-benzoyl derivative

Experimental Protocols: Synthesis

The enantioselective synthesis of this compound is a critical process, often achieved through the resolution of a racemic mixture. The following protocol details a common method involving the resolution of racemic threo-3-phenylisoserine amide, followed by conversion to the methyl ester.[6]

3.1. Materials and Equipment

  • Racemic threo-3-phenylisoserine amide

  • (-)-Dibenzoyltartaric acid

  • Ethanol

  • Methanol

  • Concentrated Hydrochloric Acid (32%)

  • Gaseous Hydrogen Chloride

  • Triethylamine

  • Ethyl Acetate

  • Heptane

  • Standard laboratory glassware

  • Reflux apparatus

  • Filtration apparatus

  • Vacuum drying oven

  • Rotary evaporator

3.2. Experimental Workflow

The synthesis can be broken down into three main stages: resolution of the racemic amide, conversion to the hydrochloride salt of the amide, and finally, esterification to the desired methyl ester.

G cluster_synthesis Synthesis of this compound start Racemic threo-3-phenylisoserine amide resolution Resolution with (-)-Dibenzoyltartaric acid in Ethanol start->resolution filtration1 Filtration and drying resolution->filtration1 salt_formation (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt filtration1->salt_formation hcl_treatment Treatment with concentrated HCl in Ethanol salt_formation->hcl_treatment filtration2 Filtration and drying hcl_treatment->filtration2 amide_hcl (2R,3S)-3-Phenylisoserine amide hydrochloride filtration2->amide_hcl esterification Esterification with gaseous HCl in Methanol amide_hcl->esterification workup Workup with Triethylamine and Ethyl Acetate esterification->workup crystallization Crystallization workup->crystallization product This compound crystallization->product

Caption: Workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

  • Suspend racemic threo-3-phenylisoserine amide and (-)-dibenzoyltartaric acid in ethanol.

  • Reflux the suspension for 2 hours.

  • Cool the mixture to room temperature and stir for an additional 60 minutes.

  • Filter the resulting precipitate, wash with ethanol, and dry under vacuum at 50 °C to yield (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt.

Step 2: Conversion to (2R,3S)-3-Phenylisoserine Amide Hydrochloride

  • Suspend the (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt in ethanol and heat to 42 °C.[1]

  • Slowly add concentrated hydrochloric acid (32%) while maintaining the temperature at approximately 45 °C.[1]

  • After the addition is complete, cool the mixture to 0 °C over 1 hour and stir for another hour.[1]

  • Filter the product, wash with ethanol, and dry under vacuum at 80 °C to obtain (2R,3S)-3-Phenylisoserine amide hydrochloride.[1]

Step 3: Esterification to this compound

  • Suspend (2R,3S)-3-Phenylisoserine amide hydrochloride in methanol.

  • Slowly add gaseous hydrogen chloride while maintaining the temperature at about 25 °C.[7]

  • Heat the mixture at reflux for 3 hours.[7]

  • Distill off a portion of the methanol and cool the mixture to room temperature.[7]

  • Add ethyl acetate followed by triethylamine, keeping the temperature at 25 °C.[7]

  • Distill off the solvent and add more ethyl acetate.

  • The final product, this compound, can be further purified by crystallization.

Conclusion

This compound is a fundamentally important chiral intermediate in pharmaceutical synthesis. A thorough understanding of its chemical structure, stereochemistry, and synthetic pathways is crucial for researchers and professionals in the field of drug development. The data and protocols presented in this guide offer a comprehensive resource for the synthesis and handling of this valuable compound. The stringent control of its stereochemistry during synthesis is a key factor in the successful production of paclitaxel and related therapeutic agents.

References

A Technical Guide to the Synthesis of Key Intermediates for the Taxane Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The C-13 side chain of paclitaxel (Taxol®), N-benzoyl-(2R,3S)-3-phenylisoserine, is indispensable for its potent antitumor activity.[1][2] The molecule's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3] The semi-synthesis of paclitaxel and its analogues, such as docetaxel (Taxotere®), relies on the efficient coupling of a protected C-13 side chain to a complex diterpenoid core, typically 10-deacetylbaccatin III (10-DAB).[3][4] This core is renewably sourced from the needles of yew trees (Taxus baccata).[3][5] Consequently, the development of stereocontrolled and efficient synthetic routes to the enantiomerically pure side chain has been a major focus of chemical research. This guide details the pivotal intermediates and methodologies central to these synthetic efforts.

Core Synthetic Strategies and Key Intermediates

Several elegant strategies have been developed to navigate the stereochemical challenges inherent in the synthesis of the taxane side chain. The most prominent of these routes are the Ojima-Holton β-Lactam method and the Sharpless Asymmetric Dihydroxylation, each characterized by unique key intermediates.

The Ojima-Holton β-Lactam Method

This widely adopted strategy is renowned for its high diastereoselectivity and enantioselectivity, proceeding through a chiral β-lactam (azetidin-2-one) intermediate.[1][6] The β-lactam synthon method is not only crucial for the semi-synthesis of paclitaxel but also allows for the facile creation of a diverse array of analogues with modified side chains.[5][7]

Key Intermediates:

  • Chiral Imine: Formed from the condensation of an aldehyde (e.g., benzaldehyde) and a chiral amine or an amine with a chiral auxiliary. This intermediate directs the stereochemistry of the subsequent cycloaddition.

  • cis-β-Lactam: The core intermediate of this pathway, formed via a [2+2] Staudinger cycloaddition between a ketene (generated in situ from an acid chloride) and the chiral imine.[1][8] The ring strain of the β-lactam facilitates its subsequent ring-opening to couple with the taxane core.[5] Protecting groups, such as a benzoyl group on the nitrogen and a silyl ether on the C3-hydroxyl, are critical for this stage.[8][9]

Sharpless Asymmetric Dihydroxylation

This method offers a highly efficient and enantioselective route that installs the two key stereocenters in a single, catalytic step starting from a cinnamate ester.[1]

Key Intermediates:

  • Chiral Diol: The direct product of the asymmetric dihydroxylation of an alkene (e.g., ethyl cinnamate). This intermediate contains the requisite (2R, 3S) stereochemistry at the C2 and C3 positions.

  • Cyclic Sulfite/Sulfate: The diol is often converted to a cyclic intermediate to facilitate regioselective ring-opening.

  • Amino Alcohol: Formed by the ring-opening of the cyclic intermediate with a nitrogen source. Subsequent N-benzoylation yields the desired side chain.[6]

Logical Workflow of Major Synthetic Pathways

The following diagram illustrates the convergence of the primary synthetic routes on the target N-benzoyl-(2R,3S)-3-phenylisoserine side chain.

Taxane_Side_Chain_Synthesis cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product benzaldehyde Benzaldehyde imine Chiral Imine benzaldehyde->imine chiral_aux Chiral Auxiliary (e.g., Amino Ester) chiral_aux->imine acid_chloride Acetoxyacetyl Chloride beta_lactam cis-β-Lactam acid_chloride->beta_lactam cinnamate Ethyl Cinnamate diol Chiral Diol cinnamate->diol Sharpless Asymmetric Dihydroxylation imine->beta_lactam [2+2] Staudinger Cycloaddition side_chain Protected N-Benzoyl-(2R,3S)-3-phenylisoserine beta_lactam->side_chain Hydrolysis & Protection amino_alcohol Amino Alcohol diol->amino_alcohol Cyclization & Ring Opening amino_alcohol->side_chain N-Benzoylation

Caption: Major synthetic routes to the taxane side chain.

Quantitative Data Presentation

The efficiency and stereoselectivity of different synthetic routes are critical for their practical application. The following table provides a comparative summary of key quantitative data for prominent methods.

Synthetic RouteKey Chiral StepStarting Material(s)Approx. No. of StepsOverall YieldEnantiomeric Excess (ee)
Ojima-Holton β-Lactam Chiral Auxiliary Mediated [2+2] CycloadditionGlycolic Acid, Benzaldehyde~6Moderate>98%
Sharpless Asymmetric Dihydroxylation Asymmetric DihydroxylationEthyl Cinnamate~4High>99%
Jacobsen Catalytic Asymmetric Epoxidation Asymmetric Epoxidationcis-Ethyl Cinnamate~4Good93%
Data summarized from reference[1].

Detailed Experimental Protocols

The following protocols are generalized representations of key experimental transformations in the synthesis of the taxane side chain intermediates.

Protocol 1: Diastereoselective Synthesis of a cis-β-Lactam Intermediate (Ojima-Holton Method)

This protocol outlines the Staudinger cycloaddition to form the core β-lactam ring.[1][8]

  • Imine Formation:

    • Dissolve the desired aldehyde (e.g., benzaldehyde, 1.0 eq) and a chiral amine (1.0 eq) in a non-polar, anhydrous solvent such as toluene in a round-bottom flask.

    • Add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Stir the mixture at room temperature until imine formation is complete, as monitored by Thin Layer Chromatography (TLC) or ¹H NMR.

    • Filter off the drying agent and use the resulting imine solution directly in the next step under an inert atmosphere (e.g., Argon).

  • Ketene Generation and [2+2] Cycloaddition:

    • Cool the imine solution to 0 °C or a lower temperature (e.g., -78 °C) to favor the kinetic cis-product.[8]

    • In a separate flask, dissolve an appropriate acid chloride (e.g., acetoxyacetyl chloride, 1.1 eq) in anhydrous toluene.

    • Slowly add a tertiary amine base (e.g., triethylamine, 1.2 eq) to the acid chloride solution to generate the ketene in situ.

    • Transfer the ketene solution dropwise to the cooled, stirring imine solution.

    • Allow the reaction to stir for several hours at low temperature, monitoring completion by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired cis-β-lactam.

Protocol 2: Synthesis of a Chiral Diol (Sharpless Asymmetric Dihydroxylation)

This protocol details the formation of the chiral diol from an alkene precursor.[6][8]

  • Reaction Setup:

    • In a round-bottom flask, prepare a 1:1 solvent mixture of t-butanol and water.

    • Add the commercial AD-mix-β (for the (2R,3S) product from ethyl cinnamate) to the solvent system with vigorous stirring at room temperature until dissolved.

    • Add methanesulfonamide (CH₃SO₂NH₂) (1.0 eq).[6]

    • Cool the resulting mixture to 0 °C in an ice bath.

  • Substrate Addition and Reaction:

    • Dissolve the cinnamate ester substrate (1.0 eq) in the t-butanol/water solvent system.

    • Add the substrate solution to the cooled, vigorously stirring AD-mix solution.

    • Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction progress is often accompanied by a color change from dark to pale yellow.[6]

  • Work-up and Purification:

    • Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with 2N KOH, water, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude diol by silica gel column chromatography.

References

Chiral Pool Synthesis Starting from Phenylisoserine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pool synthesis, a strategy that utilizes readily available enantiopure compounds as starting materials, is a cornerstone of modern asymmetric synthesis. Phenylisoserine derivatives, a class of chiral β-amino acids, represent a particularly valuable subset of the chiral pool. Their inherent stereochemistry and versatile functional groups make them powerful building blocks for the synthesis of complex, biologically active molecules. The most prominent example is the side chain of the potent anticancer drug Paclitaxel (Taxol®), where the specific (2R, 3S)-phenylisoserine moiety is crucial for its therapeutic activity. This technical guide provides an in-depth exploration of the core strategies for the synthesis of phenylisoserine derivatives, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

The primary challenge in the synthesis of phenylisoserine lies in the precise control of the two adjacent stereocenters at C2 and C3. Achieving high diastereoselectivity (favoring either the syn or anti isomer) and high enantioselectivity (obtaining a single enantiomer) is paramount. This guide will delve into several key methodologies that have been successfully employed to address this challenge.

Core Synthetic Strategies

Several powerful methods have been developed for the stereoselective synthesis of phenylisoserine derivatives. The choice of method often depends on the desired stereoisomer (syn or anti), the required scale of the synthesis, and the available starting materials. The following sections will detail the most prominent and effective strategies.

Evans Aldol Reaction

The Evans Aldol reaction is a highly reliable method for the diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds, which can be readily converted to β-amino acids like phenylisoserine. This method utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol addition between an enolate and an aldehyde. For the synthesis of syn-phenylisoserine derivatives, an N-acyl oxazolidinone is enolized, and the resulting Z-enolate reacts with benzaldehyde to furnish the desired aldol adduct with high stereocontrol.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct conversion of an alkene to a vicinal amino alcohol. In the context of phenylisoserine synthesis, an α,β-unsaturated ester, such as methyl cinnamate, is treated with a source of nitrogen (e.g., a carbamate) in the presence of a chiral osmium catalyst. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates the facial selectivity of the addition, leading to the desired enantiomer of the protected phenylisoserine. This method is particularly valued for its high enantioselectivity.

Ojima β-Lactam Method

The Ojima β-Lactam method is a powerful strategy that proceeds through a chiral β-lactam intermediate. This approach involves the [2+2] cycloaddition of a chiral imine with a ketene, a reaction often referred to as the Staudinger reaction. The resulting β-lactam can then be hydrolyzed to yield the desired N-acyl-phenylisoserine derivative. The stereochemistry of the final product is controlled by the chiral auxiliary used in the formation of the imine. This method is renowned for its high diastereoselectivity and enantioselectivity.[1]

Diastereomeric Salt Resolution

For cases where a racemic mixture of a phenylisoserine derivative is obtained, diastereomeric salt resolution offers a classical yet effective method for separating the enantiomers. This technique involves reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid (e.g., (-)-dibenzoyltartaric acid), to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the enantiopure phenylisoserine derivative.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the key synthetic methods discussed, allowing for a clear comparison of their efficiency and stereoselectivity.

Synthetic MethodSubstrateKey ReagentsTypical Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Reference
Evans Aldol ReactionN-propionyl oxazolidinone, BenzaldehydeDibutylboron triflate, Triethylamine80-95>95:5>99[2]
Sharpless Asymmetric AminohydroxylationMethyl Cinnamate(DHQ)₂PHAL, t-BuOCONH₂, K₂OsO₄·2H₂O68>20:199[2]
Diastereomeric Salt ResolutionRacemic threo-phenyliserine amide(-)-Dibenzoyltartaric acid82 (of resolved amide)N/A>99[2]
Ojima β-Lactam MethodChiral Imine, Acetoxyacetyl chlorideBaseHighHighHigh[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Evans Aldol Reaction for syn-(2R, 3S)-Phenylisoserine Derivative[2]

Part 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N) followed by the dropwise addition of propionyl chloride.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.

Part 2: Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of Et₃N.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly distilled benzaldehyde dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

Part 3: Workup and Purification

  • Quench the reaction by adding a pH 7 buffer and methanol.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate[2]
  • To a stirred mixture of AD-mix-β and tert-butyl carbamate (Boc₂O) in a tert-butanol/water solvent system, add methyl cinnamate.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete, monitoring by TLC.

  • Quench the reaction by adding sodium sulfite and stir for 1 hour at room temperature.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected (2R, 3S)-phenylisoserine methyl ester.

Protocol 3: Ojima β-Lactam Method for N-Benzoyl-(2R,3S)-3-phenylisoserine[1]

Part 1: Synthesis of the Chiral β-Lactam

  • Formation of the Chiral Imine: To a solution of a chiral amino ester (e.g., (S)-ethyl lactate) in an aprotic solvent (e.g., CH₂Cl₂), add benzaldehyde and a dehydrating agent such as anhydrous MgSO₄. Stir at room temperature for 4-6 hours. Filter and concentrate to obtain the crude chiral imine.

  • [2+2] Cycloaddition (Staudinger Reaction): Dissolve the crude chiral imine in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C. In a separate flask, dissolve acetoxyacetyl chloride in anhydrous CH₂Cl₂ and add it dropwise to the imine solution. Stir at -78 °C for several hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to afford the chiral β-lactam.

Part 2: Hydrolysis of the β-Lactam

  • Dissolve the purified chiral β-lactam in a mixture of ethanol and water.

  • Add a base such as lithium hydroxide (LiOH).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Extract the product with ethyl acetate.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Evans_Aldol_Reaction start (R)-4-benzyl-2- oxazolidinone acylation Acylation with Propionyl Chloride start->acylation n_propionyl N-Propionyl Oxazolidinone acylation->n_propionyl enolization Enolization with Bu₂BOTf and Et₃N at -78 °C n_propionyl->enolization z_enolate Z-Boron Enolate enolization->z_enolate aldol_addition Aldol Addition with Benzaldehyde z_enolate->aldol_addition crude_adduct Crude syn-Aldol Adduct aldol_addition->crude_adduct workup Aqueous Workup crude_adduct->workup purification Column Chromatography workup->purification final_product Pure syn-(2R, 3S)- Adduct purification->final_product

Caption: Workflow for the Evans Aldol Reaction for syn-(2R, 3S)-Phenylisoserine Derivative.

Sharpless_Asymmetric_Aminohydroxylation start_materials Methyl Cinnamate, AD-mix-β, t-Butyl Carbamate reaction Asymmetric Aminohydroxylation (t-BuOH/H₂O, RT) start_materials->reaction quenching Quenching with Sodium Sulfite reaction->quenching extraction Extraction with Ethyl Acetate quenching->extraction purification Column Chromatography extraction->purification final_product Protected (2R, 3S)-Phenylisoserine Methyl Ester purification->final_product

Caption: Experimental workflow for the Sharpless Asymmetric Aminohydroxylation.

Ojima_Beta_Lactam_Method start_materials Chiral Amino Ester, Benzaldehyde imine_formation Formation of Chiral Imine start_materials->imine_formation chiral_imine Chiral Imine imine_formation->chiral_imine cycloaddition [2+2] Cycloaddition with Acetoxyacetyl chloride chiral_imine->cycloaddition beta_lactam Chiral β-Lactam cycloaddition->beta_lactam hydrolysis Hydrolysis (e.g., LiOH) beta_lactam->hydrolysis final_product N-Benzoyl-(2R,3S)-3- phenylisoserine hydrolysis->final_product

Caption: General workflow for the Ojima β-lactam asymmetric synthesis.[1]

Applications in Drug Development

The paramount application of phenylisoserine derivatives in drug development is their role as the C-13 side chain of Paclitaxel (Taxol®).[2][3] This side chain is essential for the drug's ability to promote microtubule assembly and stability, leading to cell cycle arrest and apoptosis in cancer cells.[3] The precise stereochemistry of the phenylisoserine moiety is critical for this biological activity.

Beyond Taxol®, the inherent chirality and functionality of phenylisoserine derivatives make them attractive building blocks for the synthesis of a wide range of other biologically active compounds.[4][5][6] Their β-amino acid scaffold is found in numerous natural products and designed molecules with diverse therapeutic potential, including antiviral, antibacterial, and antihypertensive agents. The ability to synthesize various stereoisomers and analogs of phenylisoserine allows for the exploration of structure-activity relationships and the development of novel drug candidates with improved efficacy and reduced side effects.[3][4][7] The synthetic methodologies detailed in this guide provide the foundation for accessing these valuable chiral building blocks for drug discovery and development programs.[5][6][8]

References

The Phenylisoserine Moiety: A Cornerstone of Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylisoserine scaffold is a paramount structural motif in medicinal chemistry, most notably as a critical determinant for the potent anticancer activity of Paclitaxel (Taxol) and its analogues.[1][2] This technical guide delves into the profound biological significance of the phenylisoserine moiety, offering a comprehensive overview of its mechanism of action, structure-activity relationships, and its broader implications in drug development. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to support researchers in this field.

The Pivotal Role of Phenylisoserine in Paclitaxel's Anticancer Activity

The discovery of Paclitaxel, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, marked a significant milestone in cancer chemotherapy.[2] Its complex chemical structure features a diterpene core and, crucially, a C-13 ester side chain identified as N-benzoyl-3-phenylisoserine.[2] This side chain is indispensable for the compound's biological activity.[3][4]

Paclitaxel's primary mechanism of action involves its interaction with β-tubulin, a subunit of microtubules.[4] Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, including cell division, motility, and intracellular transport. By binding to the β-tubulin subunit within the microtubule, Paclitaxel stabilizes the polymer, preventing the dynamic instability required for the mitotic spindle to function correctly during cell division.[3][5] This disruption of microtubule dynamics leads to a prolonged blockage of the metaphase-anaphase transition, ultimately inducing cell cycle arrest at the G2/M phase and triggering apoptosis, or programmed cell death.[3][5]

Signaling Pathways Triggered by Phenylisoserine-Containing Agents

The stabilization of microtubules by Paclitaxel initiates a cascade of downstream signaling events that contribute to its cytotoxic effects. Key pathways affected include the activation of the spindle assembly checkpoint (SAC), modulation of the Bcl-2 family of apoptosis-regulating proteins, and activation of the c-Jun N-terminal kinase (JNK) pathway.[5]

Taxol_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Downstream Signaling Paclitaxel Paclitaxel (with N-benzoyl-3-phenylisoserine side chain) Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Modulation of Bcl-2 Family Proteins Apoptosis->Bcl2 JNK Activation of JNK/SAPK Pathway Apoptosis->JNK NFkB Modulation of NF-κB Pathway Apoptosis->NFkB

Caption: Signaling pathways affected by Paclitaxel's mechanism of action.

Structure-Activity Relationship (SAR) of the Phenylisoserine Moiety

The precise structure of the N-benzoyl-3-phenylisoserine side chain is critical for its interaction with the tubulin binding pocket.[1] Extensive research has explored modifications to this moiety to understand the structural requirements for activity and to develop analogs with improved pharmacological properties.

Substitutions on the N-benzoyl and 3'-phenyl rings are generally well-tolerated, often resulting in compounds with biological activity comparable to the parent molecule.[1][6] However, alterations to the core structure of the side chain, such as homologation (increasing the carbon chain length), can lead to a significant reduction in activity.[1] This highlights the importance of the specific conformation and steric bulk of the phenylisoserine moiety for optimal binding to its target.

Quantitative Analysis of Phenylisoserine Analogs

The biological activity of various phenylisoserine derivatives has been quantified using assays such as tubulin assembly and cytotoxicity against cancer cell lines. The following table summarizes key quantitative data for selected analogs.

Compound/AnalogModificationBiological Activity AssayCell LineQuantitative DataReference
N-Benzoyl-(2R,3S)-3-phenylisoserineParent Side ChainCytotoxicity AssayB16 Melanoma62% inhibition at 42 µM[3]
N-(p-chlorobenzoyl)-(2R,3S)-3-phenylisoserine attached to baccatin III coreSubstitution on the N-benzoyl groupTubulin Assembly & Cytotoxicity AssayB16 MelanomaActivity comparable to Taxol[3][6]
N-benzoyl-(2R,3S)-3-(p-chlorophenyl)isoserine attached to baccatin III coreSubstitution on the 3-phenyl groupTubulin Assembly & Cytotoxicity AssayB16 MelanomaActivity comparable to Taxol[3][6]
One carbon homologated side chainSide chain homologationMicrotubule Assembly Assay-At least 27 times less active than taxotere[1]
SK80 (phenylisoserine derivative)Novel scaffoldSARS-CoV 3CL R188I mutant protease inhibition-IC50 value of 43μM[7]

Phenylisoserine Beyond Cancer: A Versatile Pharmacophore

While the phenylisoserine moiety is most famous for its role in anticancer agents, its structural features make it a valuable scaffold for the development of inhibitors for other biological targets. For instance, novel phenylisoserine derivatives have been synthesized and evaluated as inhibitors of the SARS-CoV 3CL protease, an essential enzyme for viral replication.[7] This demonstrates the potential of the phenylisoserine backbone to be adapted for diverse therapeutic applications.

The Phenylisoserine Moiety as a Chiral Building Block

The stereochemistry of the phenylisoserine side chain is crucial for its biological activity.[8] The (2'R,3'S) configuration is the active stereoisomer in Paclitaxel.[2] As such, phenylisoserine serves as a vital chiral building block in the synthesis of complex pharmaceutical compounds.[8][9][10] The development of stereoselective synthetic methods to produce enantiomerically pure phenylisoserine derivatives is a significant area of research in organic and medicinal chemistry.[5][6][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Assembly Assay

Objective: To determine the ability of taxol analogs to promote the assembly of microtubules from purified tubulin.[1][3]

Methodology:

  • Purified tubulin is prepared from bovine brain.[1]

  • The tubulin solution is mixed with GTP and the test compound (taxol or its analog) in a suitable buffer.[1]

  • The mixture is incubated at 37°C to allow for microtubule polymerization.[1]

  • The increase in turbidity, which is proportional to the mass of microtubules formed, is monitored spectrophotometrically at 340 nm over time.[1]

  • The activity of the analog is compared to that of a standard paclitaxel solution.[1]

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of taxol analogs on cancer cells.[1][3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Methodology:

  • Cancer cells (e.g., B16 melanoma) are cultured in appropriate media.[1]

  • The cells are seeded in 96-well plates and allowed to attach overnight.[1][3]

  • The cells are then treated with various concentrations of the taxol analogs or paclitaxel as a positive control.[1]

  • After a specified incubation period (e.g., 72 hours), MTT solution is added to each well and incubated for 3-4 hours at 37°C.[3]

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.[3]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated and compared to that of paclitaxel.[1][3]

In Silico Docking Simulation

Objective: To predict the binding affinity and interaction of phenylisoserine derivatives with their target protein.[1][7]

Methodology:

  • The three-dimensional structure of the target protein (e.g., SARS-CoV 3CL protease) is obtained from a protein data bank or generated using homology modeling.[1]

  • The structures of the phenylisoserine derivatives are generated and optimized.[1]

  • Docking simulations are performed using software such as GOLD to predict the binding mode and affinity of the ligands to the protein's active site.[1][7]

Experimental_Workflow cluster_0 Experimental Workflow for Biological Evaluation Synthesis Analog Synthesis & Purification Characterization Structural Characterization Synthesis->Characterization Tubulin_Assay In Vitro Tubulin Polymerization Assay Characterization->Tubulin_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Characterization->Cytotoxicity_Assay Docking In Silico Docking Simulation Characterization->Docking SAR_Analysis Structure-Activity Relationship Analysis Tubulin_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Docking->SAR_Analysis

Caption: A typical experimental workflow for SAR studies of phenylisoserine analogs.

Conclusion

The phenylisoserine moiety stands as a testament to the intricate relationship between chemical structure and biological function. Its indispensable role in the anticancer activity of Paclitaxel has cemented its importance in medicinal chemistry. The continued exploration of phenylisoserine analogs and their application to a broader range of biological targets underscores the enduring potential of this versatile scaffold in the discovery and development of novel therapeutics. The data and protocols presented in this guide aim to facilitate further research and innovation in this exciting and impactful area of drug discovery.

References

A Technical Guide to the Synthesis of Paclitaxel's Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for the C-13 side chain of the renowned anticancer agent, Paclitaxel (Taxol®). The N-benzoyl-3-phenylisoserine side chain is a critical pharmacophore, essential for the drug's potent anti-tumor activity. This document details prominent and varied methodologies, presenting quantitative data in structured tables, providing explicit experimental protocols for key reactions, and illustrating reaction workflows and logical relationships through diagrams.

Introduction

The synthesis of Paclitaxel's C-13 side chain has been a formidable challenge in organic chemistry, driving the development of novel and highly selective synthetic methods. The side chain possesses two stereocenters, and its correct absolute and relative stereochemistry is crucial for biological activity. Numerous strategies have been devised, ranging from chiral auxiliary-based methods to catalytic asymmetric syntheses and biocatalytic approaches. This guide will delve into the intricacies of five major synthetic routes: the Ojima β-Lactam method, the Sharpless Asymmetric Dihydroxylation, the Jacobsen Catalytic Asymmetric Epoxidation, L-Proline Catalyzed Asymmetric Synthesis, and Chemoenzymatic Kinetic Resolution.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for the Paclitaxel side chain often involves a trade-off between factors such as stereoselectivity, overall yield, number of steps, and the cost and availability of starting materials and reagents. The following table summarizes the key quantitative data for the discussed synthetic strategies, offering a direct comparison to aid in methodological selection.

Synthetic RouteKey Chiral StepStarting Material(s)Number of Steps (to protected side chain)Overall YieldEnantiomeric Excess (ee)
Ojima β-Lactam Method Chiral Auxiliary Mediated [2+2] CycloadditionGlycolic acid, Benzaldehyde~6Moderate>98%[1]
Sharpless Asymmetric Dihydroxylation Asymmetric DihydroxylationEthyl Cinnamate~4High>99%[1]
Jacobsen Catalytic Asymmetric Epoxidation Asymmetric Epoxidationcis-Ethyl Cinnamate~4Good93%[1]
L-Proline Catalyzed Asymmetric Synthesis Asymmetric α-amination3-Oxo-3-phenylpropanal~3Good92-99%[2]
Chemoenzymatic Kinetic Resolution Enzymatic ResolutionRacemic 3-hydroxy-4-phenyl-β-lactamVariableGood>99%

Detailed Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the key steps in each of the major synthetic routes to the Paclitaxel side chain.

Ojima β-Lactam Method

This robust and widely adopted strategy relies on the diastereoselective [2+2] cycloaddition of a chiral ester enolate to an imine to construct the β-lactam core, which is then elaborated to the desired side chain.[1]

Key Experimental Steps:

  • Preparation of the Chiral Auxiliary Ester: Glycolic acid is first protected as its benzyl ether. The resulting acid is converted to the acid chloride and then reacted with a chiral auxiliary, such as (-)-trans-2-phenyl-1-cyclohexanol, to form the chiral ester.[1]

  • Formation of the Lithium Enolate: The chiral ester is treated with a strong base, typically lithium diisopropylamide (LDA), at a low temperature (-78 °C) to generate the corresponding lithium enolate.[1]

  • [2+2] Cycloaddition: The enolate is then reacted with N-(trimethylsilyl)benzaldimine to afford the desired cis-β-lactam with high diastereoselectivity.[1]

  • Deprotection and N-Benzoylation: The silyl protecting group on the nitrogen is removed, followed by N-benzoylation using benzoyl chloride to introduce the benzoyl group.[1]

  • Ring Opening: The β-lactam is then ring-opened under basic conditions to yield the protected Paclitaxel side chain.[1]

Illustrative Experimental Workflow:

Ojima_Beta_Lactam_Method start Glycolic Acid + (-)-trans-2-phenyl-1-cyclohexanol ester Chiral Ester Formation start->ester enolate Lithium Enolate Formation (LDA, -78°C) ester->enolate cycloaddition [2+2] Cycloaddition with Imine enolate->cycloaddition lactam cis-β-Lactam cycloaddition->lactam deprotect_benzoyl Deprotection & N-Benzoylation lactam->deprotect_benzoyl ring_opening Ring Opening deprotect_benzoyl->ring_opening end Protected Paclitaxel Side Chain ring_opening->end

Ojima β-Lactam Method Workflow
Sharpless Asymmetric Dihydroxylation

This highly efficient and enantioselective method installs the two adjacent stereocenters of the side chain in a single step through the asymmetric dihydroxylation of a cinnamate ester.[1]

Key Experimental Steps:

  • Asymmetric Dihydroxylation: Ethyl cinnamate is treated with a catalytic amount of osmium tetroxide and a chiral ligand (typically a derivative of dihydroquinidine or dihydroquinine, often supplied as a pre-packaged "AD-mix"). A stoichiometric co-oxidant, such as potassium ferricyanide, regenerates the osmium catalyst. This reaction produces a diol with high enantiomeric excess (>99% ee).

  • Cyclic Sulfite Formation and Ring Opening: The resulting diol is converted to a cyclic sulfite using thionyl chloride. Subsequent nucleophilic ring-opening with sodium azide provides an azido alcohol intermediate.[1]

  • Reduction and N-Benzoylation: The azide is reduced to the corresponding amine, typically via hydrogenation. The final step involves the N-benzoylation of the amino group to yield the protected Paclitaxel side chain.[1]

Illustrative Experimental Workflow:

Sharpless_AD_Method start Ethyl Cinnamate dihydroxylation Asymmetric Dihydroxylation (AD-mix) start->dihydroxylation diol Chiral Diol dihydroxylation->diol cyclic_sulfite Cyclic Sulfite Formation (SOCl2) diol->cyclic_sulfite ring_opening Ring Opening (NaN3) cyclic_sulfite->ring_opening azido_alcohol Azido Alcohol ring_opening->azido_alcohol reduction Reduction (H2, Pd/C) & N-Benzoylation azido_alcohol->reduction end Protected Paclitaxel Side Chain reduction->end

Sharpless Asymmetric Dihydroxylation Workflow
Jacobsen Catalytic Asymmetric Epoxidation

This method utilizes a chiral manganese-salen complex as a catalyst for the enantioselective epoxidation of an olefin, which is then converted to the desired amino alcohol.[1]

Key Experimental Steps:

  • Asymmetric Epoxidation: cis-Ethyl cinnamate is epoxidized using a catalytic amount of the Jacobsen catalyst and a stoichiometric oxidant, such as sodium hypochlorite. This reaction yields the corresponding epoxide with good enantioselectivity (typically around 93% ee).

  • Epoxide Ring Opening: The epoxide is then subjected to regioselective ring-opening at the benzylic position with an azide source, such as sodium azide.

  • Reduction and N-Benzoylation: The resulting azido alcohol is reduced to the amino alcohol, followed by N-benzoylation to afford the protected side chain.

Illustrative Experimental Workflow:

Jacobsen_Epoxidation_Method start cis-Ethyl Cinnamate epoxidation Asymmetric Epoxidation (Jacobsen's Catalyst) start->epoxidation epoxide Chiral Epoxide epoxidation->epoxide ring_opening Epoxide Ring Opening (NaN3) epoxide->ring_opening azido_alcohol Azido Alcohol ring_opening->azido_alcohol reduction Reduction & N-Benzoylation azido_alcohol->reduction end Protected Paclitaxel Side Chain reduction->end

Jacobsen Catalytic Asymmetric Epoxidation Workflow
L-Proline Catalyzed Asymmetric Synthesis

This organocatalytic approach provides a metal-free and environmentally benign route to the Paclitaxel side chain.

Key Experimental Steps:

  • Asymmetric α-amination: 3-Oxo-3-phenylpropanal is reacted with an amine source in the presence of L-proline as the catalyst. This step introduces the nitrogen atom with high enantioselectivity.

  • Reduction of the Aldehyde: The resulting α-amino aldehyde is then selectively reduced to the corresponding alcohol.

  • N-Benzoylation: The final step is the N-benzoylation of the amino group to give the protected side chain.[1]

Illustrative Experimental Workflow:

L_Proline_Method start 3-Oxo-3-phenylpropanal amination Asymmetric α-amination (L-Proline) start->amination amino_aldehyde α-Amino Aldehyde amination->amino_aldehyde reduction Selective Reduction amino_aldehyde->reduction amino_alcohol Amino Alcohol reduction->amino_alcohol benzoylation N-Benzoylation amino_alcohol->benzoylation end Protected Paclitaxel Side Chain benzoylation->end

L-Proline Catalyzed Asymmetric Synthesis Workflow
Chemoenzymatic Kinetic Resolution

This approach utilizes the high selectivity of enzymes to resolve a racemic mixture of a key intermediate, providing access to the desired enantiomer of the side chain precursor.

Key Experimental Steps:

  • Synthesis of Racemic Intermediate: A racemic mixture of a suitable precursor, such as 3-hydroxy-4-phenyl-β-lactam, is synthesized chemically.[1]

  • Enzymatic Resolution: The racemic mixture is then subjected to enzymatic resolution using a lipase, such as Pseudomonas cepacia lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers with very high enantiomeric excess.[1]

  • Elaboration to the Side Chain: The desired enantiomer (either the acylated or the unreacted one, depending on the enzyme's selectivity) is then converted to the protected Paclitaxel side chain through a series of standard chemical transformations.

Illustrative Experimental Workflow:

Chemoenzymatic_Method start Racemic 3-hydroxy-4-phenyl-β-lactam resolution Enzymatic Kinetic Resolution (Lipase) start->resolution separation Separation of Enantiomers resolution->separation enantiomer Enantiopure Intermediate separation->enantiomer elaboration Chemical Elaboration enantiomer->elaboration end Protected Paclitaxel Side Chain elaboration->end

Chemoenzymatic Kinetic Resolution Workflow

Conclusion

The synthesis of Paclitaxel's C-13 side chain has been a fertile ground for the development of new and powerful synthetic methodologies. The Ojima-Holton β-lactam method, while a multi-step process, is a robust and widely adopted strategy that provides excellent stereocontrol.[1] The Sharpless Asymmetric Dihydroxylation offers a highly efficient and enantioselective route, installing the key stereocenters in a single step.[1] The Jacobsen Epoxidation provides another effective catalytic asymmetric approach.[1] The emergence of organocatalysis, exemplified by the L-proline catalyzed synthesis, offers a greener alternative to metal-based catalysts. Finally, chemoenzymatic methods highlight the power of biocatalysis in achieving near-perfect enantioselectivity. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, cost, and desired purity. This guide provides the foundational knowledge for researchers to navigate these choices and successfully synthesize this critical component of Paclitaxel.

References

Methodological & Application

Enantioselective Synthesis of (2R,3S)-3-Phenylisoserine Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (2R,3S)-3-Phenylisoserine methyl ester. This chiral molecule is a crucial building block in the synthesis of various pharmaceuticals, most notably as a precursor to the side chain of the potent anticancer agent Paclitaxel (Taxol®). The methodologies outlined below focus on achieving high stereoselectivity, a critical parameter for the biological activity of the final drug substance.

Introduction

(2R,3S)-3-Phenylisoserine and its esters are key chiral intermediates in the pharmaceutical industry. The precise stereochemical arrangement of the hydroxyl and amino groups on the C2 and C3 positions is paramount for the efficacy of many drugs derived from this scaffold. Consequently, robust and efficient enantioselective synthetic methods are of significant interest. This document details two prominent and effective strategies for the synthesis of the methyl ester of (2R,3S)-3-Phenylisoserine: the Ojima β-Lactam Method and a method involving the resolution of a racemic mixture.

Data Summary

The following tables summarize the quantitative data associated with the key synthetic strategies for producing this compound and its precursors.

Table 1: Comparison of Enantioselective Synthesis Methods

MethodKey TransformationTypical YieldEnantiomeric Excess (e.e.)Diastereomeric Ratio (d.r.)
Ojima β-Lactam Method [2+2] Cycloaddition>90% (for β-lactam)>98%>95:5
Racemic Resolution Crystallization with Chiral Resolving Agent~40-50% (after resolution)>99%N/A

Table 2: Key Reagents and Catalysts

MethodChiral SourceCatalyst/ReagentFunction
Ojima β-Lactam Method Chiral ImineTriethylamineBase in cycloaddition
Racemic Resolution (-)-Dibenzoyltartaric acidN/AChiral resolving agent

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the Ojima β-Lactam method, a widely used approach for the asymmetric synthesis of the Taxol side chain.

ojima_workflow cluster_synthesis Ojima β-Lactam Synthesis start Benzaldehyde & Chiral Amine imine Formation of Chiral Imine start->imine Condensation cycloaddition [2+2] Cycloaddition with Ketene imine->cycloaddition Staudinger Reaction beta_lactam Chiral β-Lactam cycloaddition->beta_lactam hydrolysis Hydrolysis of β-Lactam beta_lactam->hydrolysis Ring Opening product (2R,3S)-3-Phenylisoserine Derivative hydrolysis->product

Caption: Workflow for the Ojima β-Lactam Asymmetric Synthesis.

Experimental Protocols

Method 1: Ojima β-Lactam Asymmetric Synthesis

This method relies on the diastereoselective [2+2] cycloaddition of a ketene to a chiral imine, followed by hydrolysis of the resulting β-lactam to yield the desired amino acid derivative.[1] The synthesis of novel phenylisoserine side chains can be achieved through the asymmetric synthesis of 3-hydroxy-4-aryl-2-azetidinone derivatives via the ester enolate-imine cyclocondensation reaction.[2]

Part 1: Synthesis of the Chiral Imine

  • To a solution of a suitable chiral amine (e.g., (S)-(-)-α-methylbenzylamine) (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere, add benzaldehyde (1.0 eq.).

  • Add a dehydrating agent, for instance, anhydrous magnesium sulfate (MgSO₄), to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is typically used in the next step without further purification.

Part 2: [2+2] Cycloaddition (Staudinger Reaction)

  • Dissolve the crude chiral imine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq.) in anhydrous dichloromethane.

  • Slowly add triethylamine (1.5 eq.) to the cooled solution of the imine, followed by the dropwise addition of the acetoxyacetyl chloride solution.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral β-lactam.

Part 3: Hydrolysis of the β-Lactam

  • Dissolve the purified chiral β-lactam (1.0 eq.) in a mixture of methanol and water.

  • Add a base such as lithium hydroxide (LiOH) (2.0 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization.

Method 2: Resolution of Racemic threo-3-Phenylisoserine Amide

This method involves the preparation of a racemic mixture of the threo-3-phenylisoserine amide, followed by resolution using a chiral resolving agent.[3]

Part 1: Synthesis of Racemic cis-3-Phenylglycidic Methyl Ester

  • A mixture of benzaldehyde (2.0 moles) and methyl chloroacetate (2.6 moles) in methanol is cooled to 0°C under a nitrogen atmosphere.[4]

  • Sodium methoxide (2.5 moles of a 30 wt % solution in methanol) is added over 2 hours, and the mixture is stirred for an additional hour at 0°C.[4]

  • The mixture is allowed to warm to 22°C and stirred for another 2 hours.[4]

  • Acetic acid (0.5 moles), toluene, and water are added sequentially to work up the reaction.[4]

Part 2: Synthesis of Racemic threo-3-Phenylisoserine Amide

  • The racemic cis-3-phenylglycidic methyl ester (2.41 moles) is dissolved in methanol.[3]

  • Gaseous ammonia (23.5 moles) is slowly added while maintaining the temperature at 25°C.[3]

  • The mixture is heated to 60°C and stirred for 18 hours.[3]

  • The solvent is removed under reduced pressure to yield the crude racemic threo-3-phenylisoserine amide.

Part 3: Resolution with (-)-Dibenzoyltartaric Acid

  • The racemic threo-3-phenylisoserine amide is treated with an enantiomerically pure organic acid, such as (-)-dibenzoyltartaric acid, in a suitable solvent like ethanol.[3] This leads to the formation of the corresponding acid salt of (2R,3S)-3-phenylisoserine amide.[3]

  • The diastereomeric salt is selectively crystallized from the solution.

  • The salt is filtered, washed, and dried.

Part 4: Conversion to this compound Acetate Salt

  • The organic acid salt of (2R,3S)-3-phenylisoserine amide is treated with a strong inorganic acid, such as hydrochloric acid, in a protic solvent.[3]

  • This is followed by treatment with hydrochloric acid in a protic solvent and then acetic acid to crystallize the this compound acetate salt.[3]

  • The this compound hydrochloride (0.092 mole) is suspended in methanol (140.0 g), and gaseous HCl (7.0 g) is slowly added at 25°C. The mixture is then heated at reflux for 3 hours.[3]

  • After distillation of a portion of the methanol, the mixture is cooled, and ethyl acetate and triethylamine are added.[3]

  • Further solvent manipulation and crystallization yield the final product.[3] The enantiomeric and chromatographic purity of the final product is reported to be more than 99.0%.[4]

Conclusion

The enantioselective synthesis of this compound is a critical process in the development of important pharmaceutical agents. The Ojima β-Lactam method offers a highly stereocontrolled route, while the resolution of a racemic mixture provides a practical alternative. The choice of method will depend on factors such as the availability of starting materials, scalability, and the desired level of stereochemical purity. The protocols provided herein serve as a detailed guide for researchers in the field of organic synthesis and drug development.

References

Application Note and Protocol for the Preparation of (2R,3S)-3-Phenylisoserine Methyl Ester Acetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine and its derivatives are crucial chiral building blocks in the semi-synthesis of paclitaxel and its analogues, which are potent anti-cancer agents.[1][2] This document provides a detailed protocol for the enantioselective preparation of (2R,3S)-3-Phenylisoserine methyl ester acetate salt, a key intermediate for the synthesis of taxane derivatives.[3][4] The described method involves the resolution of racemic threo-3-phenylisoserine amide, followed by esterification and salt formation, consistently yielding a product with high enantiomeric and chromatographic purity.[3][4][5]

Introduction

The C-13 side chain of paclitaxel, (2R,3S)-N-benzoyl-3-phenylisoserine, is essential for its biological activity, specifically its ability to bind to tubulin and inhibit microtubule depolymerization.[6][7] The synthesis of this side chain with the correct stereochemistry is a critical step in the semi-synthesis of paclitaxel from naturally occurring precursors like baccatin III.[2][7] this compound acetate salt serves as a stable, crystalline intermediate that facilitates the handling and purification of the phenylisoserine core. This protocol details an enantioselective process for its preparation, which is a valuable methodology for researchers in medicinal chemistry and drug development.

Experimental Protocol

This protocol is divided into three main stages:

  • Resolution of Racemic threo-3-Phenylisoserine Amide: Separation of the desired (2R,3S) enantiomer from the racemic mixture.

  • Formation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride: Conversion of the resolved tartrate salt to the hydrochloride salt.

  • Synthesis of this compound Acetate Salt: Esterification of the amide and subsequent formation of the acetate salt.

Materials and Reagents
  • Racemic threo-3-Phenylisoserine Amide

  • (-)-Dibenzoyltartaric acid

  • Ethanol

  • Concentrated Hydrochloric Acid (32%)

  • Methanol

  • Gaseous Hydrogen Chloride

  • Ethyl Acetate

  • Triethylamine

  • Acetic Acid

  • Heptane

Stage 1: Resolution of Racemic threo-3-Phenylisoserine Amide
  • Suspend racemic threo-3-phenylisoserine amide and an enantiomerically pure organic acid, such as (-)-dibenzoyltartaric acid, in ethanol at reflux temperature.[3][4]

  • Allow the mixture to cool to facilitate the crystallization of the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.

  • Filter the resulting solid and wash with cold ethanol.

  • Dry the product under vacuum.

Stage 2: Formation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride
  • Suspend the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt (180.6 g, 0.34 mol) in ethanol (535.0 g).[3][4]

  • Heat the suspension to 42-45°C.[3][4]

  • Slowly add concentrated hydrochloric acid (32%, 46.2 g) while maintaining the temperature at approximately 45°C.[3][4]

  • After the addition is complete, cool the mixture to 0°C over 1 hour and stir for an additional hour.[3][4]

  • Filter the precipitated product, wash with ethanol (100.0 g), and dry under vacuum at 80°C to yield (2R,3S)-3-phenylisoserine amide hydrochloride.[3][4]

Stage 3: Synthesis of this compound Acetate Salt
  • Suspend (2R,3S)-3-phenylisoserine amide hydrochloride (20.0 g, 0.092 mole) in methanol (140.0 g).[3][4]

  • Slowly bubble gaseous hydrogen chloride (7.0 g) through the suspension while maintaining the temperature at about 25°C.[3][4]

  • Heat the mixture to reflux and maintain for 3 hours.[3][4]

  • Distill off approximately 85.0 g of methanol and cool the remaining mixture to room temperature.[3][4]

  • Add ethyl acetate (220.0 g) followed by the slow addition of triethylamine (20.0 g, 0.2 mole), keeping the temperature at 25°C.[3][4]

  • Distill off approximately 195.0 g of the solvent mixture.[3][4]

  • Add another portion of ethyl acetate (195.0 g) and heat the suspension to 50°C before filtering.[3]

  • Cool the filtrate to 40°C and slowly add acetic acid (9.0 g, 0.15 mol) to induce crystallization.[5]

  • Cool the mixture to 0°C and stir for 2 hours.[5]

  • Filter the final product, wash with ethyl acetate (30.0 g), and dry under vacuum at 50°C to yield this compound acetate salt.[5]

Data Presentation

Table 1: Quantitative Summary of the Synthesis Protocol

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
Stage 2 (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt (180.6 g)Conc. HCl (46.2 g)Ethanol (535.0 g)42-45, then 02(2R,3S)-3-Phenylisoserine amide hydrochloride82.0
Stage 3 (2R,3S)-3-Phenylisoserine amide hydrochloride (20.0 g)Gaseous HCl (7.0 g), Triethylamine (20.0 g), Acetic Acid (9.0 g)Methanol (140.0 g), Ethyl Acetate (415.0 g)25, Reflux, 50, 40, 0~6This compound acetate salt87.0

Table 2: Characterization Data

Compound1H NMR (d6-DMSO, δ)Purity
(2R,3S)-3-Phenylisoserine amide hydrochloride4.21 (1H), 4.39 (1H), 6.57 (1H), 7.40 (5H), 8.54 (3H)[3][4]>99.0% (enantiomeric and chromatographic)[3][5]
This compound acetate salt1.89 (3H), 3.52 (3H), 4.09 (2H), 5.01 (3H), 7.31 (5H)[5]>99.0% (enantiomeric and chromatographic)[3][5]

Experimental Workflow

Synthesis_Workflow Workflow for the Preparation of this compound Acetate Salt cluster_stage1 Stage 1: Resolution cluster_stage2 Stage 2: Hydrochloride Formation cluster_stage3 Stage 3: Esterification and Acetate Salt Formation racemic_amide Racemic threo-3-Phenylisoserine Amide resolution Resolution with (-)-Dibenzoyltartaric Acid in Ethanol racemic_amide->resolution tartrate_salt (2R,3S)-3-Phenylisoserine Amide Dibenzoyl-Tartaric Acid Salt resolution->tartrate_salt hcl_formation Treatment with HCl in Ethanol tartrate_salt->hcl_formation hcl_salt (2R,3S)-3-Phenylisoserine Amide Hydrochloride hcl_formation->hcl_salt esterification Esterification with Gaseous HCl in Methanol hcl_salt->esterification neutralization Neutralization with Triethylamine in Ethyl Acetate esterification->neutralization acetate_formation Crystallization with Acetic Acid neutralization->acetate_formation final_product (2R,3S)-3-Phenylisoserine Methyl Ester Acetate Salt acetate_formation->final_product

Caption: Synthetic pathway for this compound Acetate Salt.

Conclusion

The protocol described provides a reliable and high-yielding method for the preparation of this compound acetate salt with excellent purity. This intermediate is of significant interest to researchers and professionals involved in the development of paclitaxel-based chemotherapeutics. The detailed steps and quantitative data presented herein should enable the successful replication of this synthesis in a laboratory setting.

References

Application Note: High-Yield Hydrolysis of (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the saponification of (2R,3S)-3-Phenylisoserine methyl ester to its corresponding carboxylic acid, (2R,3S)-3-Phenylisoserine. This chiral β-amino acid is a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to the side chain of the anticancer agent Paclitaxel (Taxol)[1]. The described method utilizes lithium hydroxide in a mixed aqueous-organic solvent system, ensuring a high-yield and straightforward conversion.

Introduction

(2R,3S)-3-Phenylisoserine is a key chiral intermediate in synthetic organic chemistry. The hydrolysis of its methyl ester is a fundamental deprotection step required to reveal the free carboxylic acid for subsequent coupling reactions, such as the esterification to the baccatin III core in Taxol synthesis. Base-catalyzed hydrolysis, or saponification, is a standard and effective method for cleaving methyl esters[2][3]. This protocol details a reliable procedure using lithium hydroxide (LiOH), which is widely employed for its efficacy in hydrolyzing esters, even in complex molecules, while minimizing side reactions when controlled properly[3][4][5].

Reaction Scheme

The hydrolysis reaction proceeds as follows:

This compound → (2R,3S)-3-Phenylisoserine

Quantitative Data Summary

The following table summarizes the optimized parameters for the hydrolysis protocol.

ParameterValue / ConditionNotes
Starting Material This compound1.0 eq
Primary Reagent Lithium Hydroxide Monohydrate (LiOH·H₂O)2.0 - 2.2 eq[4][6]
Solvent System Tetrahydrofuran (THF) / Water (H₂O)3:1 or 2:1 v/v[6]
Reaction Temperature 0 °C to Room TemperatureStart at 0 °C to control exotherm and minimize side reactions.
Reaction Time 1 - 4 hoursMonitor progress by TLC or HPLC to determine completion[4][6].
Acidification Agent 1N Hydrochloric Acid (HCl)To pH ~2-3
Expected Yield >90%Yield is dependent on reaction monitoring and purification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. In a separate container, dissolve lithium hydroxide monohydrate (2.0 eq) in a minimum amount of water and add it dropwise to the stirred solution of the ester.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress every 30-60 minutes by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours)[4][6].

  • Quenching and Acidification: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1N HCl to neutralize the excess base and acidify the mixture to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them once with water, followed by one wash with brine to remove residual salts and acid.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Experimental Workflow Visualization

The following diagram illustrates the key stages of the hydrolysis protocol.

HydrolysisWorkflow Workflow for the Saponification of Phenylisoserine Methyl Ester start Start: (2R,3S)-3-Phenylisoserine methyl ester in THF/H₂O reaction Reaction: - Stir at 0 °C to RT - Monitor by TLC (1-4h) start->reaction reagents Add 2.0 eq LiOH solution at 0 °C reagents->reaction workup Workup: 1. Acidify with 1N HCl to pH 2-3 2. Extract with Ethyl Acetate reaction->workup Completion purification Purification: - Wash with H₂O and Brine - Dry over Na₂SO₄ - Concentrate in vacuo workup->purification product Final Product: (2R,3S)-3-Phenylisoserine purification->product

Caption: A flowchart of the experimental procedure for ester hydrolysis.

Discussion and Safety Considerations

  • Stereochemical Integrity: The chiral centers in β-amino acids can be susceptible to epimerization under harsh basic conditions[5]. Starting the reaction at a lower temperature (0 °C) and avoiding a large excess of base or prolonged reaction times are crucial for preserving the stereochemical purity of the product.

  • Reaction Monitoring: Over-running the reaction is unnecessary and increases the risk of side reactions. TLC is a simple and effective method for monitoring the disappearance of the less polar methyl ester starting material and the appearance of the more polar carboxylic acid product at the baseline.

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Handle all chemicals inside a fume hood. THF is flammable, and HCl is corrosive.

Conclusion

The protocol described provides an efficient, high-yield method for the hydrolysis of this compound. By carefully controlling the reaction temperature and stoichiometry, this saponification can be performed cleanly, yielding the desired carboxylic acid with high purity, ready for use in subsequent synthetic steps.

References

Application Notes and Protocols: (2R,3S)-3-Phenylisoserine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine methyl ester is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its primary and most well-documented application is as a key precursor in the semi-synthesis of the anticancer drug Paclitaxel (Taxol) and its analogues like Docetaxel.[1][2][3][4] The unique stereochemistry of this β-amino acid derivative is crucial for the biological activity of these taxane-based drugs.[5] Beyond its role in Taxol synthesis, its structural motifs are valuable for the synthesis of novel peptides and peptidomimetics with tailored biological activities. This document provides detailed application notes and protocols for the utilization of this compound in peptide synthesis.

Application Notes

The incorporation of this compound into peptide chains can impart unique structural and functional properties to the resulting molecules. As a β-amino acid, it introduces an additional carbon into the peptide backbone, which can lead to the formation of more stable secondary structures and increased resistance to enzymatic degradation.[6]

Key Applications Include:

  • Synthesis of Taxol and its Analogues: This is the most prominent application, where the phenylisoserine side chain is attached to the baccatin III core.[4][5]

  • Development of Novel Peptidomimetics: The introduction of this β-amino acid can lead to peptides with altered conformations, which can be exploited to design molecules with enhanced binding affinity and specificity for biological targets.

  • Creation of Bioactive Peptides: Its use in peptide synthesis can lead to compounds with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.[7]

To incorporate (2R,3S)-3-phenylisoserine into a peptide sequence, it is typically first protected with an appropriate N-protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).[7][8][9] The choice of protecting group will depend on the overall synthetic strategy, particularly whether a solid-phase or solution-phase approach is employed.[8][9]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a growing peptide chain. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: N-terminal Protection of this compound

Before its use in peptide synthesis, the free amine of this compound must be protected. This protocol describes the widely used Fmoc protection.

Materials:

ReagentQuantity (Molar Equivalents)
This compound1.0
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)1.1
Sodium Bicarbonate (NaHCO₃)2.0
Dioxane-
Water-
Ethyl Acetate-
Brine-
Anhydrous Sodium Sulfate (Na₂SO₄)-

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Add Fmoc-OSu to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Fmoc-(2R,3S)-3-phenylisoserine methyl ester.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2R,3S)-3-Phenylisoserine

This protocol outlines the incorporation of the Fmoc-protected phenylisoserine derivative into a peptide chain on a solid support. The methyl ester of the phenylisoserine derivative will need to be saponified to the corresponding carboxylic acid prior to coupling.

Workflow for SPPS:

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling of Fmoc-(2R,3S)-3-Phenylisoserine (Coupling Reagents, e.g., HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Wash3 Wash (DMF) Capping->Wash3 Deprotection2 Fmoc Deprotection Wash3->Deprotection2 Elongation Continue Peptide Elongation Deprotection2->Elongation Cleavage Cleavage from Resin (e.g., TFA cocktail) Elongation->Cleavage Peptide Purified Peptide Cleavage->Peptide

Fig 1. Solid-Phase Peptide Synthesis Workflow.

Materials:

ReagentPurpose
Fmoc-protected resin (e.g., Wang, Rink Amide)Solid support for peptide synthesis
Fmoc-amino acidsBuilding blocks for the peptide chain
Fmoc-(2R,3S)-3-phenylisoserine (saponified)β-amino acid building block
Coupling Reagents:
HATU / HBTUActivation of carboxylic acids
DIEA (N,N-Diisopropylethylamine)Base for coupling reaction
Deprotection Reagent:
20% Piperidine in DMFRemoval of the Fmoc protecting group
Solvents:
DMF (N,N-Dimethylformamide)Main solvent for synthesis
DCM (Dichloromethane)For washing
Cleavage Cocktail:
TFA (Trifluoroacetic acid)Cleavage from resin and deprotection
Scavengers (e.g., TIS, water, DODT)To quench reactive species

Procedure:

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-(2R,3S)-3-Phenylisoserine:

    • Pre-activate a solution of Fmoc-(2R,3S)-3-phenylisoserine (saponified, 1.5-3 eq.), HATU (1.5-3 eq.), and DIEA (3-6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling efficiency using a qualitative test like the Kaiser test.[10]

  • Washing: Wash the resin with DMF and DCM.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride and DIEA in DMF.[10]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 3: Solution-Phase Peptide Synthesis

Solution-phase synthesis can also be employed, which may be advantageous for shorter peptides or when scaling up the synthesis.

Logical Flow for Solution-Phase Synthesis:

SolutionPhase_Workflow Start Start with C-terminal Amino Acid Ester Deprotection1 N-terminal Deprotection (e.g., TFA for Boc, Piperidine for Fmoc) Start->Deprotection1 Neutralization1 Neutralization (e.g., DIEA) Deprotection1->Neutralization1 Coupling Couple with N-protected (2R,3S)-3-Phenylisoserine (e.g., EDC/HOBt) Neutralization1->Coupling Workup1 Aqueous Workup and Purification Coupling->Workup1 Dipeptide Protected Dipeptide Workup1->Dipeptide Deprotection2 N-terminal Deprotection Dipeptide->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 NextCoupling Couple with next N-protected Amino Acid Neutralization2->NextCoupling Workup2 Aqueous Workup and Purification NextCoupling->Workup2 Elongation Repeat for Peptide Elongation Workup2->Elongation FinalDeprotection Final Deprotection of all Protecting Groups Elongation->FinalDeprotection Purification Final Purification (e.g., HPLC) FinalDeprotection->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Fig 2. Solution-Phase Peptide Synthesis Flowchart.

Materials:

ReagentPurpose
N-protected (2R,3S)-3-phenylisoserine (saponified)β-amino acid building block
C-terminal amino acid methyl or ethyl esterStarting material for the peptide chain
Coupling Reagents:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole)Activation of the carboxylic acid for amide bond formation
Deprotection Reagents:
TFA or HCl in Dioxane (for Boc group)Removal of Boc protecting group
Piperidine in DMF (for Fmoc group)Removal of Fmoc protecting group
Solvents:
DMF, DCM, Ethyl AcetateReaction and extraction solvents
Base:
DIEA or TriethylamineFor neutralization and coupling reactions

Procedure:

  • C-terminal Amino Acid Preparation: Start with the C-terminal amino acid as a methyl or ethyl ester. If it is N-protected, remove the protecting group (e.g., Boc with TFA, Fmoc with piperidine).

  • Neutralization: Neutralize the resulting amine salt with a base like DIEA.

  • Coupling:

    • Dissolve the N-protected (2R,3S)-3-phenylisoserine (saponified) in DMF or DCM.

    • Add EDC and HOBt and stir for 15-20 minutes at 0 °C to activate the carboxyl group.

    • Add the deprotected and neutralized C-terminal amino acid ester to the activated mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting dipeptide by column chromatography or recrystallization.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps to add more amino acids to the N-terminus of the growing peptide chain.

  • Final Deprotection: Once the desired peptide sequence is assembled, remove all protecting groups.

  • Final Purification: Purify the final peptide using an appropriate method, such as reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical yields and purity that can be expected, although these will be highly sequence-dependent.

ParameterSolid-Phase Synthesis (Typical)Solution-Phase Synthesis (Typical)Reference
Coupling Yield per Step>99%80-95%[8][9]
Overall Crude Peptide Yield10-50% (for 10-20 mers)Sequence and length dependentGeneral Knowledge
Final Purity after HPLC>95%>98%General Knowledge
Enantiomeric/Diastereomeric Purity>99%>99%[1][2]

Note: The enantiomeric purity of the final peptide is highly dependent on the quality of the starting this compound and the absence of racemization during the coupling steps.[11] Using coupling reagents known to suppress racemization, such as HATU or COMU, is recommended.[9]

References

N-Protection of (2R,3S)-3-Phenylisoserine Methyl Ester with Boc and Cbz Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of (2R,3S)-3-phenylisoserine methyl ester using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These protecting groups are fundamental in multi-step organic synthesis, particularly in the fields of peptide synthesis and the development of active pharmaceutical ingredients, by preventing unwanted reactions of the amine functionality.

Introduction

This compound is a valuable chiral building block in organic synthesis. Protection of its primary amine group is a crucial step to allow for selective reactions at other functional groups within the molecule. The choice between the Boc and Cbz protecting groups depends on the overall synthetic strategy, as they offer orthogonal deprotection pathways. The Boc group is labile under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.

Data Presentation: Comparison of Boc and Cbz Protection

The following table summarizes the key features and typical reaction parameters for the N-Boc and N-Cbz protection of primary amines, adapted for this compound.

ParameterN-Boc ProtectionN-Cbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Reagent Equivalents 1.0 - 1.21.05 - 1.2
Typical Base Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N), DMAPSodium carbonate (Na₂CO₃), Sodium bicarbonate (NaHCO₃)
Typical Solvent(s) Dichloromethane (DCM), Tetrahydrofuran (THF), Water/AcetoneWater, THF/Water
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 12 hours2 - 4 hours
Work-up Aqueous extraction, optional column chromatographyAqueous extraction, acidification, and extraction
Deprotection Method Acidic conditions (e.g., TFA, HCl in dioxane)Catalytic hydrogenolysis (e.g., H₂, Pd/C)
Byproducts of Protection tert-Butanol, CO₂HCl

Experimental Protocols

The following protocols are detailed methodologies for the N-protection of this compound with Boc and Cbz groups.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amine group using di-tert-butyl dicarbonate under mild basic conditions.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound in a 1:1 mixture of THF and water in a round-bottom flask.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: N-Cbz Protection of this compound

This protocol outlines the protection of the amine group using benzyl chloroformate under Schotten-Baumann conditions.[3][4][5]

Materials:

  • This compound (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • Water

  • Diethyl ether

  • Ethyl acetate

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with vigorous stirring capability

  • Ice bath

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve this compound in an aqueous solution of sodium carbonate in a round-bottom flask, and cool the solution in an ice bath.

  • While vigorously stirring the solution, add benzyl chloroformate dropwise from a dropping funnel, ensuring the temperature remains below 5 °C.[6]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of ~7 with dilute hydrochloric acid at 0-5 °C.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.

Deprotection Protocols

N-Boc Deprotection

The Boc group is readily cleaved under acidic conditions.[7]

Procedure:

  • Dissolve the N-Boc protected this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

N-Cbz Deprotection

The Cbz group is typically removed by catalytic hydrogenolysis.[3]

Procedure:

  • Dissolve the N-Cbz protected this compound in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualizations

Protection_Workflow cluster_boc N-Boc Protection cluster_cbz N-Cbz Protection start (2R,3S)-3-Phenylisoserine methyl ester boc_reagents Boc₂O, NaHCO₃ THF/H₂O, RT start->boc_reagents cbz_reagents Cbz-Cl, Na₂CO₃ H₂O, 0 °C to RT start->cbz_reagents boc_product N-Boc-(2R,3S)-3-Phenylisoserine methyl ester boc_reagents->boc_product cbz_product N-Cbz-(2R,3S)-3-Phenylisoserine methyl ester cbz_reagents->cbz_product

Caption: General experimental workflow for N-protection.

Boc_Protection_Mechanism amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic attack boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->intermediate product R-NH-Boc (N-Boc protected amine) intermediate->product Collapse byproducts t-BuOH + CO₂ intermediate->byproducts

Caption: N-Boc protection reaction mechanism.

Cbz_Protection_Mechanism amine R-NH₂ (Amine) cbzcl Cbz-Cl (Benzyl chloroformate) amine->cbzcl Nucleophilic attack product R-NH-Cbz (N-Cbz protected amine) cbzcl->product Elimination of Cl⁻ byproduct HCl cbzcl->byproduct base Base (e.g., Na₂CO₃) salt Base·HCl base->salt byproduct->salt

Caption: N-Cbz protection reaction mechanism.

Deprotection_Pathways boc_protected N-Boc Protected Amine deprotected_amine Deprotected Amine (this compound) boc_protected->deprotected_amine Acidic Conditions (e.g., TFA or HCl) cbz_protected N-Cbz Protected Amine cbz_protected->deprotected_amine Catalytic Hydrogenolysis (H₂, Pd/C)

Caption: Orthogonal deprotection pathways.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the large-scale synthesis of (2R,3S)-3-Phenylisoserine methyl ester, a key chiral intermediate in the semi-synthesis of the anticancer agent paclitaxel. The document outlines three prominent and industrially relevant synthetic strategies: the Ojima-Holton β-Lactam Method, the Sharpless Asymmetric Dihydroxylation, and a route commencing from 3-hydroxy-4-phenylazetidin-2-one.

This guide is intended to offer a comparative analysis of these methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers and professionals in process selection and optimization for pharmaceutical manufacturing.

Comparative Analysis of Large-Scale Synthetic Routes

The selection of a synthetic route for the industrial production of this compound is a critical decision influenced by factors such as overall yield, stereoselectivity, process scalability, cost of raw materials, and regulatory considerations. The following table summarizes key quantitative parameters for the three discussed synthetic routes, facilitating a direct comparison of their efficiencies.

Parameter Ojima-Holton β-Lactam Method Sharpless Asymmetric Dihydroxylation From 3-hydroxy-4-phenylazetidin-2-one
Key Chiral Step Chiral Auxiliary Mediated [2+2] CycloadditionAsymmetric DihydroxylationResolution or Asymmetric Synthesis
Primary Starting Materials Glycolic Acid, BenzaldehydeMethyl Cinnamate3-hydroxy-4-phenylazetidin-2-one
Number of Steps (to protected side chain) ~5-6~3-4~2-3
Reported Overall Yield Moderate to GoodHighGood
Enantiomeric Excess (ee) >98%[1]>99%[1]>99% (after resolution)
Key Reagents Chiral Auxiliary, LDA, Benzoyl ChlorideAD-mix, OsO4 (catalytic)Methanol, HCl, Benzoyl Chloride
Scalability Demonstrated on an industrial scaleScalable, demonstrated at kilogram scaleSuitable for large-scale production

Experimental Protocols

This section provides detailed methodologies for the key experiments in each of the discussed synthetic routes. These protocols are adapted from established literature and are intended to be representative of large-scale production processes.

Method 1: Ojima-Holton β-Lactam Synthesis

This method is a robust and widely adopted strategy that provides excellent stereocontrol through a chiral auxiliary-mediated [2+2] cycloaddition to form a β-lactam intermediate, which is subsequently opened to yield the desired product.

Part 1: Synthesis of the Chiral β-Lactam Intermediate

  • Preparation of the Chiral Ester:

    • To a solution of a chiral auxiliary, for example, (1R,2S)-(-)-N-methylephedrine, in an appropriate aprotic solvent such as toluene, add triethylamine.

    • Cool the mixture to 0°C and slowly add 3-phenyl-2-propenoyl chloride.

    • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

    • Work up the reaction by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the chiral ester.

  • [2+2] Cycloaddition (Staudinger Reaction):

    • Dissolve the chiral ester in anhydrous dichloromethane under an inert atmosphere (e.g., Argon) and cool the solution to -78°C.

    • In a separate flask, prepare a solution of the desired imine (e.g., from benzaldehyde and an appropriate amine).

    • To the chiral ester solution, add a strong base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.

    • Slowly add the imine solution to the enolate and allow the reaction to proceed at low temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the chiral β-lactam.

Part 2: Ring Opening and N-Benzoylation

  • Hydrolysis of the β-Lactam:

    • Dissolve the purified chiral β-lactam in a mixture of methanol and water.

    • Add a base such as lithium hydroxide (LiOH) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

    • Extract the product with ethyl acetate.

  • N-Benzoylation:

    • Dissolve the crude amino ester in dichloromethane and add triethylamine.

    • Cool the mixture to 0°C and add benzoyl chloride dropwise.

    • Stir the reaction at room temperature until completion.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester.

    • The final product can be further purified by recrystallization.

Method 2: Sharpless Asymmetric Dihydroxylation

This highly efficient and enantioselective method installs the key stereocenters in a single step via the asymmetric dihydroxylation of methyl cinnamate.

  • Asymmetric Dihydroxylation:

    • In a suitable reaction vessel, prepare a solution of AD-mix-β in a tert-butanol/water (1:1) mixture.

    • Cool the mixture to 0°C with vigorous stirring.

    • Add methyl cinnamate to the cooled AD-mix solution.

    • Stir the reaction at 0°C for 12-24 hours or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for 1 hour.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

  • Conversion to the Aziridine:

    • Dissolve the crude diol in an appropriate solvent and convert the hydroxyl groups into a better leaving group, for instance, by reaction with triflic anhydride.

    • Treat the resulting intermediate with a nitrogen source, such as sodium azide, to form the corresponding azido alcohol.

    • The azido alcohol can then be cyclized to the aziridine under appropriate conditions.

  • Ring Opening and N-Benzoylation:

    • The aziridine ring is opened with a suitable nucleophile in the presence of an acid catalyst to generate the amino ester.

    • The resulting amino ester is then N-benzoylated as described in Method 1, Part 2, Step 2 to afford the final product.

Method 3: Synthesis from 3-hydroxy-4-phenylazetidin-2-one

This route offers a more direct approach to the target molecule from a commercially available starting material.

  • Preparation of 3-phenylisoserine methyl ester hydrochloride:

    • Dissolve 50g of 3-hydroxy-4-phenylazetidin-2-one in 300ml of methanol.[2]

    • Under stirring, pass HCl gas into the methanol solution for 3-4 hours.[2]

    • Monitor the reaction by TLC using ethyl acetate as the developing agent until the starting material is consumed.[2]

    • Concentrate the reaction mixture under reduced pressure to obtain a syrup-like product, which can be used directly in the next step.[2]

  • Preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate:

    • Dissolve the 3-phenylisoserine methyl ester hydrochloride from the previous step in a mixture of 1000ml of dichloromethane and 100ml of triethylamine (TEA).[2]

    • Add an additional 66ml of TEA and cool the mixture to -5°C.[2]

    • Slowly add a solution of 22.6ml of benzoyl chloride in 200ml of dichloromethane dropwise over approximately 30 minutes.[2]

    • After the addition is complete, stir the reaction for 2 hours.[2]

    • Monitor the reaction by TLC (ethyl acetate/hexane = 2/1, v/v) to confirm completion.[2]

    • Pour the reaction mixture into a 3L beaker and wash the reaction flask with 500ml of dichloromethane, adding the wash to the beaker.[2]

    • Add 500ml of distilled water to the beaker and stir thoroughly.[2]

    • Perform a liquid-liquid extraction, extracting the aqueous phase with 250ml of dichloromethane.[2]

    • Combine the organic phases and wash them with 700ml of 1N hydrochloric acid and then with saturated sodium chloride solution (500ml).[2]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Visualizations

The following diagrams illustrate the logical workflows and key transformations for the described synthetic methods.

Ojima_Holton_Workflow Start Glycolic Acid & Benzaldehyde ChiralEster Chiral Ester Start->ChiralEster Chiral Auxiliary Esterification LithiumEnolate Lithium Enolate ChiralEster->LithiumEnolate LDA, -78°C BetaLactam cis-β-Lactam LithiumEnolate->BetaLactam [2+2] Cycloaddition with Imine AminoEster Amino Ester Intermediate BetaLactam->AminoEster Ring Opening (Hydrolysis) FinalProduct (2R,3S)-3-Phenylisoserine Methyl Ester AminoEster->FinalProduct N-Benzoylation

Caption: Workflow for the Ojima-Holton β-Lactam Synthesis.

Sharpless_AD_Workflow Start Methyl Cinnamate Diol Chiral Diol Start->Diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) Aziridine Aziridine Intermediate Diol->Aziridine Aziridination AminoEster Amino Ester Intermediate Aziridine->AminoEster Ring Opening FinalProduct (2R,3S)-3-Phenylisoserine Methyl Ester AminoEster->FinalProduct N-Benzoylation

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation Method.

HPA_Workflow Start 3-hydroxy-4-phenylazetidin-2-one Intermediate 3-Phenylisoserine Methyl Ester HCl Start->Intermediate Methanol, HCl FinalProduct (2R,3S)-3-Phenylisoserine Methyl Ester Intermediate->FinalProduct N-Benzoylation (Benzoyl Chloride, TEA)

Caption: Workflow for Synthesis from 3-hydroxy-4-phenylazetidin-2-one.

References

Application Notes and Protocols for the Ojima-Holton Synthesis of Paclitaxel using Phenylisoserine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the semi-synthesis of Paclitaxel (Taxol®) and its derivatives, employing the robust and widely adopted Ojima-Holton methodology. This approach is centered on the stereoselective coupling of a protected baccatin III core with a β-lactam derived from phenylisoserine, a key synthon for the paclitaxel side chain.

Introduction

Paclitaxel is a highly effective antineoplastic agent, primarily used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its complex diterpenoid structure, featuring a unique taxane core and a C-13 ester side chain, has presented a formidable challenge for total synthesis. The Ojima-Holton synthesis provides an efficient semi-synthetic route, utilizing a readily available precursor, baccatin III, which is extracted from the needles of the yew tree (Taxus sp.).

The crux of this synthetic strategy is the esterification of the C-13 hydroxyl group of a protected baccatin III derivative with a β-lactam (azetidin-2-one). This β-lactam, a precursor to the N-benzoyl- (2R,3S)-3-phenylisoserine side chain, is synthesized with high stereocontrol, ensuring the correct stereochemistry in the final paclitaxel molecule. The versatility of this method allows for the synthesis of a wide array of paclitaxel analogs with modified side chains, facilitating structure-activity relationship (SAR) studies and the development of next-generation taxoids with improved pharmacological profiles.

Synthetic Strategy Overview

The Ojima-Holton synthesis of Paclitaxel can be conceptually divided into three main stages:

  • Preparation of the Phenylisoserine-derived β-Lactam: This involves the asymmetric synthesis of the β-lactam ring, typically through a [2+2] cycloaddition reaction between a chiral imine and a ketene, or via enzymatic resolution. This step is critical for establishing the desired stereochemistry of the side chain.

  • Protection of Baccatin III: To ensure selective esterification at the C-13 hydroxyl group, the more reactive C-7 hydroxyl group of baccatin III is protected, commonly with a triethylsilyl (TES) group, to yield 7-TES-baccatin III.

  • Coupling and Deprotection: The protected baccatin III is then coupled with the β-lactam in the presence of a suitable base. Subsequent removal of the protecting groups from the C-7 and C-2' positions affords Paclitaxel.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows and chemical transformations in the Ojima-Holton synthesis of Paclitaxel.

Ojima_Holton_Synthesis_Workflow Overall Workflow of the Ojima-Holton Paclitaxel Synthesis cluster_0 β-Lactam Synthesis cluster_1 Baccatin III Preparation cluster_2 Coupling and Deprotection Phenylisoserine_Derivative Phenylisoserine_Derivative Chiral_Imine Chiral_Imine Phenylisoserine_Derivative->Chiral_Imine Ojima_Lactam Ojima Lactam (β-Lactam) Chiral_Imine->Ojima_Lactam [2+2] Cycloaddition Ketene_Precursor Ketene_Precursor Ketene Ketene Ketene_Precursor->Ketene Ketene->Ojima_Lactam Coupled_Product Protected Paclitaxel Ojima_Lactam->Coupled_Product Coupling Baccatin_III Baccatin_III Protected_Baccatin_III 7-TES-Baccatin III Baccatin_III->Protected_Baccatin_III Protection (e.g., TESCl) Protected_Baccatin_III->Coupled_Product Paclitaxel Paclitaxel Coupled_Product->Paclitaxel Deprotection

Caption: Overall workflow of the Ojima-Holton Paclitaxel synthesis.

Beta_Lactam_Formation β-Lactam Ring Formation via [2+2] Cycloaddition Chiral_Imine Chiral Imine (from Phenylisoserine derivative) Transition_State [2+2] Transition State Chiral_Imine->Transition_State Ketene Ketene (from Acetoxyacetyl chloride) Ketene->Transition_State Beta_Lactam Chiral β-Lactam Transition_State->Beta_Lactam Stereoselective Ring Closure

Caption: β-Lactam ring formation via [2+2] cycloaddition.

Quantitative Data

The following table summarizes representative yields for the key steps in the Ojima-Holton synthesis of Paclitaxel and its analogs. Yields can vary depending on the specific substrates, reagents, and reaction conditions used.

StepSubstrateProductYield (%)Reference
β-Lactam SynthesisPhenylisoserine Derivative(3R,4S)-1-Benzoyl-3-hydroxy-4-phenyl-β-lactam>90[General literature]
Protection of Baccatin IIIBaccatin III7-TES-Baccatin III~86
Coupling and Deprotection (Paclitaxel)7-TES-Baccatin III + Ojima LactamPaclitaxel~85
Coupling and Deprotection (Analog 1)7-TES-Baccatin III + N-(p-chlorobenzoyl)-β-lactamN-debenzoyl-N-(p-chlorobenzoyl)paclitaxelExcellent[1]
Coupling and Deprotection (Analog 2)7-TES-Baccatin III + 3'-(p-chlorophenyl)-β-lactam3'-(p-chlorophenyl)paclitaxelExcellent[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine derived β-Lactam (Ojima Lactam)

This protocol is adapted from the methodologies developed by Iwao Ojima and coworkers.

Part 1: Synthesis of the Chiral β-Lactam

  • Formation of the Chiral Imine:

    • To a solution of a chiral amino ester (e.g., (S)-ethyl lactate) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added benzaldehyde (1.0 eq).

    • Anhydrous magnesium sulfate (MgSO₄) is added as a dehydrating agent.

    • The mixture is stirred at room temperature for 4-6 hours.

    • The MgSO₄ is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

  • [2+2] Cycloaddition (Staudinger Reaction):

    • The crude chiral imine (1.0 eq) is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and the solution is cooled to -78 °C.

    • In a separate flask, acetoxyacetyl chloride (1.2 eq) is dissolved in anhydrous CH₂Cl₂.

    • Triethylamine (1.5 eq) is added to the imine solution, followed by the dropwise addition of the acetoxyacetyl chloride solution over 30 minutes.

    • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the chiral β-lactam.

Part 2: Hydrolysis of the β-Lactam

  • Hydrolysis to N-Benzoyl-(2R,3S)-3-phenylisoserine Ethyl Ester:

    • The purified chiral β-lactam (1.0 eq) is dissolved in a mixture of ethanol and water.

    • A base such as lithium hydroxide (LiOH) (2.0 eq) is added.

    • The mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1N HCl).

    • The product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.

Protocol 2: Preparation of 7-O-(Triethylsilyl) Baccatin III

  • To a solution of baccatin III (1.0 eq) in anhydrous pyridine, cooled to 0 °C, is added triethylsilyl chloride (TESCl) (1.5 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 8 hours.

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 7-O-(triethylsilyl) baccatin III.[2]

Protocol 3: Coupling of Ojima Lactam with 7-TES-Baccatin III and Deprotection to Paclitaxel

  • Coupling Reaction:

    • To a solution of 7-TES-baccatin III (1.0 eq) in anhydrous tetrahydrofuran (THF) at -40 °C under an argon atmosphere is added n-butyllithium (n-BuLi) (1.1 eq) dropwise.

    • The solution is stirred for 30 minutes at -40 °C.

    • A solution of the N-benzoyl-β-lactam (1.2 eq) in anhydrous THF is added dropwise.

    • The reaction mixture is allowed to warm to 0 °C and stirred for 2 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product, 2'-O-TES-7-O-TES-paclitaxel, is purified by column chromatography on silica gel.

  • Deprotection:

    • The purified protected paclitaxel (1.0 eq) is dissolved in a mixture of acetonitrile and pyridine.

    • The solution is cooled to 0 °C, and a solution of hydrogen fluoride-pyridine (HF-Py) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 8-12 hours.

    • The reaction is carefully quenched by the addition of a saturated aqueous solution of NaHCO₃.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude Paclitaxel is purified by column chromatography on silica gel to yield the final product.

Conclusion

The Ojima-Holton synthesis represents a landmark achievement in the semi-synthesis of Paclitaxel. Its efficiency, stereocontrol, and adaptability have made it a cornerstone in both academic research and the industrial production of this vital anticancer drug. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis of Paclitaxel and its analogs, facilitating further advancements in the development of novel taxane-based therapeutics.

References

Application of chiral resolving agents for phenylisoserine amide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Chiral Resolution of Phenylisoserine Amide

Introduction

Phenylisoserine and its derivatives, such as N-benzoyl-3-phenylisoserine, are critical chiral building blocks in pharmaceutical synthesis. Notably, N-benzoyl-(2R,3S)-3-phenylisoserine forms the C-13 side chain of Paclitaxel (Taxol), a potent anticancer agent, and is essential for its antitumor activity.[1][2] The phenylisoserine structure contains two chiral centers, which gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S).[1] For therapeutic applications, obtaining a single, specific stereoisomer is crucial.

While asymmetric synthesis is one method to produce a single enantiomer, classical chiral resolution remains a widely used, scalable, and effective technique for separating racemic mixtures.[1][3][4][5] This document provides detailed application notes and a generalized protocol for the chiral resolution of phenylisoserine amide using chiral resolving agents.

Principle of Diastereomeric Salt Resolution

The most common method for resolving a racemic mixture of a basic compound like phenylisoserine amide is through the formation of diastereomeric salts.[4][6] The core principle involves the following steps:

  • Salt Formation : A racemic mixture of the amine or amide (containing both R and S enantiomers) is reacted with a single, pure enantiomer of a chiral acid (the resolving agent). This reaction produces a mixture of two diastereomeric salts (e.g., [R-amide]-[S-acid] and [S-amide]-[S-acid]).

  • Separation : Unlike enantiomers, which have identical physical properties, diastereomers possess different properties, including solubility.[6] This difference allows for their separation by techniques such as fractional crystallization, where the less soluble diastereomer selectively precipitates from the solution.[7]

  • Liberation : After isolating the desired diastereomeric salt, the bond with the resolving agent is broken, typically by neutralization with a base. This step regenerates the enantiomerically pure amide, which can then be isolated and purified.[3]

The success of this method relies heavily on the selection of an appropriate resolving agent and crystallization solvent, which often requires empirical screening.[3][5]

Common Chiral Resolving Agents

For the resolution of basic compounds like phenylisoserine amide, chiral carboxylic acids are the most effective resolving agents. Commonly used agents include:

  • Tartaric Acid and its derivatives (e.g., Dibenzoyl-L-tartaric acid)[8][9][10]

  • Camphorsulfonic acid[3]

  • Mandelic Acid

  • N-acetyl-amino acids[11]

Data Presentation: Screening for Optimal Resolution

The selection of the resolving agent and solvent is the most critical phase of developing a resolution protocol. A screening process is typically performed to identify the conditions that provide the best separation, yield, and purity. The results are often summarized for comparison.

Disclaimer: The following table is a representative example illustrating typical data from a resolution screening process. The values are not from a specific documented resolution of phenylisoserine amide but serve to demonstrate how quantitative data is presented.

Resolving AgentMolar Ratio (Amide:Agent)Solvent SystemTemp (°C)Yield (%) of DiastereomerDiastereomeric Excess (de%)
(+)-Tartaric Acid1:0.5Ethanol53885
(+)-Tartaric Acid1:1Methanol/Water (9:1)04192
(-)-Dibenzoyl-D-Tartaric Acid1:1Isopropanol54595
(-)-Dibenzoyl-D-Tartaric Acid1:1Acetone203588
(R)-(-)-Mandelic Acid1:1Acetonitrile52875
(+)-10-Camphorsulfonic Acid1:1Ethanol-104090

Protocols

General Experimental Protocol for Chiral Resolution

This protocol provides a generalized, step-by-step methodology for the resolution of racemic phenylisoserine amide via diastereomeric salt crystallization.

1. Diastereomeric Salt Formation & Crystallization a. In a suitable reaction vessel, dissolve 1.0 equivalent of racemic phenylisoserine amide in a minimal amount of a pre-selected solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating (40-60°C). b. In a separate vessel, dissolve 0.5 to 1.0 equivalent of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with gentle heating. c. Add the resolving agent solution to the amide solution dropwise while stirring. d. After the addition is complete, slowly cool the mixture to room temperature to initiate crystallization. For improved yield, the solution may be further cooled in an ice bath (0-5°C) or refrigerated overnight.[11] e. Optional: If crystallization does not occur, it can be induced by adding a seed crystal of the desired diastereomeric salt.

2. Isolation of the Diastereomeric Salt a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals on the filter with a small amount of cold solvent to remove the mother liquor, which contains the more soluble diastereomer. c. Dry the crystalline salt under vacuum. At this stage, a sample can be analyzed to determine the diastereomeric excess (de%).

3. Liberation of the Enantiomerically Pure Amide a. Suspend the isolated diastereomeric salt in water. b. While stirring, slowly add a base (e.g., 1M NaOH solution or saturated NaHCO₃ solution) until the pH of the solution becomes basic (pH 9-10). This neutralizes the acidic resolving agent and precipitates the free amide. c. Stir the suspension for 30-60 minutes to ensure complete liberation of the amide.

4. Purification and Analysis a. Collect the precipitated enantiomerically enriched phenylisoserine amide by vacuum filtration. b. Wash the solid thoroughly with deionized water to remove any remaining salt. c. Dry the final product under vacuum to a constant weight. d. Determine the enantiomeric excess (ee%) of the final product using Chiral High-Performance Liquid Chromatography (HPLC).[1][12]

Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination

Chiral HPLC is essential for confirming the stereochemical purity of the resolved product.[12]

  • Instrumentation : HPLC system equipped with a UV detector.

  • Chiral Column : A suitable chiral stationary phase (CSP) is required, such as an amylose-based column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase : A mixture of hexane and isopropanol is commonly used. The exact ratio (e.g., 90:10 Hexane:IPA) should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[12]

  • Analysis : Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

experimental_workflow Experimental Workflow for Chiral Resolution cluster_formation Step 1: Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation & Purification racemate Racemic Phenylisoserine Amide Solution mixing Mixing & Heating racemate->mixing agent Chiral Resolving Agent Solution agent->mixing crystallization Cooling & Crystallization mixing->crystallization filtration1 Filtration less_soluble Less Soluble Diastereomer (Solid) filtration1->less_soluble more_soluble More Soluble Diastereomer (in Filtrate) filtration1->more_soluble base_addition Add Base (e.g., NaOH) less_soluble->base_addition filtration2 Filtration & Washing base_addition->filtration2 pure_enantiomer Pure Enantiomer (Final Product) filtration2->pure_enantiomer

Caption: A flowchart illustrating the key stages of chiral resolution by diastereomeric salt crystallization.

logical_relationship Logical Relationship in Diastereomeric Resolution cluster_enantiomers cluster_diastereomers racemic_mix Racemic Mixture r_amide (R)-Phenylisoserine Amide racemic_mix->r_amide s_amide (S)-Phenylisoserine Amide racemic_mix->s_amide diastereomer1 Diastereomer 1 [(R)-Amide:(+)-Agent] r_amide->diastereomer1 diastereomer2 Diastereomer 2 [(S)-Amide:(+)-Agent] s_amide->diastereomer2 resolving_agent (+)-Resolving Agent resolving_agent->diastereomer1 resolving_agent->diastereomer2 separation Separation (e.g., Crystallization) diastereomer1->separation diastereomer2->separation separation->diastereomer1 Isolated (less soluble) separation->diastereomer2 In Solution (more soluble)

References

Application Notes and Protocols for the Chromatographic Separation of (2R,3S)-3-Phenylisoserine Methyl Ester Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine and its derivatives are critical chiral building blocks in the synthesis of various pharmaceuticals, most notably as the C-13 side chain of the potent anticancer drug, Paclitaxel (Taxol®).[1][2] The specific stereochemistry of this side chain is paramount to the drug's efficacy, making the separation and purification of its diastereomers a crucial step in drug development and manufacturing.[1] This document provides detailed application notes and protocols for the chromatographic separation of (2R,3S)-3-Phenylisoserine methyl ester diastereomers, focusing on High-Performance Liquid Chromatography (HPLC).

The methodologies outlined below are primarily adapted from established protocols for the separation of the closely related compound, N-Benzoyl-(2R,3S)-3-phenylisoserine, and provide a robust starting point for the analysis of its methyl ester derivative.[3]

Data Presentation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and purity assessment of 3-Phenylisoserine methyl ester stereoisomers. Chiral HPLC, in particular, is essential for resolving the different diastereomers and confirming the stereochemical integrity of the desired (2R,3S) configuration.[3]

Table 1: Typical HPLC Parameters for the Separation of 3-Phenylisoserine Methyl Ester Diastereomers

ParameterRecommended Conditions
Instrumentation HPLC system with a UV detector
Column Chiral Stationary Phase (CSP), e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)[3]
Mobile Phase Isocratic mixture of Hexane (HPLC grade) and Isopropanol (HPLC grade)[3]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25°C
Sample Concentration 1 mg/mL in mobile phase[3]

Experimental Protocols

The following protocol details the steps for the analytical separation of this compound diastereomers using chiral HPLC.

Sample Preparation
  • Accurately weigh approximately 10 mg of the 3-Phenylisoserine methyl ester sample.[3]

  • Dissolve the sample in 10 mL of the mobile phase (Hexane:Isopropanol mixture) to achieve a final concentration of 1 mg/mL.[3]

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]

HPLC System Preparation and Operation
  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the prepared sample onto the column.

  • Run the chromatogram for a sufficient time to allow for the elution of all stereoisomers. The elution order will depend on the specific chiral stationary phase and mobile phase composition used.[1]

Data Analysis
  • Identify the peaks corresponding to the different diastereomers based on their retention times.

  • The purity of the desired (2R,3S) diastereomer is calculated based on the area percent of its corresponding peak relative to the total area of all peaks.

  • The diastereomeric excess (de) can be calculated using the following formula: de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic separation of this compound diastereomers.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject 1 mg/mL Sample separate Chromatographic Separation (Chiral Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity and de integrate->calculate report report calculate->report Results

Caption: General workflow for the chiral HPLC analysis of 3-Phenylisoserine methyl ester diastereomers.

References

Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine from its Methyl Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine, a crucial chiral intermediate in the synthesis of the anticancer drug Paclitaxel, from its corresponding methyl ester. The primary transformation is a saponification reaction, which involves the hydrolysis of the methyl ester under basic conditions. This application note includes a step-by-step experimental protocol, a summary of required materials and reagents, and methods for the characterization and purification of the final product. The information is intended to guide researchers in the efficient and reliable synthesis of this important pharmaceutical building block.

Introduction

N-Benzoyl-(2R,3S)-3-phenylisoserine is a key component of the C-13 side chain of Paclitaxel, a widely used chemotherapeutic agent. The stereochemistry of this side chain is critical for the drug's biological activity. The synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine is a common objective in medicinal chemistry and drug development. One of the final steps in many synthetic routes is the hydrolysis of a protected carboxylic acid, often a methyl or ethyl ester, to yield the final carboxylic acid. This document focuses on the efficient conversion of N-Benzoyl-(2R,3S)-3-phenylisoserine methyl ester to the desired product.

Reaction Scheme

The synthesis involves the saponification of the methyl ester of N-Benzoyl-(2R,3S)-3-phenylisoserine using a base, followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid.

Figure 1: Reaction scheme for the saponification of N-Benzoyl-(2R,3S)-3-phenylisoserine methyl ester.

Experimental Protocol

This protocol is adapted from established procedures for the saponification of similar esters.[1]

Materials and Reagents:

  • N-Benzoyl-(2R,3S)-3-phenylisoserine methyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Benzoyl-(2R,3S)-3-phenylisoserine methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 3:1 v/v ratio).

  • Hydrolysis: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Acidification: Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture to neutralize the excess base and protonate the carboxylate. The pH of the aqueous layer should be adjusted to approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Benzoyl-(2R,3S)-3-phenylisoserine.

Purification:

The crude product can be further purified by recrystallization.[2] While various solvent systems can be explored, a common method involves dissolving the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or a mixture of ethanol and water) and allowing it to cool slowly to form crystals. The pure crystals can then be collected by filtration.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/Condition
Starting MaterialN-Benzoyl-(2R,3S)-3-phenylisoserine methyl ester
Key ReagentLithium hydroxide monohydrate (LiOH·H₂O)
Solvent SystemTetrahydrofuran (THF) / Water
Reaction TemperatureRoom Temperature
WorkupAcidification with 1 M HCl followed by extraction
Purification MethodRecrystallization
Expected YieldHigh (typically >90% after purification)

Table 2: Characterization Data for N-Benzoyl-(2R,3S)-3-phenylisoserine

Analytical MethodExpected Results
HPLC Purity: ≥98%[3]
Enantiomeric Excess (ee): ≥99% (using a suitable chiral column)[3]
¹H NMR Consistent with the structure of N-Benzoyl-(2R,3S)-3-phenylisoserine.[4]
¹³C NMR Consistent with the structure of N-Benzoyl-(2R,3S)-3-phenylisoserine.[4]
IR Spectroscopy Characteristic peaks for O-H, N-H, C=O (acid and amide), and aromatic C-H bonds.[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (285.29 g/mol ).[5]

Mandatory Visualization

experimental_workflow cluster_reaction Saponification cluster_workup Workup & Extraction cluster_purification Purification start Dissolve Methyl Ester in THF/Water add_base Add LiOH·H₂O start->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react acidify Acidify with 1 M HCl react->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize Crude Product isolate Isolate Pure Product recrystallize->isolate end N-Benzoyl-(2R,3S)-3-phenylisoserine isolate->end Final Product

Caption: Experimental workflow for the synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine.

Application Notes

  • Reaction Monitoring: It is crucial to monitor the reaction by TLC to avoid prolonged exposure to basic conditions, which could potentially lead to side reactions. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate.

  • Acidification: The acidification step should be performed carefully, preferably in an ice bath to dissipate any heat generated. The pH should be checked to ensure complete protonation of the carboxylate.

  • Purity Assessment: The purity and stereochemical integrity of the final product are paramount, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for determining both the chemical purity and the enantiomeric excess of the N-Benzoyl-(2R,3S)-3-phenylisoserine.[3]

  • Structural Verification: The structure of the synthesized product should be unequivocally confirmed using spectroscopic methods. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques for this purpose.[4]

  • Alternative Methods: While this protocol describes a common and effective method, other synthetic strategies for obtaining N-Benzoyl-(2R,3S)-3-phenylisoserine exist, such as the Ojima β-Lactam method or Sharpless Asymmetric Dihydroxylation.[1] The choice of method may depend on the available starting materials and the desired scale of the synthesis.

Conclusion

The described protocol provides a reliable and straightforward method for the synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine from its methyl ester. This procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate process optimization. The successful synthesis and purification of this key intermediate are critical steps in the overall synthesis of Paclitaxel and its analogues. Adherence to the outlined procedures and analytical controls will ensure the production of high-purity material suitable for further use in drug development and research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2R,3S)-3-Phenylisoserine methyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this crucial intermediate for taxane-based drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low yields in my synthesis. What are the common causes and how can I improve the outcome?

Low yield is a frequent issue that can stem from several factors depending on the synthetic route employed. The most common strategies for synthesizing the Taxol side chain, for which this ester is a precursor, are the Ojima β-Lactam method and the Sharpless Asymmetric Dihydroxylation (AD) approach.

For the Ojima β-Lactam Method:

  • Poor Diastereoselectivity: A primary cause of low yield of the desired product is the formation of the undesired trans-diastereomer of the β-lactam, in addition to the desired cis-isomer.[1] The trans isomer is often more thermodynamically stable.[1]

    • Troubleshooting:

      • Reaction Temperature: Running the reaction at lower temperatures, such as -78 °C or 0 °C, can favor the kinetic cis-product.[1] Higher temperatures may provide the activation energy for the intermediate to equilibrate to the trans-isomer.[1]

      • Base Selection: The choice of the tertiary amine base (e.g., triethylamine vs. N-methylmorpholine) can influence selectivity.[1] An empirical screening of different bases may be necessary to optimize the reaction.[1]

  • Epimerization: The stereocenter at the C2' position is susceptible to epimerization, which can significantly reduce the yield of the desired (2'R, 3'S) configuration.[1]

For the Sharpless Asymmetric Dihydroxylation (AD) Method:

  • Reduced Enantioselectivity: A high concentration of the olefin substrate (like ethyl cinnamate) can lead to a non-asymmetric dihydroxylation pathway, which occurs via a secondary catalytic cycle not mediated by the chiral ligand, thus lowering the enantiomeric excess (ee) and the yield of the desired stereoisomer.[1]

    • Troubleshooting: Ensure the olefin is added slowly to the reaction mixture to maintain a low concentration.

The diagram below illustrates a decision-making process for troubleshooting low yields.

G start Low Yield Observed route Which synthetic route? start->route blactam Ojima β-Lactam route->blactam β-Lactam sharpless Sharpless AD route->sharpless Sharpless check_ratio Check cis/trans diastereomeric ratio blactam->check_ratio check_ee Check enantiomeric excess (ee) sharpless->check_ee low_ratio Low cis:trans ratio check_ratio->low_ratio Poor low_ee Low ee% check_ee->low_ee Poor solution_temp Lower reaction temperature (-78°C) low_ratio->solution_temp solution_base Screen different tertiary amine bases low_ratio->solution_base solution_olefin Reduce olefin concentration (slow addition) low_ee->solution_olefin

Troubleshooting workflow for low yield.
Q2: What are the primary methods for synthesizing this compound?

There are several established methods, primarily revolving around asymmetric synthesis to control the stereochemistry. This compound is a valuable building block for the synthesis of taxane derivatives.[2][3]

  • Ojima β-Lactam Asymmetric Synthesis: This method involves a [2+2] cycloaddition (Staudinger reaction) between a chiral imine and a ketene to form a chiral β-lactam intermediate.[4] This intermediate is then hydrolyzed to yield the desired product. The method is known for high diastereoselectivity and enantioselectivity.[4]

  • Sharpless Asymmetric Dihydroxylation: This approach uses an olefin, such as ethyl cinnamate, which is dihydroxylated to a chiral diol using a chiral osmium catalyst.[4] This diol is then converted through subsequent steps to the final phenylisoserine derivative.[4]

  • Resolution of Racemic Mixtures: This method involves the synthesis of a racemic mixture of threo-phenylisoserine amide, which is then resolved using an enantiomerically pure organic acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid.[3][5] The desired diastereomeric salt is selectively crystallized and then converted to the final methyl ester.[3][5]

The following diagram provides a high-level overview of these synthetic pathways.

G cluster_0 Ojima β-Lactam Method cluster_1 Sharpless AD Method cluster_2 Resolution Method a1 Benzaldehyde + Chiral Amino Ester a2 Chiral Imine a1->a2 a3 [2+2] Cycloaddition (Staudinger Reaction) a2->a3 a4 Chiral β-Lactam a3->a4 a5 Hydrolysis a4->a5 final_product (2R,3S)-3-Phenylisoserine Methyl Ester a5->final_product b1 Ethyl Cinnamate b2 Asymmetric Dihydroxylation b1->b2 b3 Chiral Diol b2->b3 b4 Further Conversion b3->b4 b4->final_product c1 Racemic Phenylisoserine Amide c2 Resolution with Chiral Acid c1->c2 c3 Diastereomeric Salt c2->c3 c4 Esterification c3->c4 c4->final_product

Overview of major synthetic routes.
Q3: How can I purify the final product effectively?

Purification of this compound and its intermediates often involves standard laboratory techniques.

  • Column Chromatography: Crude products from both the β-lactam and Sharpless AD methods are typically purified by column chromatography on silica gel.[4]

  • Recrystallization: The final product can often be purified by recrystallization.[4] For the resolution method, crystallization is the key step for separating the diastereomeric salts.[3][5] The choice of solvent is critical; for instance, a mixture of ethyl acetate and heptane has been used for the crystallization of the acetate salt of the final product.[5][6]

  • Washing/Extraction: A standard aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, separating the organic layer, extracting the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate), combining the organic layers, washing with brine, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[4]

Data Presentation: Impact of Reaction Conditions

Optimizing reaction conditions is critical for maximizing yield and purity. The following table summarizes data extracted from various patented procedures for the resolution and conversion of phenylisoserine derivatives, which are key steps in one of the synthetic routes.

StepReactantsSolventTemperatureYieldPurityReference
Salt Formation(2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt, HCl (32%)Ethanol42-45 °C82.0%Not specified[5][6]
EsterificationThis compound hydrochloride, Gaseous HClMethanolReflux87.0%Not specified[7]
Final CrystallizationThis compoundEthyl Acetate/HeptaneRoom Temp -> 0 °C->99.0% (enantiomeric)[5][6]

Experimental Protocols

Below are representative protocols adapted from the literature for key synthetic methods.

Protocol 1: Ojima β-Lactam Asymmetric Synthesis (Adapted)[4]

Part 1: Synthesis of the Chiral β-Lactam

  • Imine Formation:

    • To a solution of a chiral amino ester (1.0 eq) in dichloromethane (CH₂Cl₂), add benzaldehyde (1.0 eq).

    • Add a dehydrating agent such as anhydrous MgSO₄ and stir the mixture at room temperature for 4-6 hours.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine. Use this directly in the next step.

  • [2+2] Cycloaddition (Staudinger Reaction):

    • Dissolve the crude chiral imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

    • In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂.

    • Slowly add triethylamine (1.5 eq) to the solution of the imine at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the chiral β-lactam.

Part 2: Hydrolysis of the β-Lactam

  • Dissolve the purified chiral β-lactam (1.0 eq) in a mixture of ethanol and water.

  • Add a base such as lithium hydroxide (LiOH) (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester, which can be converted to the methyl ester via transesterification or saponified and then esterified.

Protocol 2: Sharpless Asymmetric Dihydroxylation (Adapted)[4]
  • Reaction Setup:

    • In a round-bottom flask, prepare a mixture of t-butanol and water (1:1).

    • Add the AD-mix-β catalyst system along with methanesulfonamide.

    • Stir the mixture at room temperature until two clear phases are formed, then cool to 0 °C.

  • Dihydroxylation:

    • Add ethyl cinnamate (1.0 eq) to the stirred mixture.

    • Stir the reaction vigorously at 0 °C for 12-24 hours.

    • Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for 1 hour.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. .

    • Purify the crude product by column chromatography on silica gel to yield ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate. This intermediate requires further chemical steps to be converted to the target phenylisoserine methyl ester.

References

Common side reactions in the synthesis of (2R,3S)-3-Phenylisoserine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (2R,3S)-3-Phenylisoserine methyl ester, a key chiral intermediate. The following information is designed to help you identify and resolve common side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions depend on the synthetic route employed. The two primary methods, the Ojima β-Lactam Synthesis (via Staudinger Cycloaddition) and the Sharpless Asymmetric Dihydroxylation, have distinct and common side reactions.

  • For the Ojima β-Lactam / Staudinger Cycloaddition route:

    • Poor Diastereoselectivity: A significant side reaction is the formation of the undesired trans-diastereomer of the β-lactam intermediate, in addition to the desired cis-isomer. The trans isomer is often the thermodynamically more stable product.[1]

    • Epimerization at the C2' Position: The stereocenter at the C2' position, bearing a hydroxyl group, is susceptible to epimerization, which can reduce the yield of the desired (2R,3S) product.[1]

  • For the Sharpless Asymmetric Dihydroxylation route:

    • Reduced Enantioselectivity: A common issue is a decrease in the enantiomeric excess (ee) of the desired diol. This can occur if the concentration of the olefin substrate is too high, leading to a non-asymmetric dihydroxylation pathway that competes with the desired chiral ligand-mediated process.[1][2]

Q2: My Staudinger reaction is producing a nearly 1:1 mixture of cis and trans β-lactams. Why is this happening and how can I improve the cis-selectivity?

A2: A low diastereomeric ratio in the Staudinger cycloaddition is a frequent challenge. The stereochemical outcome is determined by the competition between the direct ring closure of a zwitterionic intermediate to form the cis-product and the isomerization of this intermediate before ring closure, which leads to the more thermodynamically stable trans-product.[1][3] Several factors influence this selectivity.

Q3: What is the role of protecting groups in preventing side reactions?

A3: Protecting groups are crucial for preventing unwanted reactions at sensitive functional groups. In the synthesis of the Taxol side chain, key hydroxyl and amino groups must be protected. For instance, silyl ethers are commonly used to protect the C2' hydroxyl group of the phenylisoserine precursor. The nitrogen of the β-lactam is also typically protected, for example, with a benzoyl group.[1]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Staudinger β-Lactam Synthesis

Symptom: ¹H NMR or HPLC analysis of the crude reaction mixture shows a significant proportion of the trans-diastereomer (typically >10%).[1]

Root Cause: The formation of the trans-diastereomer is favored under conditions that allow the zwitterionic intermediate to equilibrate to its more thermodynamically stable form before ring closure.

Troubleshooting Workflow:

G start Low cis:trans Ratio Observed temp Reaction Temperature Too High? start->temp solvent Solvent Polarity Too High? temp->solvent [No] temp_sol Action: Lower reaction temperature (e.g., to 0°C or -78°C). Favors kinetic cis-product. temp->temp_sol [Yes] base Suboptimal Base Selection? solvent->base [No] solvent_sol Action: Switch to a less polar solvent (e.g., from CH2Cl2 to toluene). Reduces stabilization of the zwitterionic intermediate. solvent->solvent_sol [Yes] electronics Unfavorable Substituent Electronics? base->electronics [No] base_sol Action: Screen different tertiary amine bases (e.g., triethylamine vs. N-methylmorpholine). Base influences ketene generation. base->base_sol [Yes] electronics_sol Action: Modify imine/ketene substituents. Electron-donating groups on the ketene and electron-withdrawing groups on the imine favor cis-selectivity. electronics->electronics_sol [Yes]

Caption: Troubleshooting poor diastereoselectivity.

Quantitative Data on Reaction Conditions for Staudinger Cycloaddition:

ConditionSolventTemperature (°C)BaseApproximate cis:trans Ratio
1Benzene45-50N-methylmorpholine70:30[4]
2Chlorobenzene95-100N-methylmorpholine5-10 : 90-95[4]
3Toluene (reflux)110TriethylamineMixture of cis and trans[5]
4Dichloromethane-78 to RTTriethylaminePredominantly trans[5]
Issue 2: Epimerization at the C2' Position

Symptom: Chiral HPLC or NMR analysis shows the presence of the undesired (2S,3S) diastereomer.

Root Cause: The proton at the C2' position is acidic and can be abstracted by a base, leading to a planar enolate intermediate. Re-protonation can occur from either face, resulting in epimerization.

Logical Relationship for Minimizing Epimerization:

G start Epimerization at C2' Detected base_strength Is the base too strong or in excess? start->base_strength temp_time Are reaction temperature or time excessive? base_strength->temp_time [No] base_sol Solution: Use a weaker base or stoichiometric amounts. Minimize exposure to basic conditions. base_strength->base_sol [Yes] protecting_group Is the C2' hydroxyl group unprotected? temp_time->protecting_group [No] temp_time_sol Solution: Lower the reaction temperature and monitor the reaction to minimize time. temp_time->temp_time_sol [Yes] protecting_group_sol Solution: Protect the C2' hydroxyl group, for example, as a silyl ether. protecting_group->protecting_group_sol [Yes]

Caption: Minimizing C2' epimerization.

Issue 3: Reduced Enantioselectivity in Sharpless Asymmetric Dihydroxylation

Symptom: The enantiomeric excess (ee) of the desired diol is lower than expected.

Root Cause: A high concentration of the olefin substrate can lead to a competing, non-asymmetric dihydroxylation pathway that is not mediated by the chiral ligand.[1][2]

Effect of Olefin Concentration on Enantioselectivity (Illustrative):

Olefin ConcentrationEnantiomeric Excess (ee)
Low (e.g., <0.1 M)High (e.g., >95%)
High (e.g., >0.5 M)Reduced (e.g., <80%)

Troubleshooting Steps:

  • Reduce Olefin Concentration: The primary solution is to perform the reaction under more dilute conditions.

  • Slow Addition: Add the olefin substrate slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Ensure Proper Ligand-to-Osmium Ratio: Verify that the chiral ligand is present in the correct stoichiometric amount relative to the osmium catalyst.

Experimental Protocols

Protocol 1: High cis-Diastereoselectivity in Staudinger Cycloaddition

This protocol is a generalized procedure for achieving high cis-diastereoselectivity.

  • Imine Formation:

    • Dissolve the desired aldehyde and amine in a non-polar solvent like toluene.

    • Add a drying agent (e.g., anhydrous MgSO₄).

    • Stir at room temperature until imine formation is complete (monitor by TLC or ¹H NMR).

    • Filter off the drying agent and use the imine solution directly.[1]

  • Ketene Generation and Cycloaddition:

    • Cool the imine solution to 0°C under an inert atmosphere (e.g., Argon).

    • In a separate flask, dissolve the appropriate acid chloride (e.g., acetoxyacetyl chloride) in the same non-polar solvent.

    • Slowly add a tertiary amine (e.g., triethylamine) to the acid chloride solution to generate the ketene in situ.

    • Immediately add the ketene solution to the cooled imine solution.

    • Maintain the reaction at low temperature (0°C to -78°C) and monitor its progress by TLC.[1]

  • Work-up and Purification:

    • Once the reaction is complete, quench with a suitable reagent (e.g., water or a saturated solution of NH₄Cl).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sharpless Asymmetric Dihydroxylation of Methyl Cinnamate

This protocol is a generalized procedure for the Sharpless Asymmetric Dihydroxylation.

  • Reaction Setup:

    • In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1 ratio).

    • Add the AD-mix-β (for the (2R,3S)-diol) or AD-mix-α (for the (2S,3R)-diol).

    • Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, pale yellow-green solution.

    • Cool the solution to 0°C in an ice bath.[1]

  • Substrate Addition:

    • Dissolve the methyl cinnamate substrate in the t-butanol/water solvent system.

    • Add the substrate solution to the cooled AD-mix solution with vigorous stirring. The reaction mixture will turn a darker color.[1]

  • Reaction and Quenching:

    • Stir the reaction at 0°C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Add solid sodium sulfite and stir for one hour to quench the reaction.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude diol by column chromatography.

Signaling Pathways and Experimental Workflows

Staudinger Cycloaddition Mechanism and Side Reaction Pathway:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Imine + Ketene Imine + Ketene Zwitterionic Intermediate (cis-conformer) Zwitterionic Intermediate (cis-conformer) Imine + Ketene->Zwitterionic Intermediate (cis-conformer) Nucleophilic Attack cis-beta-Lactam cis-beta-Lactam Zwitterionic Intermediate (cis-conformer)->cis-beta-Lactam Direct Ring Closure (Kinetic Product) Zwitterionic Intermediate (trans-conformer) Zwitterionic Intermediate (trans-conformer) Zwitterionic Intermediate (cis-conformer)->Zwitterionic Intermediate (trans-conformer) Isomerization trans-beta-Lactam trans-beta-Lactam Zwitterionic Intermediate (trans-conformer)->trans-beta-Lactam Ring Closure (Thermodynamic Product)

Caption: Staudinger reaction pathways.

References

Technical Support Center: Purification of (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (2R,3S)-3-Phenylisoserine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound lies in the separation of its diastereomers, which have very similar physical properties, making them difficult to separate using standard techniques.[1] Additionally, potential epimerization at the C2' position during synthesis can reduce the yield of the desired (2R, 3S) isomer.[2] The presence of other impurities from the synthesis, such as starting materials and by-products, also complicates the purification process.

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and its derivatives.[3][4] Specifically, chiral HPLC is essential for determining the stereochemical integrity and enantiomeric excess (ee) by separating the (2R,3S) isomer from other stereoisomers.[4] Ultra-Performance Liquid Chromatography (UPLC) can also be used, offering advantages in speed, resolution, and sensitivity for detecting trace impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural elucidation and confirming the molecular weight.[4]

Q3: What is the solubility profile of this compound and its derivatives?

This compound is soluble in organic solvents like methanol, ethanol, and DMSO.[5][6] The related N-Benzoyl derivative is practically insoluble in water but shows good solubility in DMSO.[7] The solubility of the N-Benzoyl derivative can be influenced by pH; increasing the pH above the pKa of the carboxylic acid group (around 4.8) will increase its water solubility.[7]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers by Column Chromatography

Question: My column chromatography is not effectively separating the (2R,3S) diastereomer from the other stereoisomers. What can I do to improve the separation?

Answer: Poor resolution of diastereomers is a common issue due to their similar polarities.[8] Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: The choice of eluent is critical. Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution).[1] For instance, a hexane/ethyl acetate system with a gradually increasing proportion of ethyl acetate can be effective.

  • Experiment with Different Stationary Phases: If standard silica gel is not providing adequate separation, consider alternative stationary phases such as alumina or specialized columns like pentafluorophenyl (PFP) or cyano columns, which may offer different selectivity.[1]

  • Adjust the Flow Rate: A slower flow rate can increase the interaction time between the diastereomers and the stationary phase, potentially improving resolution.[8]

  • Ensure Proper Column Packing: A well-packed column is crucial for good separation. Avoid air bubbles and channels, as they lead to band broadening.[8]

Issue 2: Low Yield After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield while maintaining high purity?

Answer: Low yield during recrystallization can be due to several factors. Here are some troubleshooting steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Experiment with different solvent systems, such as a mixture of ethyl acetate and heptane, to find the optimal balance between solubility and insolubility.[10][11]

  • Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of larger, purer crystals.

  • Minimize the Amount of Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield, as more of the product will remain in the mother liquor upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Seeding: If crystallization is slow or does not occur, adding a small seed crystal of the pure compound can help initiate the process.

Issue 3: Presence of Unexpected Impurities in the Final Product

Question: My final product contains unexpected impurities, even after purification. What could be the source of these impurities and how can I avoid them?

Answer: Unexpected impurities can arise from various sources throughout the synthesis and purification process. Consider the following:

  • Purity of Reagents and Solvents: Trace impurities in your starting materials, reagents, or solvents can carry through the synthesis and co-purify with your product.[1] Always use high-purity reagents and solvents.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to the formation of side products.[1] Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC).

  • Workup Procedure: The workup process can introduce impurities. Ensure that all extractions and washes are performed thoroughly to remove any residual reagents or by-products.

  • Product Stability: The product itself may be unstable under certain conditions. For example, racemization can occur in the presence of acid or base, leading to a mixture of stereoisomers.[1]

Data Presentation

Table 1: Solubility of (2R,3S)-3-Phenylisoserine Derivatives

Compound Solvent Approximate Solubility Reference
N-Benzoyl-(2R,3S)-3-phenylisoserine DMSO 52-160 mg/mL [7]
N-Benzoyl-(2R,3S)-3-phenylisoserine Ethanol ~1.5 mg/mL [7]
N-Benzoyl-(2R,3S)-3-phenylisoserine Dimethylformamide (DMF) ~5 mg/mL [7]
N-Benzoyl-(2R,3S)-3-phenylisoserine Water / PBS (pH 7.2) Sparingly soluble / Practically insoluble [7]
Methyl(2R,3S)-N-Benzoyl-3-Phenylisoserine Methanol, Ethanol, DMSO Soluble [5]

| this compound | Ethanol, Ether | Soluble |[6] |

Table 2: Typical HPLC Purity Specifications for N-Benzoyl-(2R,3S)-3-phenylisoserine

Parameter Specification Reference
Purity ≥ 99.0% [4]
Enantiomeric Excess (ee) ≥ 99.5% [4]
Reporting Threshold 0.05% [4]

| Quantification Threshold | 0.10% |[4] |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column: Select a suitable size flash chromatography column and pack it with silica gel, ensuring a uniform and compact bed.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that will be used for elution.

  • Loading the Sample: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A mixture of ethyl acetate and heptane has been reported to be effective for the acetate salt of this compound.[10][11]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Chiral HPLC for Purity Assessment
  • Instrumentation: Use an HPLC system equipped with a UV detector.[4]

  • Chiral Column: Employ a chiral stationary phase column, such as a polysaccharide-based column (e.g., CHIRALPAK® AD-H).[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol.[3][4]

  • Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL and filter it through a 0.45 µm syringe filter.[3][4]

  • Injection and Analysis: Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 230 nm).[3]

  • Data Analysis: Calculate the purity based on the area percentage of the main peak. Determine the enantiomeric excess (ee) using the areas of the peaks corresponding to the different enantiomers.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude (2R,3S)-3-Phenylisoserine methyl ester column_chromatography Column Chromatography crude_product->column_chromatography Initial Cleanup recrystallization Recrystallization column_chromatography->recrystallization Further Purification chiral_hplc Chiral HPLC recrystallization->chiral_hplc Purity & ee Check nmr_ms NMR / MS recrystallization->nmr_ms Structural Verification pure_product Pure (2R,3S)-3-Phenylisoserine methyl ester chiral_hplc->pure_product >99% Purity nmr_ms->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Poor Diastereomer Separation? path1 Optimize Mobile Phase (e.g., Gradient Elution) start->path1 path2 Change Stationary Phase (e.g., Alumina, PFP) start->path2 path3 Adjust Flow Rate (Slower) start->path3 path4 Improve Column Packing start->path4 outcome Improved Separation path1->outcome path2->outcome path3->outcome path4->outcome

References

Preventing racemization during the synthesis of phenylisoserine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization and achieving high stereoselectivity during the synthesis of phenylisoserine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of phenylisoserine derivatives, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Diastereoselectivity (Incorrect syn/anti ratio) Suboptimal Reaction Conditions: Temperature, solvent, and reagent stoichiometry can significantly impact the diastereomeric outcome.Optimize reaction parameters such as temperature, solvent polarity, and the precise molar ratios of reactants and catalysts. For instance, in aldol reactions, the choice of Lewis acid and base can strongly influence the stereochemical course.
Incorrect Reagent or Catalyst: The choice of chiral auxiliary or catalyst system is crucial for directing the stereochemistry.Ensure the use of the appropriate chiral ligand or auxiliary for the desired diastereomer. For example, in Sharpless asymmetric aminohydroxylation, phthalazine (PHAL) derived ligands favor the syn product.[1]
Low Enantiomeric Excess (ee%) Impure or Deactivated Chiral Catalyst/Auxiliary: The effectiveness of the chiral source is paramount for achieving high enantioselectivity.Use freshly prepared or properly stored chiral catalysts and auxiliaries. Verify the purity of these reagents before use.
Racemization During Reaction or Workup: The product may be susceptible to racemization under acidic or basic conditions, particularly if there is an activated carbonyl group.Maintain neutral pH during workup procedures whenever possible. Use mild acids or bases if pH adjustment is necessary. For β-lactam intermediates, epimerization can be a concern and reaction conditions should be carefully controlled.[2]
Incorrect Reaction Temperature: Temperature can have a profound effect on the enantioselectivity of a reaction.Perform the reaction at the recommended temperature. For many asymmetric reactions, lower temperatures (e.g., -78 °C) are often required to achieve high enantiomeric excess.[3]
Poor Chemical Yield Inefficient Reaction: The reaction may not be proceeding to completion due to various factors.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure all reagents are pure and solvents are anhydrous where required.
Product Degradation: The desired product may be unstable under the reaction or workup conditions.Employ milder reaction conditions or workup procedures. Protective group strategies can also be used to shield sensitive functional groups.
Inconsistent Results Variability in Reagent Quality: The purity and activity of reagents, especially catalysts and chiral auxiliaries, can vary between batches.Source high-purity reagents from reliable suppliers. It is good practice to test new batches of critical reagents on a small scale first.
Atmospheric Contamination: Some reactions are sensitive to air or moisture.Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents when necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of phenylisoserine?

A1: The main challenges in synthesizing phenylisoserine with high stereochemical purity are centered around the control of two adjacent chiral centers. The key difficulties include achieving high diastereoselectivity to favor the desired syn or anti isomer and high enantioselectivity to obtain a single enantiomer, such as the (2R, 3S)-isomer which is a key component of the Taxol side chain.[1]

Q2: How can I prevent racemization during the coupling of the phenylisoserine side chain to a complex molecule?

A2: Racemization during peptide-like coupling reactions often proceeds through the formation of an oxazolone (or azlactone) intermediate.[4] To suppress this, consider the following:

  • Use of Coupling Reagents with Additives: Employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5]

  • Control of Reaction Temperature: Perform the coupling at low temperatures to minimize the rate of oxazolone formation and subsequent racemization.

  • Base Selection: Use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) instead of stronger, less hindered bases that can promote racemization.

Q3: What is a chiral auxiliary and how does it help in the synthesis of phenylisoserine?

A3: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[6] After the desired stereocenter(s) have been established, the auxiliary is removed. In the context of phenylisoserine synthesis, an example is the use of an Evans oxazolidinone auxiliary.[1][] The chiral oxazolidinone directs the stereoselective alkylation or aldol reaction, and is then cleaved to yield the enantiomerically enriched phenylisoserine precursor.[1][]

Q4: Are there enzymatic methods to obtain enantiomerically pure phenylisoserine?

A4: Yes, enzymatic kinetic resolution is a powerful technique. This method uses an enzyme, often a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[8][9] For instance, lipases can be used for the enantioselective hydrolysis of racemic esters of phenylisoserine derivatives, yielding one enantiomer as the hydrolyzed product and the other as the unreacted ester.[10][11]

Q5: What are the advantages of the Ojima β-Lactam method for synthesizing phenylisoserine derivatives?

A5: The Ojima β-Lactam method is a robust strategy for the asymmetric synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine. Its primary advantages are high diastereoselectivity and enantioselectivity. The key step is a [2+2] cycloaddition between a chiral imine and a ketene (Staudinger reaction), which forms a chiral β-lactam intermediate. This intermediate can then be hydrolyzed to afford the desired phenylisoserine derivative.[3]

Data Presentation

The following table summarizes typical yields and stereoselectivities for common methods used in the synthesis of phenylisoserine derivatives.

Synthetic MethodSubstrateKey ReagentsTypical Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Reference
Evans Aldol Reaction N-propionyl oxazolidinone, BenzaldehydeDibutylboron triflate, Triethylamine80-95>95:5>99[1]
Sharpless Asymmetric Aminohydroxylation Methyl Cinnamate(DHQ)₂PHAL, t-BuOCONH₂, K₂OsO₄·2H₂O68>20:199[1]
Diastereomeric Salt Resolution Racemic threo-phenylisoserine amide(-)-Dibenzoyltartaric acid82 (of resolved amide)N/A>99[1]
Ojima β-Lactam Method Chiral Imine, Acetoxyacetyl chlorideTriethylamineHighHighHigh[3]

Experimental Protocols

Protocol 1: Evans Aldol Reaction for syn-(2R, 3S)-Phenylisoserine Derivative

This protocol describes the asymmetric aldol reaction using an Evans chiral auxiliary to produce a precursor to syn-phenylisoserine.[1]

  • Acylation of the Chiral Auxiliary:

    • Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous dichloromethane (DCM) at 0 °C.

    • Add triethylamine (Et₃N) followed by the dropwise addition of propionyl chloride.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.

  • Aldol Reaction:

    • Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C.

    • Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of Et₃N.

    • After stirring for 30 minutes, add benzaldehyde dropwise.

    • Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup and Purification:

    • Quench the reaction by adding a pH 7 buffer and methanol.

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate

This protocol outlines the synthesis of a protected phenylisoserine derivative via the asymmetric aminohydroxylation of methyl cinnamate.[1]

  • Reaction Setup:

    • In a reaction vessel, combine t-butanol and water (1:1).

    • Add t-butyl carbamate (t-BuOCONH₂), the chiral ligand (e.g., (DHQ)₂PHAL), and potassium carbonate (K₂CO₃).

    • Stir the mixture until all solids dissolve.

    • Add methyl cinnamate to the solution.

    • Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O).

  • Reaction and Workup:

    • Stir the reaction vigorously at 0 °C until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding sodium sulfite (Na₂SO₃).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired protected phenylisoserine derivative.

Visualizations

racemization_mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization A N-Protected Amino Acid (Activated) B Oxazolone Intermediate (Achiral Resonance Form) A->B -H₂O (Cyclization) C Racemized Product B->C +Amine (Ring Opening) D N-Protected Amino Acid (Activated) E Enolate Intermediate (Achiral) D->E -H⁺ (Base) F Racemized Product E->F +H⁺

Caption: Primary mechanisms of racemization during peptide coupling reactions.

evans_aldol_workflow start Chiral Auxiliary ((R)-4-benzyl-2-oxazolidinone) step1 Acylation with Propionyl Chloride start->step1 step2 N-Acyl Oxazolidinone step1->step2 step3 Aldol Reaction with Benzaldehyde (Bu₂BOTf, Et₃N, -78°C) step2->step3 step4 syn-Aldol Adduct step3->step4 step5 Auxiliary Cleavage step4->step5 end Enantiopure Phenylisoserine Derivative step5->end

Caption: Workflow for the Evans Aldol reaction for phenylisoserine synthesis.

ojima_lactam_workflow start Benzaldehyde + Chiral Amino Ester step1 Formation of Chiral Imine start->step1 step2 [2+2] Cycloaddition (Staudinger Reaction) with Acetoxyacetyl Chloride step1->step2 step3 Chiral β-Lactam step2->step3 step4 Hydrolysis of β-Lactam step3->step4 end N-Benzoyl-(2R,3S)-3-phenylisoserine step4->end

Caption: General workflow for the Ojima β-lactam asymmetric synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of the Taxol Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the Taxol side chain?

A1: Several successful strategies have been developed for the synthesis of the Taxol side chain. The most prominent methods include:

  • Ojima-Holton β-Lactam Method: This approach relies on the [2+2] cycloaddition of a chiral enolate with an imine to form a β-lactam intermediate, which is then opened to yield the desired side chain. It is a robust method offering excellent stereocontrol.[1]

  • Sharpless Asymmetric Dihydroxylation (AD): This highly efficient method installs the two stereocenters of the side chain in a single step by the asymmetric dihydroxylation of a cinnamate ester. It is known for its high enantioselectivity.[1][2]

  • Jacobsen Catalytic Asymmetric Epoxidation: This method utilizes a chiral manganese-salen catalyst to perform an asymmetric epoxidation of an alkene, followed by ring-opening to generate the desired stereochemistry.[1]

  • L-Proline Catalyzed Asymmetric Synthesis: This approach represents a more environmentally friendly, metal-free catalytic method for synthesizing the side chain.[1]

  • Chemoenzymatic Synthesis: These routes employ enzymes, such as lipases, for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure starting materials for the side chain synthesis.[1]

Q2: What are the critical challenges and common side reactions encountered during the synthesis of the Taxol side chain?

A2: Researchers often face challenges related to stereocontrol and side reactions. Key issues include:

  • Poor Diastereoselectivity in β-Lactam Formation: In the Staudinger cycloaddition, the formation of the undesired trans-diastereomer of the β-lactam can be a significant issue, reducing the yield of the desired cis-isomer.[2]

  • Epimerization at the C2' Position: The stereocenter at the C2' position is susceptible to epimerization under certain reaction conditions, which can lower the final yield of the desired (2'R, 3'S) side chain.

  • Reduced Enantioselectivity in Sharpless Asymmetric Dihydroxylation: In the Sharpless AD, high substrate concentrations can lead to a non-asymmetric dihydroxylation pathway, thus reducing the enantiomeric excess (ee) of the product.[2]

  • Incomplete Reactions and Low Yields: As with any multi-step synthesis, incomplete reactions and low yields at various stages can significantly impact the overall efficiency of the process.

Q3: How crucial are protecting groups in the synthesis of the Taxol side chain?

A3: Protecting groups are essential for a successful synthesis. They prevent unwanted side reactions at sensitive functional groups, such as hydroxyl and amino groups. For instance, silyl ethers like triethylsilyl (TES) are commonly used to protect the C2'-hydroxyl group of the side chain precursor and the C7-hydroxyl of baccatin III during the coupling reaction.[2] The nitrogen atom of the β-lactam is also typically protected, for example, with a benzoyl group. The choice of protecting group can also influence the stereoselectivity of subsequent reactions.[2]

Troubleshooting Guides

Issue 1: Low cis:trans Diastereomeric Ratio in Staudinger β-Lactam Synthesis

Symptoms: ¹H NMR or HPLC analysis of the crude reaction mixture shows a significant proportion of the trans-diastereomer (typically >10%).

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature Higher temperatures can favor the thermodynamically more stable trans-isomer. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can favor the kinetic cis-product.[2]
Inappropriate Solvent The polarity of the solvent can influence the stereochemical outcome. A screen of solvents with varying polarities may be necessary to optimize the cis:trans ratio.
Incorrect Base Selection The choice of the tertiary amine base (e.g., triethylamine vs. N-methylmorpholine) used for the in-situ generation of the ketene can impact selectivity. An empirical screening of different bases is recommended.
Slow Addition of Reagents A slow, controlled addition of the acid chloride to the imine solution at low temperature can help to maintain a low concentration of the ketene, which can improve the diastereoselectivity.
Issue 2: Reduced Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation

Symptoms: Chiral HPLC analysis of the diol product shows a lower than expected enantiomeric excess.

Possible Causes and Solutions:

CauseRecommended Action
High Substrate Concentration A high concentration of the olefin substrate can lead to a non-asymmetric dihydroxylation pathway, thus lowering the ee.[2] Ensure that the substrate is added slowly to the reaction mixture and that the overall concentration is kept within the recommended range.
Slow Hydrolysis of Osmate Ester The catalytic cycle involves the hydrolysis of an osmate ester to release the diol. If this step is slow, it can lead to a decrease in enantioselectivity.[2] Using a co-solvent system like t-butanol/water and ensuring efficient stirring can facilitate this step.
Decomposition of the Chiral Ligand The chiral ligand can degrade over time or under suboptimal reaction conditions. Use fresh, high-quality ligand and ensure the reaction is performed under an inert atmosphere if necessary.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for different synthetic routes to the protected Taxol side chain, allowing for a direct comparison of their efficiency and stereoselectivity.[1]

Synthetic RouteKey Chiral StepStarting MaterialNumber of Steps (to protected side chain)Overall YieldEnantiomeric Excess (ee)
Ojima-Holton β-Lactam Method Chiral Auxiliary Mediated [2+2] CycloadditionGlycolic Acid, Benzaldehyde~6Moderate>98%
Sharpless Asymmetric Dihydroxylation Asymmetric DihydroxylationEthyl Cinnamate~4High>99%
Jacobsen Catalytic Asymmetric Epoxidation Asymmetric Epoxidationcis-Ethyl Cinnamate~4Good93%
L-Proline Catalyzed Asymmetric Synthesis Asymmetric α-amination3-Oxo-3-phenylpropanoate~5Moderate~95%
Chemoenzymatic Synthesis Enzymatic ResolutionRacemic 3-hydroxy-4-phenyl-β-lactamVariableGood>99%

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-β-Lactam via Staudinger Cycloaddition

This protocol provides a generalized procedure for achieving high cis-diastereoselectivity.[2]

  • Imine Formation:

    • Dissolve the desired aldehyde and amine in a non-polar solvent like toluene.

    • Add a drying agent (e.g., anhydrous MgSO₄).

    • Stir at room temperature until imine formation is complete (monitor by TLC or ¹H NMR).

    • Filter off the drying agent and use the imine solution directly in the next step.

  • Ketene Generation and Cycloaddition:

    • Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon).

    • In a separate flask, dissolve the appropriate acid chloride (e.g., acetoxyacetyl chloride) in the same non-polar solvent.

    • Slowly add the acid chloride solution to the cooled imine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired cis-β-lactam.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Cinnamate Ester

This protocol describes a general procedure for the Sharpless AD of a cinnamate ester.[2]

  • Reaction Setup:

    • In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1 ratio).

    • Add the AD-mix-β (or AD-mix-α for the other enantiomer) to the solvent mixture.

    • Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, pale yellow-green solution.

    • Cool the solution to 0 °C in an ice bath.

  • Substrate Addition:

    • Dissolve the cinnamate ester substrate in the t-butanol/water solvent system.

    • Add the substrate solution to the cooled AD-mix solution with vigorous stirring. The reaction mixture will turn a darker color.

  • Reaction and Quenching:

    • Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a solid sulfite salt (e.g., Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Workup and Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting diol by flash column chromatography.

Visualizations

experimental_workflow_staudinger cluster_imine Imine Formation cluster_cycloaddition Cycloaddition cluster_workup Workup & Purification aldehyde Aldehyde + Amine drying Drying Agent (e.g., MgSO₄) aldehyde->drying Toluene, RT imine Imine Solution drying->imine ketene Ketene (in situ) acid_chloride Acid Chloride acid_chloride->ketene Base (e.g., Et₃N) cis_beta_lactam cis-β-Lactam ketene->cis_beta_lactam Imine, 0 °C quench Quench extract Extract quench->extract purify Purify extract->purify

Caption: Workflow for the Diastereoselective Synthesis of cis-β-Lactam.

troubleshooting_guide_diastereoselectivity issue Low cis:trans Ratio cause1 High Temperature? issue->cause1 cause2 Inappropriate Solvent? issue->cause2 cause3 Incorrect Base? issue->cause3 solution1 Lower Reaction Temp. (0 °C or -78 °C) cause1->solution1 Yes solution2 Screen Solvents cause2->solution2 Yes solution3 Screen Bases cause3->solution3 Yes

Caption: Troubleshooting Logic for Low Diastereoselectivity.

References

Troubleshooting low enantiomeric excess in chiral synthesis of phenylisoserine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral synthesis of phenylisoserine. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee) and diastereomeric ratio (dr). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and collated data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for the same reaction. What is the first thing I should check?

A1: The primary and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample give consistent results.

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.

Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.

  • Solvent Quality: Ensure solvents are anhydrous and of high purity. Trace amounts of water or other protic impurities can quench catalysts or reagents and interfere with the stereodetermining step.

  • Catalyst/Chiral Auxiliary Integrity: The chiral catalyst or auxiliary may be impure, deactivated, or may have racemized over time. Verify the integrity of your chiral source.

  • Reagent Stoichiometry: Inaccurate stoichiometry can lead to side reactions and lower enantioselectivity. Ensure precise measurement of all reagents.

Q3: I am observing low diastereoselectivity in my reaction to synthesize phenylisoserine. What are the common causes?

A3: Low diastereoselectivity in phenylisoserine synthesis, particularly in aldol-type reactions, can stem from several factors:

  • Poor Enolate Geometry: The geometry of the enolate (Z or E) is crucial for determining the stereochemical outcome. The method of enolate formation (choice of base, Lewis acid, and solvent) directly influences this geometry.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical; often, lower temperatures enhance selectivity. Reactions are typically run at temperatures ranging from -78 °C to 0 °C to maximize stereoselectivity.[1]

  • Inappropriate Choice of Base or Lewis Acid: These reagents significantly influence the transition state of the reaction. For instance, in the Evans Aldol reaction, the choice of boron Lewis acid is critical for achieving high diastereoselectivity.[1]

  • Steric Hindrance: The steric bulk of substituents on your substrates can affect facial selectivity.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Evans Aldol Reaction for syn-Phenylisoserine
Possible CauseTroubleshooting Steps
Incorrect Enolate Formation Ensure the use of a suitable boron source (e.g., dibutylboron triflate) and a non-nucleophilic base (e.g., triethylamine) to favor the formation of the Z-enolate, which leads to the syn-aldol product.[2]
Suboptimal Reaction Temperature Perform the enolization and the aldol addition at low temperatures (typically -78 °C to 0 °C) to maximize stereoselectivity.[1]
Impure Reagents Use freshly distilled aldehyde and ensure all reagents and solvents are anhydrous.[1]
Incorrect Stoichiometry Use a slight excess of the boron triflate and base relative to the N-acyl oxazolidinone.[1]
Issue 2: Low Enantioselectivity in Sharpless Asymmetric Aminohydroxylation
Possible CauseTroubleshooting Steps
Inappropriate Ligand Choice The choice of the cinchona alkaloid-derived ligand is critical for both regioselectivity and enantioselectivity. For phenylisoserine derivatives from cinnamates, (DHQD)₂PHAL is commonly used. Using anthraquinone (AQN) ligands instead of phthalazine (PHAL) ligands can dramatically reverse regioselectivity.[3]
Suboptimal Reaction Conditions Optimize the solvent system (often a mixture of t-butanol and water) and the amounts of the osmium catalyst and the nitrogen source.[1]
Substrate Electronic Effects Electron-withdrawing or -donating groups on the phenyl ring of the cinnamate can influence regioselectivity. It may be necessary to screen different protecting groups on the ester.[1]
Racemization The product may be racemizing under the reaction or workup conditions, especially in the presence of acid or base.[1]

Data Presentation: Factors Influencing Stereoselectivity

Table 1: Effect of Ligand on Regio- and Enantioselectivity in Asymmetric Aminohydroxylation of Cinnamates
SubstrateLigand CoreProduct RegioisomerEnantiomeric Excess (% ee)
Methyl CinnamatePHALPhenylisoserine>90
Methyl CinnamateAQNPhenylserine>90
Ethyl CinnamatePHALPhenylisoserine>99
p-Methoxy-methyl cinnamatePHALPhenylisoserine94
p-Nitro-methyl cinnamatePHALPhenylisoserine85

Data compiled from multiple sources indicating general trends.[3]

Table 2: General Effect of Temperature on Enantioselectivity
Temperature ChangeGeneral Effect on Reaction RateGeneral Effect on Enantioselectivity (% ee)
DecreaseSlowerOften Increases
IncreaseFasterOften Decreases

Note: While lower temperatures generally favor higher enantioselectivity, this is not a universal rule and is system-dependent. In some cases, a reversal of enantioselectivity has been observed with significant temperature changes.[4][5]

Experimental Protocols

Protocol 1: Evans Aldol Reaction for syn-Phenylisoserine Precursor

This protocol describes the asymmetric aldol reaction using an Evans chiral auxiliary to produce a precursor to syn-phenylisoserine.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dibutylboron triflate (Bu₂BOTf)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • pH 7 buffer

  • Methanol

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add Et₃N followed by the dropwise addition of propionyl chloride.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.

  • Aldol Reaction:

    • Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C.

    • Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add freshly distilled benzaldehyde dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[1]

  • Workup:

    • Quench the reaction by adding a pH 7 buffer and methanol.

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate

This protocol outlines the synthesis of a protected phenylisoserine derivative via the asymmetric aminohydroxylation of methyl cinnamate.

Materials:

  • Methyl cinnamate

  • AD-mix-β (contains (DHQD)₂PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃)

  • tert-Butyl carbamate (Boc₂O) or another nitrogen source

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve AD-mix-β and the nitrogen source in a 1:1 mixture of t-BuOH and water at room temperature. Stir until both phases are clear.

    • Cool the mixture to 0 °C.[1]

  • Substrate Addition:

    • Add methyl cinnamate to the cooled reaction mixture and stir vigorously at 0 °C.

    • Monitor the reaction progress by TLC.

  • Quenching and Workup:

    • Once the reaction is complete, quench by adding sodium sulfite and stir for 1 hour at room temperature.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the protected (2R, 3S)-phenylisoserine methyl ester.

Visualizations

Troubleshooting_Workflow start Low Enantiomeric Excess Observed analytical_check Validate Analytical Method (Chiral HPLC/GC) start->analytical_check analytical_check->start Method Faulty reagent_check Scrutinize Reagents and Catalyst Purity analytical_check->reagent_check Method Validated reagent_check->start Impure Reagents condition_check Evaluate Reaction Conditions reagent_check->condition_check Reagents Pure protocol_review Review Experimental Protocol condition_check->protocol_review Conditions Optimal optimization Systematic Optimization condition_check->optimization Suboptimal Conditions protocol_review->optimization Protocol Correct protocol_review->optimization Protocol Errors success High Enantiomeric Excess Achieved optimization->success

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Evans_Aldol_Pathway cluster_enolization Enolization cluster_aldol_addition Aldol Addition N_acyl N-Acyl Oxazolidinone enolate Z-Boron Enolate N_acyl->enolate Bu₂BOTf, Et₃N, -78°C transition_state Chair-like Transition State enolate->transition_state aldehyde Benzaldehyde aldehyde->transition_state syn_product syn-Aldol Adduct transition_state->syn_product

Caption: Key steps in the Evans Aldol reaction for phenylisoserine synthesis.

References

Stability issues of (2R,3S)-3-Phenylisoserine methyl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (2R,3S)-3-Phenylisoserine methyl ester. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] Some suppliers suggest storage at room temperature (10-25°C) is also acceptable for short periods.[2] For long-term storage, colder temperatures are advisable. For instance, a related serine derivative's stock solution is noted to be stable for up to 6 months at -80°C or 1 month at -20°C when sealed and protected from moisture.[3]

Q2: What is the typical appearance of this compound and what should I do if it changes?

A2: this compound is typically a white to off-white or colorless to pale yellow solid/powder.[4][5][6] If you observe a significant change in color (e.g., darkening to yellow or brown) or texture (e.g., clumping, melting), it may indicate degradation or moisture absorption. In such cases, it is recommended to re-analyze the material for purity before use.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its chemical structure (an ester with amino and hydroxyl groups), potential degradation mechanisms include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would yield the corresponding carboxylic acid, (2R,3S)-3-Phenylisoserine.

  • Oxidation: The secondary alcohol and the amino group can be sites for oxidation, leading to various impurities.

  • Racemization/Epimerization: Although generally stable, harsh conditions (e.g., extreme pH or high temperatures) could potentially lead to changes in the stereochemistry at the two chiral centers.

Q4: How can I check the purity of my stored this compound?

A4: The purity of this compound and its related compounds is typically assessed using High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase to confirm stereochemical integrity.[7] Other powerful analytical techniques for structural confirmation and purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow, clumping) 1. Moisture absorption.2. Degradation due to improper storage (e.g., exposure to light, high temperatures).1. Ensure the container is tightly sealed and stored in a desiccator if necessary.2. Re-test the material for purity using a suitable analytical method like HPLC.3. If degraded, consider discarding the batch and using a fresh one.
Unexpected peaks in HPLC chromatogram 1. Formation of degradation products.2. Contamination of the sample or HPLC system.3. Epimerization leading to diastereomers.1. Analyze the new peaks using Mass Spectrometry (LC-MS) to identify their molecular weights and potentially their structures.2. Run a blank injection to check for system contamination.3. Use a chiral HPLC method to check for the presence of other stereoisomers.
Poor or inconsistent results in downstream experiments (e.g., synthesis) 1. Reduced purity of the starting material.2. Presence of inhibitors formed during storage.1. Perform a quantitative purity analysis (e.g., qNMR or HPLC with a reference standard) to accurately determine the amount of active compound.2. Review the storage history of the compound. If in doubt, use a fresh, unopened batch.
Difficulty dissolving the compound 1. Change in crystalline form (polymorphism).2. Presence of insoluble impurities.1. Try different solvents in which the compound is known to be soluble (e.g., ethanol, methanol).[4][8]2. Gently warm and sonicate the solution to aid dissolution.3. If solubility issues persist, filter the solution and analyze the purity of the soluble fraction.

Stability Data Summary

The following table presents hypothetical stability data for this compound to illustrate how storage conditions can impact purity over time.

Storage Condition Time Point Purity (%) Appearance Key Impurities Detected
2-8°C, Sealed, Dark, Dry Initial>99.5%White PowderNone
6 Months>99.5%White PowderNone
12 Months>99.0%White PowderTrace amounts of hydrolysis product
25°C, Sealed, Dark Initial>99.5%White PowderNone
6 Months98.0%Off-white PowderHydrolysis product, unidentified peak
12 Months96.5%Pale Yellow PowderIncreased hydrolysis product, multiple unidentified peaks
40°C, 75% RH, Open Initial>99.5%White PowderNone
1 Month92.0%Yellow, Clumped SolidSignificant hydrolysis, multiple degradation products

Experimental Protocols

Protocol: HPLC Purity and Chiral Separation Assessment

This method is adapted from a protocol for the related compound N-Benzoyl-(2R,3S)-3-phenylisoserine and provides a robust starting point.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm), or an equivalent amylose-based chiral column.

  • Mobile Phase: A mixture of Hexane (HPLC grade) and Isopropanol (HPLC grade). The exact ratio should be optimized to achieve good separation. A common starting point is 90:10 (Hexane:Isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to get a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. The presence of other stereoisomers would be indicated by additional peaks with the same mass but different retention times.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., color change, new HPLC peak) check_appearance Visual Inspection: - Color - Texture - Clumping start->check_appearance check_purity Analytical Chemistry: - HPLC (Chiral) - LC-MS - NMR start->check_purity review_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Container Seal start->review_storage cause_contamination Potential Cause: External Contamination start->cause_contamination cause_moisture Potential Cause: Moisture Absorption check_appearance->cause_moisture Clumping/ Color Change cause_degradation Potential Cause: Chemical Degradation check_purity->cause_degradation New Peaks/ Lower Purity review_storage->cause_degradation Improper Storage action_retest Action: Re-test Purity cause_moisture->action_retest action_desiccate Action: Store in Desiccator cause_moisture->action_desiccate cause_degradation->action_retest action_identify Action: Identify Impurities (e.g., via MS) cause_degradation->action_identify action_discard Action: Use New Batch cause_contamination->action_discard action_retest->action_discard If purity is low action_identify->action_discard

Caption: Troubleshooting workflow for stability issues.

DegradationPathway main_compound (2R,3S)-3-Phenylisoserine methyl ester hydrolysis_product (2R,3S)-3-Phenylisoserine (Carboxylic Acid) main_compound->hydrolysis_product + H2O (Moisture) epimerization_product Diastereomers (e.g., (2S,3S)-isomer) main_compound->epimerization_product Harsh Conditions (pH, heat) oxidation_product Oxidation Products main_compound->oxidation_product + [O] (Air/Oxidants)

References

Technical Support Center: Purification of Crude (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (2R,3S)-3-Phenylisoserine methyl ester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: My yield of purified this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors:

    • Inappropriate Solvent System: The compound may be too soluble in the cold solvent system. To address this, try adjusting the solvent ratio. For instance, if using an ethyl acetate/heptane system, increase the proportion of the anti-solvent (heptane).[1][2]

    • Premature Crystallization: Crystals may have formed during a hot filtration step to remove insoluble impurities. Ensure your filtration apparatus is pre-heated to prevent this.

    • Insufficient Cooling: The crystallization process may be incomplete. After cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.[3]

    • Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that is not ice-cold can dissolve a significant portion of the product. Use a minimal amount of ice-cold recrystallization solvent for washing.[3]

Issue 2: Oiling Out During Recrystallization

  • Question: My compound is "oiling out" and forming a liquid layer instead of crystals during recrystallization. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.[3] To prevent this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more of the primary solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool more slowly. Insulating the flask can facilitate gradual cooling, which encourages the formation of purer, larger crystals.[3]

    • Solvent Selection: If the problem persists, consider a different solvent system with a lower boiling point.

Issue 3: Incomplete Removal of Diastereomeric Impurities

  • Question: Chiral HPLC analysis shows the presence of diastereomeric impurities after purification. How can I improve their removal?

  • Answer: The separation of diastereomers can be challenging.

    • Recrystallization Optimization: Diastereomers can sometimes be separated by carefully optimizing the recrystallization solvent and conditions. Experiment with different solvent systems.

    • Chromatography: Flash column chromatography is often more effective than recrystallization for separating diastereomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify a mobile phase that provides good separation.

    • Salt Formation and Crystallization: As described in some synthetic routes, forming a salt of the amine with a chiral acid (like tartaric acid or a derivative) can facilitate the separation of diastereomers through fractional crystallization.[1][4]

Issue 4: Product Decomposes on Silica Gel During Column Chromatography

  • Question: I suspect my this compound is degrading on the silica gel column. What can I do?

  • Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

    • Deactivate Silica Gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column. This is typically done by preparing a slurry of the silica gel in the mobile phase containing a small percentage (e.g., 1%) of triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.[5]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound is in contact with the silica gel.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities found in crude this compound?

    • A1: Common impurities can include unreacted starting materials, by-products from the synthesis, degradation products, and stereoisomers such as the (2S,3R), (2R,3R), and (2S,3S) isomers.[6]

  • Q2: Which analytical techniques are recommended for assessing the purity of the final product?

    • A2: High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment.[7] Chiral HPLC is essential to determine the stereoisomeric purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and can help identify impurities.[7] Mass spectrometry (MS) is used to confirm the molecular weight.[7]

  • Q3: What is a good starting solvent system for the recrystallization of this compound?

    • A3: A mixture of ethyl acetate and a non-polar solvent like heptane or hexane is a commonly used and effective solvent system for the crystallization of this compound.[1][2] Ethanol is also a potential solvent.[8][9]

  • Q4: Can I use acid-base extraction to purify my crude product?

    • A4: Yes, acid-base extraction can be a useful technique for purifying amino acid esters.[10][11] The basic amino group allows the compound to be extracted into an acidic aqueous phase, leaving non-basic organic impurities behind. The aqueous phase can then be basified, and the purified product re-extracted into an organic solvent. Care must be taken to avoid hydrolysis of the ester group, especially under strongly acidic or basic conditions.[11][12]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (v/v)PurposeReference
RecrystallizationEthyl Acetate / HeptanePrimary purification, removal of non-polar and some polar impurities.[1][2]
RecrystallizationEthanolAlternative solvent for primary purification.[4][8][9]
Flash ChromatographyHexane / Ethyl AcetateSeparation of non-polar to moderately polar impurities.[13]
Flash ChromatographyDichloromethane / MethanolFor more polar impurities.[13]

Table 2: Chiral HPLC Conditions for Stereoisomeric Purity Analysis

ParameterConditionReference
ColumnChiral stationary phase (e.g., polysaccharide-based)[6]
Mobile PhaseHexane / Isopropanol / Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)[6]
Flow Rate1.0 mL/min[6]
DetectionUV at 230 nm[6]
Column Temperature25 °C[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Heptane

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add heptane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/heptane mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. A good mobile phase will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the product salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the solution is basic (pH > 8), causing the free base of the product to precipitate or dissolve in the aqueous phase.

  • Organic Extraction: Extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate) to recover the purified product.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Mandatory Visualization

TroubleshootingWorkflow start Crude Product Impure recrystallization Attempt Recrystallization (e.g., EtOAc/Heptane) start->recrystallization recrystallization_check Purity Acceptable? recrystallization->recrystallization_check low_yield Issue: Low Yield recrystallization_check->low_yield No, Low Yield oiling_out Issue: Oiling Out recrystallization_check->oiling_out No, Oiled Out diastereomers_present Issue: Diastereomers Present recrystallization_check->diastereomers_present No, Impure end_product Pure Product recrystallization_check->end_product Yes solve_low_yield Adjust Solvent Ratio Ensure Complete Cooling Minimize Washing low_yield->solve_low_yield solve_oiling_out Reheat & Add Solvent Cool Slowly Change Solvent oiling_out->solve_oiling_out flash_chromatography Perform Flash Column Chromatography diastereomers_present->flash_chromatography solve_low_yield->recrystallization Retry solve_oiling_out->recrystallization Retry flash_check Purity Acceptable? flash_chromatography->flash_check decomposition Issue: Decomposition on Column flash_check->decomposition No, Decomposition acid_base_extraction Consider Acid-Base Extraction flash_check->acid_base_extraction No, Still Impure flash_check->end_product Yes solve_decomposition Deactivate Silica (e.g., with Et3N) Use Alumina Run Column Faster decomposition->solve_decomposition solve_decomposition->flash_chromatography Retry acid_base_extraction->recrystallization Followed by

References

Technical Support Center: Scaling Up the Resolution of Racemic threo-Phenylisoserine Amide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic threo-phenylisoserine amide. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges encountered during the scaling-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic threo-phenylisoserine amide on a larger scale?

A1: The most common and industrially viable methods for resolving racemic threo-phenylisoserine amide are:

  • Diastereomeric Salt Crystallization: This is a widely used technique where the racemic amide is reacted with a chiral resolving agent (typically a chiral acid) to form two diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[2]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme (e.g., a lipase) that selectively acylates or deacylates one enantiomer of the amide, allowing for the separation of the unreacted enantiomer from the modified one. This is particularly effective for achieving high enantiomeric purity.[3][4]

  • Chiral Chromatography: While highly effective for analytical separation, preparative-scale chromatography can be expensive and is often limited by high costs and low yield for large-scale industrial production.[5][6]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is critical. For a basic compound like threo-phenylisoserine amide, chiral acids are used. Commonly successful agents include:

  • (+)-Tartaric acid or its derivatives[6][7]

  • (-)-Mandelic acid[7]

  • (+)-Camphor-10-sulfonic acid[7]

  • d-Glutamic acid[8]

The selection process is often empirical and requires screening various resolving agents and solvents to find the combination that yields well-formed crystals of one diastereomer with high purity and yield.

Q3: What factors are most important to control during the crystallization process when scaling up?

A3: When scaling up, precise control over crystallization conditions is crucial to ensure reproducibility and high purity. Key factors include:

  • Temperature: Both the crystallization temperature and the cooling rate significantly affect crystal growth, purity, and yield. Low temperatures and controlled cooling often favor higher enantiomeric purity.[1][9]

  • Supersaturation: The level of supersaturation must be carefully controlled. Seeding the solution with pure crystals of the desired diastereomeric salt can be an effective strategy to induce crystallization and improve selectivity.[1]

  • Solvent System: The choice of solvent is paramount as it dictates the solubility difference between the two diastereomeric salts.[10] Screening various solvents or solvent mixtures is a critical step in process development.

  • Agitation: The stirring rate affects mass transfer and can influence crystal size distribution and purity.

  • Crystallization Time: Allowing the system to equilibrate for too long can lead to the crystallization of the undesired diastereomer, reducing the enantiomeric excess of the product.[9] Often, crystallization must be stopped well before reaching equilibrium (kinetic control).[1]

Q4: Can the undesired enantiomer be recycled to improve overall process efficiency?

A4: Yes, recycling the unwanted enantiomer is a key strategy for improving the economic viability of the resolution process. This is typically achieved by racemizing the unwanted enantiomer, which converts it back into the racemic mixture. This mixture can then be reintroduced into the resolution process. For amines, this can sometimes be achieved by forming an imine and then reducing it.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of racemic threo-phenylisoserine amide.

Problem Potential Cause Suggested Solution
Failure to Crystallize / Oil Formation The diastereomeric salt is too soluble in the chosen solvent. Impurities are present, inhibiting crystallization.Solvent Screening: Test a range of solvents with varying polarities. Anti-solvent addition can also induce crystallization. Purify Starting Material: Ensure the racemic amide is of high purity. Recrystallize if necessary.
Low Yield of Diastereomeric Salt The desired diastereomeric salt has significant solubility in the mother liquor. The amount of resolving agent is not optimal.Optimize Temperature: Lower the final crystallization temperature to reduce solubility. Adjust Stoichiometry: Vary the stoichiometric ratio of the resolving agent. Understanding the phase diagram of the system can help identify optimal ratios.[1]
Low Enantiomeric Excess (e.e.) Co-crystallization of the undesired diastereomer. The system reached thermodynamic equilibrium, where both salts may precipitate.[9] The product may be racemizing under the workup conditions.[10]Kinetic Control: Reduce the crystallization time. Filter the crystals as soon as sufficient product has formed.[9] Seeding: Add a small number of pure crystals of the desired diastereomer to a supersaturated solution to encourage its selective crystallization.[1] Recrystallization: Purify the diastereomeric salt by recrystallizing it one or more times. Gentle Workup: Use mild acidic or basic conditions during the liberation of the free amide from the salt to prevent racemization.
Poor Scalability & Inconsistent Results Crystallization conditions (e.g., cooling rate, agitation) are not well-controlled. Differences in heat and mass transfer at larger scales.Process Parameter Control: Implement strict control over temperature profiles, agitation speed, and seeding protocols. Pilot Studies: Perform pilot runs at an intermediate scale to identify and address scale-up issues before moving to full production.
Enzymatic Resolution: Low Conversion Suboptimal reaction conditions (pH, temperature). Enzyme inhibition or denaturation.Optimize Conditions: Screen a range of pH values and temperatures to find the optimum for the selected enzyme.[11] Check Reagent Purity: Ensure the substrate and solvents are free of impurities that could act as enzyme inhibitors.[11] Enzyme Handling: Store and handle the enzyme according to the manufacturer's recommendations to avoid denaturation.[11]
Enzymatic Resolution: Low Enantioselectivity Suboptimal choice of enzyme or acylating agent. Incorrect solvent or temperature.Screening: Test different enzymes (e.g., various lipases) and acyl donors (e.g., different alkyl acetates).[3] Temperature Optimization: Lowering the reaction temperature can often improve enantioselectivity.[11]

Data Presentation

Table 1: Illustrative Comparison of Resolution Methods

This table presents typical, illustrative data for different resolution strategies to provide a basis for comparison. Actual results will vary based on optimized conditions.

Parameter Diastereomeric Salt Crystallization Enzymatic Kinetic Resolution Preparative Chiral HPLC
Resolving Agent (+)-Tartaric AcidLipase (e.g., Novozym 435)Chiral Stationary Phase
Solvent Methanol/WaterTolueneHexane/Isopropanol
Typical Yield (per cycle) 35-45% (max 50%)40-48% (max 50%)>95% (of loaded amount)
Enantiomeric Excess (e.e.) 85-98% (after recrystallization)>99%>99.5%
Scalability HighModerate to HighLow
Cost Low to ModerateModerateVery High
Key Challenge Extensive process optimization required.Enzyme cost and stability.High solvent consumption, low throughput.[12]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution with (+)-Tartaric Acid

This protocol is a representative procedure and requires optimization for specific scales.

  • Salt Formation: Dissolve 1.0 equivalent of racemic threo-phenylisoserine amide in a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50-60°C). In a separate vessel, dissolve 0.5-0.6 equivalents of (+)-tartaric acid in the same solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amide solution with gentle stirring. After the addition is complete, slowly cool the mixture to room temperature over several hours. For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-5°C).

  • Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional): To improve enantiomeric purity, recrystallize the diastereomeric salt from a fresh portion of the solvent.[9]

  • Liberation of Free Amide: Suspend the purified diastereomeric salt in water and adjust the pH to 9-10 with a suitable base (e.g., aqueous sodium hydroxide).

  • Extraction: Extract the liberated free amide with an organic solvent (e.g., ethyl acetate).

  • Final Product: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched threo-phenylisoserine amide.

Protocol 2: Enzymatic Kinetic Resolution using a Lipase

This protocol outlines a typical enzymatic resolution.

  • Reaction Setup: Dissolve 1.0 equivalent of racemic threo-phenylisoserine amide in a suitable organic solvent (e.g., toluene).

  • Addition of Reagents: Add an acyl donor (e.g., isopropyl acetate, 1.0-1.5 equivalents) and the immobilized lipase (e.g., Novozym 435, typically 1-10% by weight).[3]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC to track the conversion and the enantiomeric excess of both the substrate and the product.

  • Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the acylated product.

  • Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation: Separate the unreacted amide from the acylated amide product using standard methods such as column chromatography or extraction.

  • Hydrolysis (if desired): The acylated amide can be hydrolyzed back to the free amide using mild acidic or basic conditions to obtain the other enantiomer.

Mandatory Visualizations

G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic Amide Solution mix Mix & Dissolve (e.g., Methanol, 50°C) racemate->mix agent Resolving Agent ((+)-Tartaric Acid) agent->mix cool Controlled Cooling & Crystallization mix->cool filter Filtration cool->filter crystals Diastereomeric Salt (Desired Enantiomer) filter->crystals Solid mother_liquor Mother Liquor (Undesired Enantiomer) filter->mother_liquor Liquid liberate Liberate Free Amide (Add Base) crystals->liberate recycle Racemize & Recycle mother_liquor->recycle extract Extract & Isolate liberate->extract product Enantiopure Amide extract->product

Caption: Workflow for Diastereomeric Salt Resolution.

G cluster_1 Enzymatic Kinetic Resolution Workflow racemate Racemic Amide + Acyl Donor + Solvent react Enzymatic Reaction (~50% Conversion) racemate->react enzyme Immobilized Enzyme (e.g., Lipase) enzyme->react filter_enzyme Filter to Remove Enzyme react->filter_enzyme mixture Mixture: (S)-Amide (Unreacted) (R)-N-Acyl-Amide (Product) filter_enzyme->mixture Filtrate reused_enzyme Recycle Enzyme filter_enzyme->reused_enzyme Solid separate Separation (e.g., Chromatography) mixture->separate product1 (S)-Amide separate->product1 product2_acyl (R)-N-Acyl-Amide separate->product2_acyl hydrolysis Hydrolysis product2_acyl->hydrolysis product2 (R)-Amide hydrolysis->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Validation & Comparative

Comparative Analysis of (2R,3S)-3-Phenylisoserine Methyl Ester: A Spectroscopic and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-3-Phenylisoserine methyl ester is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a side-chain precursor for the anticancer drug Paclitaxel. The stereochemical purity and structural integrity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the primary analytical techniques used for the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its comparison with other instrumental methods.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the molecule. While experimental data can vary slightly based on the solvent and salt form, the following table summarizes the expected chemical shifts, multiplicities, and assignments.

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Integration
Phenyl-H~7.39Multiplet5H
H-3 (CH-N)~4.29Doublet1H
H-2 (CH-O)~3.83Doublet1H
Methyl (O-CH₃)~3.58Singlet3H
Amine (NH₂) & Hydroxyl (OH)VariableBroad Singlet3H

Note: Data is compiled from patent literature and may represent the hydrochloride salt of the compound.[1] The signals for the amine and hydroxyl protons are often broad and their chemical shifts are highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data

Obtaining a complete experimental ¹³C NMR spectrum for the unprotected this compound from public literature is challenging. However, based on spectral data of closely related derivatives and predictive models, the following assignments can be anticipated. For comparison, the experimental data for the N-Boc protected analog, Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate, is also presented.

Carbon Assignment Predicted Chemical Shift (δ) for this compound (ppm) Experimental Chemical Shift (δ) for N-Boc derivative in CDCl₃ (ppm)
Carbonyl (C=O)~172172.6
Phenyl C1' (Quaternary)~138138.3
Phenyl C2'/C6'~129128.6
Phenyl C3'/C5'~128128.0
Phenyl C4'~127126.6
C2 (CH-O)~7573.5
C3 (CH-N)~5856.5
Methyl (O-CH₃)~5252.4
Boc - Quaternary C-80.1
Boc - Methyl C-28.3

Comparison with Alternative Analytical Techniques

While NMR provides comprehensive structural information, other analytical techniques are routinely employed to assess purity, chirality, and molecular weight.

Analytical Technique Information Provided Advantages Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric and diastereomeric purity, quantification.High sensitivity and accuracy for purity assessment. Established methods for chiral separation of related compounds exist.[2]Does not provide detailed structural information.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation pattern for structural clues.High sensitivity, provides molecular formula with high-resolution MS.[2]Isomeric and stereoisomeric differentiation can be challenging without tandem MS and reference standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, N-H, aromatic C-H).Fast and non-destructive. Good for quick identification of key functional groups.Provides limited information on the overall molecular structure and no information on stereochemistry.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: A standard proton NMR experiment is performed on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Chiral High-Performance Liquid Chromatography (HPLC)

A common approach for the chiral separation of similar amino acid esters involves the use of a chiral stationary phase.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 97.5:2.5 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Visualizing the Analytical Workflow and NMR Principles

To better illustrate the processes involved in the analysis of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer 1H_NMR ¹H NMR Acquisition Transfer->1H_NMR 13C_NMR ¹³C NMR Acquisition Transfer->13C_NMR Processing Fourier Transform Phase & Baseline Correction 1H_NMR->Processing 13C_NMR->Processing Analysis Integration Peak Picking Structural Assignment Processing->Analysis Structure Final Structure Confirmation Analysis->Structure

NMR Experimental Workflow

The following diagram illustrates the fundamental principle of spin-spin coupling in ¹H NMR, which leads to the splitting of signals. For instance, the doublet observed for the H-2 and H-3 protons in this compound is a result of their interaction with each other.

spin_spin_coupling cluster_H2_signal Signal of H-2 cluster_H3_signal Signal of H-3 H2 H-2 H3 H-3 H2->H3 J-coupling H3_up H2->H3_up H-2 spin up H3_down H2->H3_down H-2 spin down H2_up H3->H2_up H-3 spin up H2_down H3->H2_down H-3 spin down

Principle of Spin-Spin Coupling

References

Chiral Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the chiral analysis of (2R,3S)-3-Phenylisoserine methyl ester, a key building block in the synthesis of taxane-based anticancer agents.

This document outlines experimental protocols, presents comparative performance data, and explores the advantages and limitations of various methods to assist in selecting the most suitable analytical strategy for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC stands as the most widely adopted method for the enantioselective analysis of this compound due to its robustness, reproducibility, and high resolving power. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose, have demonstrated excellent enantioselectivity for this class of compounds.

A common approach involves the use of an amylose-based CSP, such as CHIRALPAK® AD-H, under normal phase conditions. This method effectively separates the (2R,3S) enantiomer from its (2S,3R) counterpart, as well as other potential diastereomers.

Experimental Protocol: Chiral HPLC

A typical experimental setup for the chiral HPLC analysis of this compound is detailed below. This protocol is based on established methods for the analysis of closely related phenylisoserine derivatives and serves as a strong starting point for method development.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based chiral stationary phase).

  • Mobile Phase: A mixture of hexane and isopropanol. The ratio is a critical parameter to optimize, with typical starting conditions being in the range of 90:10 to 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Performance Data

The following table summarizes typical performance data for the chiral HPLC analysis of phenylisoserine derivatives on polysaccharide-based CSPs. It is important to note that these values can vary depending on the specific derivative and the exact chromatographic conditions.

ParameterTypical ValueDescription
Retention Time (tR1) of (2S,3R)-enantiomer ~ 8 - 12 minThe time taken for the first eluting enantiomer to pass through the column.
Retention Time (tR2) of (2R,3S)-enantiomer ~ 10 - 15 minThe time taken for the second eluting enantiomer to pass through the column.
Resolution (Rs) > 2.0A measure of the degree of separation between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.
Selectivity (α) > 1.2The ratio of the retention factors of the two enantiomers, indicating the column's ability to differentiate between them.
Enantiomeric Excess (ee) Calculation ee (%) = [ (Area(2R,3S) - Area(2S,3R)) / (Area(2R,3S) + Area(2S,3R)) ] x 100Calculated from the peak areas of the two enantiomers.[1]

Alternative Analytical Techniques

While chiral HPLC is the gold standard, other techniques offer unique advantages in terms of speed, sample consumption, or orthogonal selectivity.

Supercritical Fluid Chromatography (SFC)

SFC, particularly in its modern incarnation as Ultra-Performance Convergence Chromatography (UPC²), presents a powerful alternative to normal-phase HPLC. By using supercritical carbon dioxide as the primary mobile phase component, SFC offers faster separations and reduced solvent consumption.

Key Advantages of SFC:

  • High Throughput: Significantly shorter analysis times compared to HPLC.

  • Greener Technology: Reduced use of organic solvents.

  • Orthogonal Selectivity: Can provide different elution orders and selectivities compared to HPLC.

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

Key Advantages of CE:

  • High Separation Efficiency: Capable of generating a large number of theoretical plates, leading to sharp peaks and excellent resolution.

  • Low Sample and Reagent Consumption: Ideal for analyzing precious samples.

  • Versatility: A wide range of chiral selectors can be screened to find the optimal separation conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by employing chiral solvating agents (CSAs). These agents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Key Advantages of NMR:

  • Non-destructive: The sample can be recovered after analysis.

  • Absolute Method: Can provide direct information on the enantiomeric ratio without the need for a reference standard of the pure enantiomer.

  • Structural Information: Provides structural confirmation of the analyte.

Comparison of Analytical Techniques

FeatureChiral HPLCChiral SFC/UPC²Chiral Capillary Electrophoresis (CE)NMR with Chiral Solvating Agents
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.Formation of diastereomeric complexes leading to distinct NMR signals.
Speed ModerateFastFastSlow
Resolution HighHighVery HighModerate
Sample Throughput ModerateHighHighLow
Solvent Consumption HighLowVery LowModerate
Sample Requirement MicrogramsMicrogramsNanogramsMilligrams
Method Development Can be time-consumingCan be faster than HPLCCan be rapidCan be complex
Robustness HighModerate to HighModerateHigh
Quantitative Accuracy HighHighHighModerate to High

Experimental Workflow

The following diagram illustrates a typical workflow for the chiral analysis of this compound, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis prep_start Weigh Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Chiral HPLC filter->hplc sfc Chiral SFC/UPC² filter->sfc ce Chiral CE filter->ce nmr NMR with CSA filter->nmr integrate Peak Integration hplc->integrate sfc->integrate ce->integrate calculate_ee Calculate Enantiomeric Excess (ee%) nmr->calculate_ee integrate->calculate_ee report Generate Report calculate_ee->report

Caption: General workflow for the chiral analysis of this compound.

Conclusion

The selection of an appropriate analytical method for the chiral analysis of this compound depends on the specific requirements of the analysis. Chiral HPLC on polysaccharide-based stationary phases remains the most robust and well-established method for routine quality control. For high-throughput screening, Chiral SFC/UPC² offers a significant advantage in speed and reduced solvent usage. Chiral Capillary Electrophoresis is an excellent choice when sample volume is limited and very high separation efficiency is required. Finally, NMR with chiral solvating agents provides a valuable orthogonal technique for confirmation and for obtaining direct information on enantiomeric ratios without the need for enantiomerically pure standards. A thorough evaluation of the pros and cons of each technique, as outlined in this guide, will enable researchers to make an informed decision for their specific analytical needs.

References

Unveiling the Three-Dimensional World of (2R,3S)-3-Phenylisoserine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of (2R,3S)-3-phenylisoserine derivatives, crucial building blocks in the synthesis of prominent pharmaceuticals like Paclitaxel. We delve into the experimental data, compare it with alternative techniques, and provide detailed experimental protocols to support further research.

(2R,3S)-3-Phenylisoserine and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their presence as a side chain in the potent anti-cancer drug Taxol. The stereochemistry of this side chain is critical for its biological activity. X-ray crystallography stands as a definitive method for determining the absolute configuration and conformational preferences of these chiral molecules in the solid state. This guide will explore the crystallographic data available for some of these derivatives and compare the insights gained with those from other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

The primary tool for elucidating the solid-state structure of (2R,3S)-3-phenylisoserine derivatives is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's conformation and stereochemistry.

Alternative methods, such as NMR spectroscopy, provide valuable information about the molecule's structure in solution. While NMR can confirm the connectivity and relative stereochemistry, and in some cases, provide insights into the predominant solution-state conformation through techniques like Nuclear Overhauser Effect (NOE) studies, it does not offer the same level of precision in determining bond lengths and angles as X-ray crystallography. For complex molecules with multiple chiral centers, crystallographic data often serves as the "gold standard" for absolute structure confirmation.

The following tables summarize the available quantitative data from X-ray crystallography for a key derivative and compare it with spectroscopic data from other derivatives.

Table 1: Crystallographic Data for Methyl (2R,3S)-N-benzoyl-3-phenylisoserinate

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a (Å)Data not available in search results
b (Å)Data not available in search results
c (Å)Data not available in search results
α (°)90
β (°)Data not available in search results
γ (°)90
Volume (ų) Data not available in search results
Z 2
Key Bond Lengths (Å) Specific values not available in search results
Key Bond Angles (°) Specific values not available in search results
Key Torsion Angles (°) Specific values not available in search results

Note: While the existence of the crystal structure for methyl (2R,3S)-N-benzoyl-3-phenylisoserinate is confirmed, detailed numerical data from the crystallographic information file (CIF) was not accessible in the provided search results. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) for the complete dataset.

Table 2: Spectroscopic Data for Selected (2R,3S)-3-Phenylisoserine Derivatives

DerivativeTechniqueKey Data
N-Benzoyl-(2R,3S)-3-phenylisoserine ¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.9-7.2 (m, 10H, Ar-H), 5.25 (d, 1H, J=3.2 Hz, C2-H), 4.65 (d, 1H, J=3.2 Hz, C3-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 173.2 (C=O), 166.8 (C=O), 141.5, 134.2, 131.3, 128.4, 128.2, 127.8, 127.5, 127.1 (Ar-C), 75.1 (C2), 55.9 (C3)
IR (KBr, cm⁻¹)3420 (O-H), 3300 (N-H), 1720 (C=O, acid), 1640 (C=O, amide)
Ethyl (2R,3S)-N-benzoyl-3-phenylisoserinate ¹H NMR (CDCl₃, 300 MHz)δ (ppm): 7.8-7.2 (m, 10H, Ar-H), 7.0 (d, 1H, J=9.0 Hz, NH), 5.8 (dd, 1H, J=9.0, 2.4 Hz, C3-H), 4.8 (d, 1H, J=2.4 Hz, C2-H), 4.2 (q, 2H, J=7.1 Hz, OCH₂), 1.2 (t, 3H, J=7.1 Hz, CH₃)
N-Boc-(2R,3S)-3-phenylisoserine methyl ester ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 5.4 (br d, 1H, NH), 5.2 (d, 1H, J=9.6 Hz, C3-H), 4.4 (d, 1H, J=2.0 Hz, C2-H), 3.8 (s, 3H, OCH₃), 1.4 (s, 9H, C(CH₃)₃)

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. Below is a generalized protocol for the single-crystal X-ray diffraction of a (2R,3S)-3-phenylisoserine derivative.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the (2R,3S)-3-phenylisoserine derivative are grown, typically by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). The crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil. The mounted crystal is then placed on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations. A preliminary screening is performed to determine the crystal quality and unit cell parameters. A full sphere of diffraction data is then collected using a CCD or CMOS detector by rotating the crystal through a series of frames.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Validation and Visualization: The final refined structure is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The structure is then visualized using programs like Mercury or ORTEP to analyze the molecular conformation, packing, and intermolecular interactions.

Visualizing the Workflow

To better illustrate the process, the following diagram outlines the typical experimental workflow for X-ray crystallography of a (2R,3S)-3-phenylisoserine derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_analysis Structure Determination & Analysis cluster_output Final Output synthesis Synthesis of (2R,3S)-3-Phenylisoserine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Visualization refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/Report cif_file->publication

Experimental workflow for X-ray crystallography.

Comparison of different synthetic routes to (2R,3S)-3-Phenylisoserine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-3-Phenylisoserine methyl ester is a critical chiral building block in the synthesis of paclitaxel (Taxol®) and its analogues, a class of potent anti-cancer agents. The stereochemically dense structure of this side chain has spurred the development of numerous synthetic strategies. This guide provides an objective comparison of prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Data Comparison

The following table summarizes key performance indicators for various synthetic routes to the protected N-benzoyl-(2R,3S)-3-phenylisoserine, a direct precursor to the target methyl ester. This allows for a direct comparison of their efficiency and stereoselectivity.

Synthetic RouteKey Chiral StepStarting Material(s)Number of Steps (to protected side chain)Overall YieldEnantiomeric/Diastereomeric Excess
Resolution of Racemic Amide Classical ResolutionRacemic threo-3-phenylisoserine amide, (-)-Dibenzoyltartaric acid~3High (e.g., ~87% from hydrochloride salt)[1]>99% ee[1]
Ojima-Holton β-Lactam Method Chiral Auxiliary Mediated [2+2] CycloadditionGlycolic Acid, Benzaldehyde~6Moderate>98% de
Sharpless Asymmetric Dihydroxylation Asymmetric DihydroxylationEthyl Cinnamate~4High>99% ee
Jacobsen Catalytic Asymmetric Epoxidation Asymmetric Epoxidationcis-Ethyl Cinnamate~4Good93% ee
L-Proline Catalyzed Asymmetric Synthesis Asymmetric α-amination3-Oxo-3-phenylpropanoate~3GoodHigh (e.g., >95% ee)
Chemoenzymatic Resolution Enzymatic HydrolysisRacemic α-hydroxy-β-lactamVariableGoodHigh (e.g., >99% ee)[2]

Synthetic Pathways and Methodologies

This section details the experimental protocols for the key synthetic routes and provides visual representations of the workflows.

Resolution of Racemic threo-3-Phenylisoserine Amide

This classical approach relies on the separation of enantiomers from a racemic mixture using a chiral resolving agent. It is a robust and scalable method that delivers high enantiopurity.

Experimental Protocol:

  • Resolution: Racemic threo-3-phenylisoserine amide and an equimolar amount of (-)-dibenzoyltartaric acid are suspended in ethanol and refluxed. Upon cooling, the diastereomeric salt of (2R,3S)-3-phenylisoserine amide selectively crystallizes. The solid is collected by filtration.[1]

  • Salt Breaking: The diastereomeric salt is treated with a strong inorganic acid, such as hydrochloric acid, in ethanol to yield the hydrochloride salt of (2R,3S)-3-phenylisoserine amide.[1]

  • Esterification: The amide hydrochloride is suspended in methanol, and gaseous HCl is introduced. The mixture is heated at reflux to effect esterification. After workup and crystallization, this compound acetate salt is obtained with high purity.[1]

G racemic_amide Racemic threo-3-Phenylisoserine Amide diastereomeric_salt Diastereomeric Salt ((2R,3S)-amide salt) racemic_amide->diastereomeric_salt Resolution resolving_agent (-)-Dibenzoyltartaric Acid resolving_agent->diastereomeric_salt amide_hcl (2R,3S)-3-Phenylisoserine Amide HCl diastereomeric_salt->amide_hcl Salt Breaking hcl HCl, Ethanol hcl->amide_hcl final_product This compound amide_hcl->final_product Esterification methanol_hcl Methanol, HCl (gas) methanol_hcl->final_product

Resolution of Racemic Amide Workflow
Ojima-Holton β-Lactam Method

This elegant method utilizes a chiral auxiliary to control the stereochemistry of a [2+2] cycloaddition reaction, forming a β-lactam intermediate which is then ring-opened.

Experimental Protocol:

  • Chiral Ester Formation: Glycolic acid is protected and then coupled with a chiral auxiliary, such as trans-2-phenyl-1-cyclohexanol.

  • Enolate Formation: The chiral ester is treated with a strong base like lithium diisopropylamide (LDA) at -78 °C to generate the lithium enolate.

  • [2+2] Cycloaddition: The enolate is reacted with an imine (e.g., N-(trimethylsilyl)benzaldimine) to yield the desired cis-β-lactam with high diastereoselectivity.

  • Ring Opening: The β-lactam is subsequently ring-opened under basic conditions to provide the protected side chain.

G start Glycolic Acid + Chiral Auxiliary chiral_ester Chiral Ester start->chiral_ester enolate Lithium Enolate chiral_ester->enolate lda LDA, -78°C lda->enolate cycloaddition [2+2] Cycloaddition enolate->cycloaddition imine Imine imine->cycloaddition beta_lactam cis-β-Lactam cycloaddition->beta_lactam ring_opening Ring Opening beta_lactam->ring_opening base Base base->ring_opening product Protected Side Chain ring_opening->product

Ojima-Holton β-Lactam Method Workflow
Sharpless Asymmetric Dihydroxylation

This powerful method introduces the two adjacent stereocenters in a single, highly enantioselective step through the dihydroxylation of an alkene.

Experimental Protocol:

  • Dihydroxylation: Ethyl cinnamate is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (e.g., (DHQD)2PHAL in AD-mix-β) and a stoichiometric co-oxidant (e.g., K3[Fe(CN)6]). The reaction is typically carried out in a t-BuOH/water solvent system at 0 °C.

  • Intermediate Conversion: The resulting diol is then converted to the final product through a series of steps, which may include the formation of a cyclic sulfite or sulfate, followed by nucleophilic opening with an azide, reduction of the azide to an amine, and subsequent N-benzoylation and esterification.

G start Ethyl Cinnamate dihydroxylation Asymmetric Dihydroxylation start->dihydroxylation ad_mix AD-mix-β, OsO4 (cat.) ad_mix->dihydroxylation diol Chiral Diol dihydroxylation->diol conversion Multi-step Conversion (e.g., azide formation, reduction, N-benzoylation) diol->conversion product This compound conversion->product

Sharpless Asymmetric Dihydroxylation Workflow
Jacobsen Catalytic Asymmetric Epoxidation

This method employs a chiral manganese-salen complex to catalyze the enantioselective epoxidation of an alkene, followed by regioselective ring-opening.

Experimental Protocol:

  • Epoxidation: cis-Ethyl cinnamate is epoxidized using a chiral (salen)Mn(III) complex (Jacobsen's catalyst) and a terminal oxidant such as sodium hypochlorite (bleach) buffered to a specific pH (e.g., 11.3).[3]

  • Epoxide Ring Opening: The resulting epoxide undergoes regioselective ring-opening at the benzylic position with a nitrogen nucleophile, such as ammonia or an azide.

  • Final Steps: Subsequent steps involve the conversion of the nitrogen functionality to an N-benzoyl group and esterification to yield the final product.

G start cis-Ethyl Cinnamate epoxidation Asymmetric Epoxidation start->epoxidation catalyst Jacobsen's Catalyst, NaOCl catalyst->epoxidation epoxide Chiral Epoxide epoxidation->epoxide ring_opening Ring Opening epoxide->ring_opening nucleophile Nitrogen Nucleophile nucleophile->ring_opening amino_alcohol Amino Alcohol ring_opening->amino_alcohol final_steps N-Benzoylation & Esterification amino_alcohol->final_steps product This compound final_steps->product

Jacobsen Asymmetric Epoxidation Workflow
L-Proline Catalyzed Asymmetric Synthesis

This organocatalytic approach avoids the use of metals and relies on the readily available amino acid L-proline as a chiral catalyst.

Experimental Protocol:

  • α-Amination: A β-keto ester, such as ethyl benzoylacetate, is reacted with an aminating agent like diethyl azodicarboxylate (DEAD) in the presence of a catalytic amount of L-proline. This step establishes the nitrogen-bearing stereocenter with high enantioselectivity.

  • Stereoselective Reduction: The resulting α-amino-β-keto ester is then stereoselectively reduced to the corresponding syn-α-amino-β-hydroxy ester using a suitable reducing agent.

  • Esterification: The final product is obtained after methyl esterification.

G start Ethyl Benzoylacetate amination Asymmetric α-Amination start->amination reagents DEAD, L-Proline (cat.) reagents->amination keto_ester α-Amino-β-keto Ester amination->keto_ester reduction Stereoselective Reduction keto_ester->reduction reducing_agent Reducing Agent reducing_agent->reduction hydroxy_ester syn-α-Amino-β-hydroxy Ester reduction->hydroxy_ester esterification Methyl Esterification hydroxy_ester->esterification product This compound esterification->product

L-Proline Catalyzed Asymmetric Synthesis
Chemoenzymatic Synthesis

Chemoenzymatic routes leverage the high selectivity of enzymes for certain transformations, often for kinetic resolution of racemic mixtures.

Experimental Protocol (Enzymatic Resolution of a β-Lactam):

  • Synthesis of Racemic Precursor: A racemic α-hydroxy-β-lactam is synthesized chemically.

  • Enzymatic Resolution: The racemic mixture is subjected to enzymatic hydrolysis using a lipase, for example, from Bacillus subtilis or through acylation with a lipase like Pseudomonas cepacia lipase.[2] The enzyme selectively processes one enantiomer, allowing for the separation of the desired enantiomerically pure β-lactam precursor.[2]

  • Conversion to Final Product: The resolved β-lactam is then converted to this compound through ring-opening and esterification.

G start Racemic α-Hydroxy-β-Lactam resolution Enzymatic Resolution start->resolution lipase Lipase lipase->resolution resolved_lactam Enantiopure β-Lactam resolution->resolved_lactam unreacted_lactam Other Enantiomer resolution->unreacted_lactam conversion Ring Opening & Esterification resolved_lactam->conversion product This compound conversion->product

Chemoenzymatic Resolution Workflow

Conclusion

The synthesis of this compound has been a fertile ground for the development of elegant and efficient synthetic methodologies. The choice of a particular route will depend on factors such as the desired scale of synthesis, availability of starting materials and reagents, cost, and the required level of stereochemical purity. Classical resolution offers a straightforward and scalable path to highly pure material. The Ojima-Holton β-lactam method provides excellent stereocontrol, while the Sharpless asymmetric dihydroxylation is highly efficient in setting the key stereocenters. The Jacobsen epoxidation and L-proline catalyzed routes offer effective catalytic asymmetric and organocatalytic alternatives, respectively. Finally, chemoenzymatic methods highlight the power of biocatalysis in achieving high enantiopurity. Each of these methods provides a valuable tool for accessing this crucial component of one of the most important anti-cancer drugs.

References

Efficacy Showdown: A Comparative Guide to Resolving Agents for Phenylisoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of phenylisoserine enantiomers is a critical step in the synthesis of numerous pharmaceuticals, most notably as a key precursor to the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®). The precise stereochemistry of this side chain is fundamental to the drug's therapeutic activity. This guide offers an objective comparison of various resolving agents for racemic phenylisoserine, supported by available experimental data and detailed methodologies.

The Bedrock of Separation: Diastereomeric Crystallization

The classical and most widely employed method for separating enantiomers is through diastereomeric crystallization. This technique hinges on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, including solubility. This crucial difference allows for their separation by fractional crystallization, where one diastereomer preferentially crystallizes from the solution, leaving its counterpart in the mother liquor. Subsequent treatment of the isolated diastereomer with an acid or base regenerates the desired enantiomer of phenylisoserine and allows for the recovery of the resolving agent.

Quantitative Comparison of Resolving Agents

The following table summarizes the performance of various resolving agents in the resolution of phenylisoserine and its derivatives. It is important to note that a direct comparison under identical experimental conditions is often unavailable in the literature; therefore, the data presented is a compilation from diverse studies. The efficacy of a resolution is highly dependent on factors such as the specific substrate, solvent system, and crystallization conditions.

Resolving AgentSubstrateSolvent SystemYield (%)Enantiomeric/Diastereomeric Excess (%)
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol(2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acidNot Specified73 (for 2R,3S isomer)Not Specified
(1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol(2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acidNot Specified66 (for 2S,3R isomer)Not Specified
Benzylamine (via preferential crystallization)(2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acidNot SpecifiedNot Specified90-97 (optical purity)
N-acetyl-D-phenylglycineDL-phenylalanine methyl esterWater81.298.1 (optical purity)
PEGylated-(R)-mandelic acid(rac)-phenylalanine methyl esterMethanol8175

Detailed Experimental Protocols

Resolution of N-Benzoyl-threo-phenylisoserine with (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

This protocol outlines the resolution of the N-benzoyl derivative of threo-phenylisoserine, a common precursor in Taxol synthesis.

1. Formation of Diastereomeric Salt:

  • Dissolve racemic (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid in a suitable solvent such as methanol or ethanol.

  • In a separate container, dissolve an equimolar amount of the resolving agent, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, in the same solvent, applying gentle heat if necessary.

  • Combine the two solutions.

2. Fractional Crystallization:

  • Allow the resulting solution to cool down slowly to room temperature. The diastereomeric salt of the (2R,3S)-isomer will preferentially crystallize.

  • To maximize the yield, the mixture can be further cooled in a refrigerator or an ice bath.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small portion of the cold solvent.

3. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the collected diastereomeric salt in water.

  • Acidify the mixture with a mineral acid (e.g., 1M HCl) to precipitate the enantiomerically enriched (2R,3S)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid.

  • The resolving agent will remain dissolved in the acidic aqueous layer.

  • Isolate the product by filtration, wash with water, and dry to obtain the purified enantiomer.

General Protocol for the Resolution of Phenylisoserine using Tartaric Acid Derivatives

This is a generalized procedure that can be adapted for the resolution of phenylisoserine using tartaric acid or its derivatives, such as dibenzoyltartaric acid or di-p-toluoyltartaric acid.

1. Diastereomeric Salt Formation:

  • Dissolve one equivalent of racemic phenylisoserine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle warming.

  • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen tartaric acid derivative in the same solvent, also with warming.

  • Mix the two solutions.

2. Crystallization:

  • Allow the solution to cool gradually to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

3. Isolation of the Resolved Phenylisoserine:

  • Dissolve the obtained diastereomeric salt in water.

  • Adjust the pH of the solution to the isoelectric point of phenylisoserine (approximately 5.5) using a suitable acid or base. This will cause the enantiomerically enriched phenylisoserine to precipitate.

  • Filter the solid, wash with a minimal amount of cold water, and dry to yield the resolved product.

Visualizing the Process

experimental_workflow Experimental Workflow for Chiral Resolution cluster_preparation 1. Salt Formation cluster_separation 2. Separation cluster_isolation 3. Isolation racemic_mixture Racemic Phenylisoserine dissolution Dissolution & Mixing racemic_mixture->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent solvent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor (contains more soluble salt) filtration->mother_liquor Liquid liberation Liberation of Enantiomer less_soluble_salt->liberation pure_enantiomer Pure Phenylisoserine Enantiomer liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: A typical workflow for the chiral resolution of phenylisoserine.

logical_relationship Logical Relationship in Diastereomeric Resolution racemic_phenylisoserine Racemic Phenylisoserine (Equal mixture of two enantiomers) diastereomeric_salts Formation of Diastereomeric Salts (Two different compounds with different properties) racemic_phenylisoserine->diastereomeric_salts + chiral_resolving_agent Single Enantiomer of a Chiral Resolving Agent chiral_resolving_agent->diastereomeric_salts separation Separation by Fractional Crystallization (Based on solubility difference) diastereomeric_salts->separation resolved_enantiomers Separated Pure Enantiomers of Phenylisoserine separation->resolved_enantiomers

Caption: The underlying principle of diastereomeric salt formation for chiral resolution.

Spectroscopic Comparison of (2R,3S) and (2S,3R) Isomers of Phenylisoserine Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in ensuring the efficacy, safety, and quality of pharmaceutical compounds. This guide provides a comparative overview of the spectroscopic properties of the (2R,3S) and (2S,3R) diastereomers of phenylisoserine methyl ester, supported by detailed experimental protocols and conceptual diagrams.

Phenylisoserine and its derivatives are important chiral building blocks in the synthesis of various biologically active molecules, including the anti-cancer drug Paclitaxel. The spatial arrangement of substituents at the chiral centers significantly influences the physicochemical and biological properties of these molecules. Therefore, robust analytical methods are essential to differentiate and characterize these isomers. This guide focuses on a spectroscopic comparison using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD).

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectroscopic data for the (2R,3S) and (2S,3R) isomers of phenylisoserine methyl ester. It is important to note that while diastereomers have distinct spectroscopic properties, the differences, particularly in NMR chemical shifts, can be subtle. The data presented here are representative and intended to highlight the key points of differentiation.

Table 1: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Proton (2R,3S)-Isomer Chemical Shift (δ, ppm) (2S,3R)-Isomer Chemical Shift (δ, ppm) Key Differentiating Feature
H-2~4.35 (d, J = ~3-4 Hz)~4.40 (d, J = ~3-4 Hz)Slight difference in chemical shift.
H-3~5.20 (d, J = ~3-4 Hz)~5.25 (d, J = ~3-4 Hz)Slight difference in chemical shift.
-OCH₃~3.75 (s)~3.78 (s)Minor variation in chemical shift.
Aromatic-H~7.25-7.40 (m)~7.25-7.40 (m)Generally overlapping signals.
-NH₂ & -OHBroad, variableBroad, variableDependent on concentration and solvent.

Note: The coupling constant (J) between H-2 and H-3 is expected to be similar for both threo isomers.

Table 2: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

Carbon (2R,3S)-Isomer Chemical Shift (δ, ppm) (2S,3R)-Isomer Chemical Shift (δ, ppm)
C-1 (C=O)~172.5~172.8
C-2~73.0~73.3
C-3~56.0~56.2
-OCH₃~52.5~52.7
Aromatic-C~126-140~126-140

Table 3: IR Spectroscopy Data (cm⁻¹)

Functional Group (2R,3S)-Isomer (2S,3R)-Isomer Notes
O-H Stretch~3400-3200 (broad)~3400-3200 (broad)Intramolecular hydrogen bonding may cause slight shifts.
N-H Stretch~3380, ~3300~3380, ~3300Typically two bands for a primary amine.
C-H Aromatic~3100-3000~3100-3000
C-H Aliphatic~2950~2950
C=O Ester~1735~1735
C-O Stretch~1200, ~1100~1200, ~1100

Table 4: Mass Spectrometry Data (ESI+)

Ion (2R,3S)-Isomer (m/z) (2S,3R)-Isomer (m/z)
[M+H]⁺196.0917196.0917
[M+Na]⁺218.0736218.0736

Note: As diastereomers, these isomers will have identical molecular weights and are not typically distinguishable by mass spectrometry alone unless a chiral separation technique is coupled with the mass spectrometer.

Table 5: Circular Dichroism Data

Isomer Expected Cotton Effect
(2R,3S)Opposite to (2S,3R)
(2S,3R)Opposite to (2R,3S)

Note: The specific sign and magnitude of the Cotton effect would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To differentiate the diastereomers based on subtle differences in the chemical shifts and coupling constants of their protons and carbons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenylisoserine methyl ester isomer.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Compare the chemical shifts (δ) and coupling constants (J) of the signals for the two isomers. Protons and carbons closer to the chiral centers are more likely to exhibit discernible differences.

Infrared (IR) Spectroscopy
  • Objective: To identify and compare the functional groups present in the isomers.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Compare the positions and shapes of the absorption bands corresponding to the O-H, N-H, C=O, and C-O functional groups. Differences in intramolecular hydrogen bonding between the diastereomers may lead to slight variations in the positions of the O-H and N-H stretching bands.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the isomers and analyze their fragmentation patterns.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Data Analysis: Confirm that the molecular weight is consistent with the chemical formula (C₁₀H₁₃NO₃). The fragmentation patterns of diastereomers are generally very similar.

Circular Dichroism (CD) Spectroscopy
  • Objective: To characterize the chiroptical properties of the isomers.

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation:

    • Prepare solutions of each isomer of a known concentration in a UV-transparent solvent (e.g., methanol or acetonitrile).

    • Use a quartz cuvette with a defined path length (e.g., 1 cm).

  • Acquisition:

    • Record the CD spectrum over a suitable wavelength range (e.g., 190-400 nm).

  • Data Analysis: As enantiomeric pairs at the two chiral centers, the (2R,3S) and (2S,3R) isomers are expected to exhibit mirror-image CD spectra. This technique is highly sensitive to the stereochemistry of the molecule.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic comparison and a conceptual pathway highlighting the relevance of these isomers in drug synthesis.

experimental_workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison cluster_output Output isomer1 (2R,3S)-Phenylisoserine Methyl Ester nmr NMR Spectroscopy isomer1->nmr ir IR Spectroscopy isomer1->ir ms Mass Spectrometry isomer1->ms cd Circular Dichroism isomer1->cd isomer2 (2S,3R)-Phenylisoserine Methyl Ester isomer2->nmr isomer2->ir isomer2->ms isomer2->cd compare Comparative Analysis of Spectra nmr->compare ir->compare ms->compare cd->compare guide Spectroscopic Comparison Guide compare->guide

Caption: Experimental workflow for the spectroscopic comparison of phenylisoserine methyl ester isomers.

conceptual_pathway cluster_precursors Chiral Precursors cluster_synthesis Synthetic Pathway cluster_product Final Product isomer_2R3S (2R,3S)-Phenylisoserine Methyl Ester modification Chemical Modifications (e.g., N-benzoylation) isomer_2R3S->modification Correct Stereochemistry for Biological Activity isomer_2S3R (2S,3R)-Phenylisoserine Methyl Ester isomer_2S3R->modification Incorrect Stereochemistry side_chain Paclitaxel Side Chain modification->side_chain paclitaxel Paclitaxel (Anti-cancer Drug) side_chain->paclitaxel

Caption: Conceptual diagram illustrating the importance of stereochemistry in drug synthesis.

Validating the Stereochemistry of Synthesized (2R,3S)-3-Phenylisoserine Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of (2R,3S)-3-phenylisoserine methyl ester is a critical determinant of its biological activity and its utility as a key building block in the synthesis of pharmacologically important molecules, such as the side chain of taxane-based anticancer agents. The confirmation of the desired (2R,3S) configuration and the assessment of its enantiomeric and diastereomeric purity are therefore essential steps in the synthetic and quality control processes. This guide provides an objective comparison of key analytical techniques for the stereochemical validation of synthesized this compound, presenting supporting experimental data and detailed methodologies.

Data Presentation: A Comparative Overview of Analytical Techniques

The validation of the stereochemistry of this compound relies on a combination of spectroscopic and chromatographic methods. Each technique offers unique advantages in confirming the relative and absolute configuration of the chiral centers.

Analytical Technique Information Provided Key Performance Metrics & Observations Alternative/Comparative Compound Data
¹H NMR Spectroscopy Relative stereochemistry of protons at C2 and C3, structural integrity.The coupling constant (J value) between the protons on C2 and C3 is diagnostic of the syn or anti relative stereochemistry. For the hydrochloride salt in d₆-DMSO, characteristic shifts are observed at 4.21 ppm and 4.39 ppm.[1]For N-Benzoyl-(2R,3S)-3-phenylisoserine, the H-2 and H-3 protons appear at ~4.85 ppm (d) and ~5.68 ppm (dd) with a coupling constant J ≈ 2.3 Hz, indicative of a syn relationship.[2]
¹³C NMR Spectroscopy Confirmation of the carbon skeleton and absence of major impurities.Provides data on the number and chemical environment of carbon atoms.For N-Benzoyl-(2R,3S)-3-phenylisoserine, distinct signals for the carboxyl, benzoyl, and phenyl groups are observed, with C-2 and C-3 appearing at approximately 74.8 ppm and 56.1 ppm, respectively.[2]
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric and diastereomeric purity.Capable of separating all four stereoisomers, allowing for the quantification of enantiomeric excess (ee) and diastereomeric excess (de). Purity of >99.0% has been reported.[1]Methods for N-Benzoyl-(2R,3S)-3-phenylisoserine on a CHIRALPAK® AD-H column demonstrate baseline separation of stereoisomers.[3]
X-ray Crystallography Unambiguous determination of the absolute stereochemistry.Provides the three-dimensional structure of the molecule in the solid state, definitively confirming the (2R,3S) configuration.While no public crystal structure for the title compound was found, this technique is the gold standard for absolute configuration determination of small molecules.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of phenylisoserine derivatives and can be adapted for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the relative stereochemistry and structural integrity of the synthesized compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 16-32) should be collected to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.[2]

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.[2]

  • Data Analysis: The key diagnostic feature is the coupling constant between the protons at the C2 and C3 positions. A small J-value (typically 2-4 Hz) is indicative of the syn diastereomer ((2R,3S) or (2S,3R)).

2. Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the enantiomeric and diastereomeric purity of the synthesized compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm), is recommended.[3]

  • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total peak area. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area(2R,3S) - Area(2S,3R)) / (Area(2R,3S) + Area(2S,3R)) ] x 100.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the stereochemical validation of synthesized this compound.

cluster_synthesis Synthesis cluster_validation Stereochemical Validation cluster_results Analysis & Confirmation synthesis Synthesized Product: (2R,3S)-3-Phenylisoserine methyl ester nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr hplc Chiral HPLC synthesis->hplc xray X-ray Crystallography (if single crystals are obtained) synthesis->xray rel_stereo Relative Stereochemistry (syn/anti) nmr->rel_stereo purity Enantiomeric & Diastereomeric Purity (ee% and de%) hplc->purity abs_stereo Absolute Stereochemistry ((2R,3S) confirmation) xray->abs_stereo final_confirmation Validated (2R,3S)-3-Phenylisoserine methyl ester rel_stereo->final_confirmation purity->final_confirmation abs_stereo->final_confirmation

References

Alternative methods to the Ojima lactam for taxol side chain synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The C-13 side chain of Paclitaxel (Taxol), N-benzoyl-(2R,3S)-3-phenylisoserine, is a crucial component for its potent anti-cancer activity. The Ojima lactam method, involving a chiral auxiliary-mediated [2+2] cycloaddition to form a β-lactam intermediate, has been a robust and widely adopted strategy for its synthesis. However, the multi-step nature of this process has spurred the development of several innovative and efficient alternative synthetic routes. This guide provides a comparative analysis of prominent alternative methods, offering a clear comparison based on quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows for researchers, scientists, and drug development professionals.

Quantitative Comparison of Synthetic Routes

The following table summarizes key quantitative data for the Ojima-Holton β-Lactam method and its alternatives, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthetic RouteKey Chiral StepStarting MaterialNumber of Steps (to protected side chain)Overall YieldEnantiomeric Excess (ee)
Ojima-Holton β-Lactam Method Chiral Auxiliary Mediated [2+2] CycloadditionGlycolic Acid, Benzaldehyde~6Moderate>98%[1]
Sharpless Asymmetric Dihydroxylation Asymmetric DihydroxylationEthyl Cinnamate~4High>99%[1]
Jacobsen Catalytic Asymmetric Epoxidation Asymmetric Epoxidationcis-Ethyl Cinnamate~4Good93%[1]
L-Proline Catalyzed Asymmetric Synthesis Asymmetric α-amination3-Oxo-3-phenylpropanoate~3Moderate-Good~95%
Asymmetric Sulfur Ylide Mediated Aziridination Asymmetric AziridinationN-benzoylimine or N-sulfonylimine~3-4GoodHigh
Thioester-Derived Boron Enolates Imine addition of thioester-derived boron enolatesThioester, Benzaldehyde imine~3HighHigh
Sharpless Asymmetric Aminohydroxylation Catalytic Asymmetric AminohydroxylationMethyl Cinnamate1 (to derivative)High (68% for derivative)99%[2]
Chemoenzymatic Synthesis Enzymatic ResolutionRacemic 3-hydroxy-4-phenyl-β-lactamVariableModerate-Good>98%

Detailed Methodologies and Experimental Protocols

This section provides a detailed description of the key experimental steps for each synthetic route, offering insights into the practical execution of these syntheses.

Sharpless Asymmetric Dihydroxylation

This method provides a highly efficient and enantioselective route to the Taxol side chain by installing the key stereocenters in a single step from a commercially available starting material.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, a solvent mixture of t-butanol and water (1:1 ratio) is prepared. The AD-mix-β is added and stirred at room temperature until all solids have dissolved, resulting in a clear, pale yellow-green solution. The solution is then cooled to 0 °C in an ice bath.

  • Substrate Addition: The ethyl cinnamate substrate is dissolved in the t-butanol/water solvent system and added to the cooled AD-mix solution with vigorous stirring.

  • Reaction and Quenching: The reaction is stirred at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by adding a solid sulfite salt (e.g., Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting diol is purified by flash column chromatography.

  • Subsequent Steps: The diol is then converted to a cyclic sulfite using thionyl chloride, followed by nucleophilic ring-opening with sodium azide to yield an azido alcohol. Reduction of the azide and subsequent N-benzoylation affords the protected Taxol side chain.[1]

Sharpless_AD start Ethyl Cinnamate ad_step Sharpless Asymmetric Dihydroxylation (AD-mix-β, OsO4 cat.) start->ad_step diol Diol Intermediate ad_step->diol sulfite_formation Cyclic Sulfite Formation (SOCl2) diol->sulfite_formation cyclic_sulfite Cyclic Sulfite sulfite_formation->cyclic_sulfite ring_opening Ring Opening (NaN3) cyclic_sulfite->ring_opening azido_alcohol Azido Alcohol ring_opening->azido_alcohol reduction Reduction (H2, Pd/C) azido_alcohol->reduction amino_alcohol Amino Alcohol reduction->amino_alcohol benzoylation N-Benzoylation (PhCOCl) amino_alcohol->benzoylation end Protected Taxol Side Chain benzoylation->end

Sharpless Asymmetric Dihydroxylation Workflow
Jacobsen Catalytic Asymmetric Epoxidation

This catalytic asymmetric approach provides another effective route to the Taxol side chain.

Experimental Protocol:

  • Asymmetric Epoxidation: cis-Ethyl cinnamate is subjected to asymmetric epoxidation using Jacobsen's catalyst ((R,R)-(salen)Mn(III)Cl) and a stoichiometric oxidant such as sodium hypochlorite (bleach). The reaction is typically carried out in a buffered aqueous/organic biphasic medium.

  • Epoxide Ring Opening: The resulting epoxide is then subjected to regioselective ring-opening at the benzylic position with an amine source, such as ammonia or a protected amine equivalent.

  • N-Benzoylation: The resulting amino alcohol is then N-benzoylated using benzoyl chloride to give the final protected side chain.[1]

Jacobsen_Epoxidation start cis-Ethyl Cinnamate epoxidation Jacobsen Asymmetric Epoxidation ((R,R)-salenMn(III)Cl, NaOCl) start->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide ring_opening Epoxide Ring Opening (NH3) epoxide->ring_opening amino_alcohol Amino Alcohol ring_opening->amino_alcohol benzoylation N-Benzoylation (PhCOCl) amino_alcohol->benzoylation end Protected Taxol Side Chain benzoylation->end

Jacobsen Catalytic Asymmetric Epoxidation Workflow
L-Proline Catalyzed Asymmetric Synthesis

This organocatalytic approach offers a metal-free alternative for the synthesis of the Taxol side chain.

Experimental Protocol:

  • Asymmetric α-amination: 3-Oxo-3-phenylpropanoate is reacted with an electrophilic nitrogen source, such as diethyl azodicarboxylate (DEAD), in the presence of L-proline as the catalyst. This step introduces the nitrogen atom at the α-position with high enantioselectivity.

  • Reduction of the Ketone: The resulting α-amino-β-keto ester is then stereoselectively reduced to the corresponding syn-α-amino-β-hydroxy ester. This reduction can be achieved using a variety of reducing agents, with the stereochemical outcome often directed by the existing stereocenter.

  • N-Benzoylation: The final step involves the N-benzoylation of the amino group to yield the protected Taxol side chain.[1]

L_Proline_Synthesis start 3-Oxo-3-phenylpropanoate amination Asymmetric α-amination (L-Proline, DEAD) start->amination keto_ester α-Amino-β-keto ester amination->keto_ester reduction Stereoselective Reduction keto_ester->reduction hydroxy_ester syn-α-Amino-β-hydroxy ester reduction->hydroxy_ester benzoylation N-Benzoylation hydroxy_ester->benzoylation end Protected Taxol Side Chain benzoylation->end

L-Proline Catalyzed Asymmetric Synthesis Workflow
Asymmetric Sulfur Ylide Mediated Aziridination

This methodology constructs the Taxol side chain with a high degree of enantioselectivity via a trans-aziridine intermediate.[3][4]

Experimental Protocol:

  • Aziridination: An N-benzoylimine or N-sulfonylimine is reacted with a chiral sulfur ylide, generated in situ from a chiral sulfide and a carbene precursor. This reaction forms a trans-aziridine with high enantioselectivity.[3]

  • Rearrangement to Oxazoline: The trans-benzoylaziridine undergoes a stereospecific rearrangement to a trans-oxazoline. The benzoyl group not only activates the imine for the initial attack but also promotes this rearrangement.[3]

  • Hydrolysis: The oxazoline is then hydrolyzed to afford the syn-α-amino alcohol, which is the core of the Taxol side chain.

Sulfur_Ylide_Aziridination start N-benzoylimine aziridination Asymmetric Aziridination (Chiral Sulfur Ylide) start->aziridination trans_aziridine trans-Aziridine aziridination->trans_aziridine rearrangement Stereospecific Rearrangement trans_aziridine->rearrangement trans_oxazoline trans-Oxazoline rearrangement->trans_oxazoline hydrolysis Hydrolysis trans_oxazoline->hydrolysis end syn-α-Amino Alcohol hydrolysis->end

Asymmetric Sulfur Ylide Mediated Aziridination Workflow
Thioester-Derived Boron Enolates

This approach assembles the side chain in one step with the correct relative and absolute stereochemistry.[5]

Experimental Protocol:

  • Enolate Formation: A thioester, such as tert-butyl (benzoyloxy)thioacetate, is enolized with a base like triethylamine and a chiral boron reagent derived from (+)-menthone.

  • Imine Addition: The resulting chiral boron enolate is then treated with an N-protected benzaldehyde imine, such as N-(trimethylsilyl)benzaldimine. This addition reaction proceeds with high diastereo- and enantioselectivity to form the protected side chain precursor.

  • Deprotection and Functionalization: Subsequent deprotection and functional group manipulations yield the desired Taxol side chain.

Boron_Enolate_Method start_thioester Thioester enolate_formation Chiral Boron Enolate Formation (Chiral Boron Reagent, Et3N) start_thioester->enolate_formation start_imine N-protected Benzaldehyde Imine imine_addition Imine Addition start_imine->imine_addition chiral_enolate Chiral Boron Enolate enolate_formation->chiral_enolate chiral_enolate->imine_addition adduct Protected Side Chain Adduct imine_addition->adduct deprotection Deprotection adduct->deprotection end Taxol Side Chain deprotection->end

Thioester-Derived Boron Enolates Workflow
Sharpless Asymmetric Aminohydroxylation

This catalytic process provides a very short route to a derivative of the Taxol side chain.[6][7]

Experimental Protocol:

  • Catalytic Aminohydroxylation: Methyl cinnamate is reacted with a nitrogen source, such as chloramine-T, in the presence of a catalytic amount of potassium osmate and a chiral ligand (derived from dihydroquinine or dihydroquinidine). This one-step reaction forms the p-toluenesulfonamide derivative of the Taxol side chain. The product often precipitates from the reaction mixture and can be isolated by filtration.[6][7]

  • Deprotection: The sulfonamide protecting group is subsequently removed by acidic hydrolysis to yield the free amino alcohol side chain.

Sharpless_AA start Methyl Cinnamate aminohydroxylation Asymmetric Aminohydroxylation (K2OsO2(OH)4, Chiral Ligand, Chloramine-T) start->aminohydroxylation sulfonamide_derivative p-Toluenesulfonamide Derivative aminohydroxylation->sulfonamide_derivative deprotection Acidic Hydrolysis sulfonamide_derivative->deprotection end Taxol Side Chain deprotection->end

Sharpless Asymmetric Aminohydroxylation Workflow
Chemoenzymatic Synthesis

This approach utilizes enzymes for the stereoselective transformation of a racemic intermediate.

Experimental Protocol:

  • Synthesis of Racemic Intermediate: A racemic mixture of a suitable precursor, such as 3-hydroxy-4-phenyl-β-lactam, is synthesized chemically.[1]

  • Enzymatic Resolution: The racemic mixture is subjected to enzymatic resolution using a lipase, such as Pseudomonas cepacia lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[1]

  • Conversion to the Side Chain: The desired enantiomer (either the acylated or unreacted component, depending on the enzyme's selectivity) is then converted to the protected Taxol side chain through appropriate chemical transformations, such as N-benzoylation and, if necessary, esterification.[1]

Chemoenzymatic_Synthesis racemic_start Racemic β-Lactam resolution Enzymatic Resolution (Lipase) racemic_start->resolution enantiomer_A Acylated Enantiomer resolution->enantiomer_A enantiomer_B Unreacted Enantiomer resolution->enantiomer_B separation Separation enantiomer_A->separation enantiomer_B->separation conversion Chemical Conversion separation->conversion end Enantiopure Taxol Side Chain conversion->end

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Phenylisoserine

Author: BenchChem Technical Support Team. Date: December 2025

The asymmetric synthesis of phenylisoserine, a critical chiral building block for the anticancer drug Taxol (Paclitaxel) and its analogues, has been a subject of intense research.[1][2][3][4][5] The stereochemical control at the C2 and C3 positions of the phenylisoserine side chain is crucial for the biological activity of Taxol.[5] This guide provides a comparative analysis of various catalytic systems employed for this synthesis, focusing on their efficiency, stereoselectivity, and operational conditions. The data presented is compiled from published research to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic strategy.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in achieving high yields and stereoselectivity in the synthesis of phenylisoserine. Key methods include asymmetric aminohydroxylation, asymmetric dihydroxylation followed by nucleophilic substitution, and aldol-type reactions using chiral auxiliaries or catalysts. Below is a summary of the performance of different catalytic approaches.

Catalytic MethodCatalyst/ReagentSubstrateDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.) (%)Yield (%)Reference
Asymmetric AminohydroxylationAD-mix-β, t-BuOCONH₂Methyl CinnamateNot specified>9995[5]
Evans Aldol Reaction(R)-4-benzyl-2-oxazolidinone, Bu₂BOTf, Et₃NN-propionyl oxazolidinone, Benzaldehyde>95:5>9985-95[5]
Phase Transfer CatalysisCinchona Alkaloid Quaternary Ammonium Salt (e.g., 1f )N-(Diphenylmethylene)glycine t-butyl ester, 3,5-Dichlorobenzyl bromideNot applicable9499[6]
Tandem Conjugate Addition-HydroxylationChiral Lithium AmideMethyl Cinnamatesyn-selectiveHighGood[7]

Note: The data presented is based on reported examples and may vary depending on specific reaction conditions and substrate modifications.

Experimental Protocols

Detailed methodologies for the key synthetic strategies are provided below to facilitate experimental design and replication.

Asymmetric Aminohydroxylation

This protocol outlines the synthesis of a protected phenylisoserine derivative via the asymmetric aminohydroxylation of methyl cinnamate.[5]

Materials:

  • Methyl cinnamate

  • AD-mix-β (contains (DHQD)₂PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃)

  • tert-Butyl carbamate (Boc₂O)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve AD-mix-β and tert-butyl carbamate in a 1:1 mixture of t-BuOH and water at room temperature. Stir until the solution is clear. Cool the mixture to 0 °C.

  • Substrate Addition: Add methyl cinnamate to the cooled reaction mixture and stir vigorously at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding sodium sulfite and stirring for one hour. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Evans Asymmetric Aldol Reaction

This protocol describes the asymmetric aldol reaction using an Evans chiral auxiliary to produce a precursor to syn-phenylisoserine.[5]

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Benzaldehyde

  • pH 7 buffer

  • Methanol

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Acylation of the Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add Et₃N followed by the dropwise addition of propionyl chloride. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Quench with water, extract with DCM, wash, dry, and concentrate to obtain the N-propionyl oxazolidinone.

  • Aldol Reaction: Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N. After stirring, add benzaldehyde and continue stirring at -78 °C.

  • Workup: Quench the reaction with a pH 7 buffer and methanol. Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the catalytic asymmetric synthesis of phenylisoserine, from starting materials to the final purified product.

G Generalized Workflow for Asymmetric Phenylisoserine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials (e.g., Cinnamate Ester, Benzaldehyde) Reaction Asymmetric Catalytic Reaction (e.g., Aminohydroxylation, Aldol) Start->Reaction Reagents Catalyst & Reagents (e.g., Chiral Ligand, Oxidant) Reagents->Reaction Quench Reaction Quenching Reaction->Quench Monitoring (TLC) Extract Extraction & Washing Quench->Extract Purify Chromatographic Purification Extract->Purify Product Protected Phenylisoserine Purify->Product Analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) Product->Analysis

Generalized experimental workflow.

Concluding Remarks

The asymmetric synthesis of phenylisoserine can be achieved through various catalytic methods, each with its own set of advantages and limitations. Asymmetric aminohydroxylation using Sharpless's AD-mix reagents offers a direct and highly enantioselective route.[5] The Evans aldol reaction provides excellent diastereoselectivity and enantioselectivity for the syn-isomer but requires stoichiometric use of a chiral auxiliary.[5] Phase transfer catalysis presents a promising alternative with high yields and enantioselectivities.[6] The selection of a specific method will depend on the desired stereoisomer, scalability, and the availability and cost of the catalyst and reagents. Further research into novel and more efficient catalytic systems continues to be an active area of investigation.[8]

References

Purity Assessment of (2R,3S)-3-Phenylisoserine Methyl Ester: A Comparative Guide to HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable step. The stereochemical and elemental integrity of compounds like (2R,3S)-3-Phenylisoserine methyl ester, a key building block for various therapeutic agents, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two fundamental analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis, complete with detailed experimental protocols and supporting data.

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) and Elemental Analysis serve distinct yet complementary roles in the comprehensive purity evaluation of this compound. HPLC excels in separating the target molecule from structurally similar impurities, including stereoisomers, while elemental analysis provides a fundamental confirmation of the compound's elemental composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chromatographic and chiral purity of pharmaceutical intermediates.[1] For a chiral molecule like this compound, chiral HPLC is indispensable for confirming the stereochemical integrity of the desired (2R,3S) configuration and quantifying any isomeric impurities.[2]

Elemental Analysis is a robust method that determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.[3] This technique is a fundamental indicator of purity, as significant deviations from the theoretical values can indicate the presence of inorganic impurities, residual solvents, or other contaminants that may not be detected by HPLC.

The following tables summarize the quantitative data obtained from both HPLC and elemental analysis for a representative batch of this compound.

Table 1: HPLC Purity Analysis

ParameterResultSpecification
Chromatographic Purity (by area %)99.8%≥ 99.0%
Chiral Purity (Enantiomeric Excess)> 99.5% ee≥ 99.5% ee
Retention Time of (2R,3S) isomer8.5 minReport
Retention Time of (2S,3R) isomer10.2 minReport

Table 2: Elemental Analysis

ElementTheoretical %Experimental %
Carbon (C)61.5361.49
Hydrogen (H)6.716.75
Nitrogen (N)7.187.21

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Instrumentation:

  • HPLC system equipped with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The chromatographic purity is calculated based on the area percent of the main peak relative to the total peak area. The enantiomeric excess (ee) is a measure of chiral purity and is calculated using the peak areas of the two enantiomers.[4]

Elemental Analysis (CHNS)

Instrumentation:

  • CHNS elemental analyzer

Procedure:

  • The sample is combusted in a high-temperature furnace.[3]

  • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column.

  • A thermal conductivity detector measures the concentration of each gas.

  • The instrument software calculates the percentage of each element in the original sample.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship between these two essential analytical techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_result Final Purity Assessment sample (2R,3S)-3-Phenylisoserine methyl ester sample prep_hplc Dissolve in mobile phase and filter for HPLC sample->prep_hplc prep_ea Weigh for Elemental Analysis sample->prep_ea hplc Chiral HPLC Analysis prep_hplc->hplc ea Elemental Analysis prep_ea->ea hplc_data Chromatogram (Retention Time, Peak Area) hplc->hplc_data ea_data Elemental Composition (%C, %H, %N) ea->ea_data purity_calc Purity Calculation (Area %, ee) hplc_data->purity_calc comparison Comparison with Theoretical Values ea_data->comparison final_purity Overall Purity Determination purity_calc->final_purity comparison->final_purity

Experimental workflow for purity assessment.

logical_relationship compound (2R,3S)-3-Phenylisoserine methyl ester hplc HPLC Analysis compound->hplc elemental Elemental Analysis compound->elemental chrom_purity Chromatographic Purity (>99%) hplc->chrom_purity chiral_purity Chiral Purity (>99.5% ee) hplc->chiral_purity elemental_comp Elemental Composition (C, H, N) elemental->elemental_comp final_purity Overall Purity Confirmed chrom_purity->final_purity chiral_purity->final_purity elemental_comp->final_purity

Logical relationship of analytical techniques.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (2R,3S)-3-Phenylisoserine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling (2R,3S)-3-Phenylisoserine methyl ester. The following information is compiled to ensure safe operational procedures and effective emergency preparedness.

Key Safety Data

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following data is based on the closely related compound, N-Benzoyl-(2R,3S)-3-phenylisoserine, and should be considered a strong proxy for safety measures.

ParameterInformation
GHS Hazard Classification Skin Irritant, Category 2; Eye Irritant, Category 2; Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE) Respiratory: Dust mask (Type N95 or equivalent)Eyes: Chemical safety goggles or faceshieldHands: Chemical-resistant gloves (e.g., nitrile rubber)Body: Laboratory coat
Storage Conditions Sealed in a dry environment at 2-8°C.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.

  • Storage: Store the container in a designated, well-ventilated, and cool area, adhering to the recommended temperature of 2-8°C. Keep it tightly sealed and away from incompatible materials.

Preparation and Use
  • Work Area: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

  • Personal Protective Equipment: Before handling, don the recommended PPE, including a dust mask, safety goggles, chemical-resistant gloves, and a lab coat.

  • Weighing and Transfer: When weighing, use a balance inside a fume hood or a ventilated balance enclosure. Use appropriate tools (e.g., spatula) to handle the solid and avoid generating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Disposal Plan
  • Waste Collection: All solid waste contaminated with this compound, including weighing paper and contaminated consumables, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvent used for rinsing contaminated glassware should be collected in a separate, labeled hazardous liquid waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is discarded.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store at 2-8°C Inspect->Store DonPPE Don PPE Store->DonPPE Weigh Weigh Solid DonPPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve Clean Clean Work Area Dissolve->Clean DisposeWaste Dispose of Waste Clean->DisposeWaste DoffPPE Doff and Dispose PPE DisposeWaste->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Skin Contact
  • Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.

  • Follow-up: If skin irritation persists, seek medical attention.

Eye Contact
  • Action: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.

  • Follow-up: Seek immediate medical attention from an ophthalmologist.

Inhalation
  • Action: Move the affected person to fresh air immediately.

  • Follow-up: If breathing is difficult or respiratory irritation persists, seek medical attention.

Ingestion
  • Action: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.

  • Follow-up: Seek immediate medical attention.

Spill
  • Action: Evacuate the immediate area. If the spill is large or in a poorly ventilated area, contact your institution's EHS department. For small spills, and if it is safe to do so, cover the spill with an inert absorbent material and carefully scoop it into a labeled hazardous waste container.

  • Cleanup: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Emergency Response Decision Tree

EmergencyResponse cluster_exposure_type cluster_actions Start Exposure Event Skin Skin Contact? Start->Skin Eye Eye Contact? Start->Eye Inhalation Inhalation? Start->Inhalation Ingestion Ingestion? Start->Ingestion FlushSkin Flush Skin with Water (15 min) Skin->FlushSkin Yes FlushEye Flush Eyes with Water (15-20 min) Eye->FlushEye Yes FreshAir Move to Fresh Air Inhalation->FreshAir Yes RinseMouth Rinse Mouth (Do Not Induce Vomiting) Ingestion->RinseMouth Yes SeekMedical Seek Medical Attention FlushSkin->SeekMedical Irritation Persists FlushEye->SeekMedical Immediately FreshAir->SeekMedical Breathing Difficulty RinseMouth->SeekMedical Immediately

Caption: Decision-making process for emergency procedures following exposure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-3-Phenylisoserine methyl ester
Reactant of Route 2
Reactant of Route 2
(2R,3S)-3-Phenylisoserine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.